Product packaging for 2-(2-phenyl-1H-indol-3-yl)acetaldehyde(Cat. No.:CAS No. 97945-27-2)

2-(2-phenyl-1H-indol-3-yl)acetaldehyde

Cat. No.: B3317859
CAS No.: 97945-27-2
M. Wt: 235.28 g/mol
InChI Key: YFPBRFBNKDLVNJ-UHFFFAOYSA-N
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Description

2-(2-phenyl-1H-indol-3-yl)acetaldehyde is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.099714038 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO B3317859 2-(2-phenyl-1H-indol-3-yl)acetaldehyde CAS No. 97945-27-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenyl-1H-indol-3-yl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c18-11-10-14-13-8-4-5-9-15(13)17-16(14)12-6-2-1-3-7-12/h1-9,11,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPBRFBNKDLVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672076
Record name (2-Phenyl-1H-indol-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97945-27-2
Record name (2-Phenyl-1H-indol-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-phenyl-1H-indol-3-yl)acetaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key precursor for a variety of more complex molecular architectures. This guide provides a comprehensive overview of the robust and efficient synthetic strategies for its preparation. We delve into the mechanistic underpinnings of key transformations, offer detailed, field-tested experimental protocols, and present a critical analysis of the strategic choices made during route development. The primary focus is a two-step sequence commencing with the Vilsmeier-Haack formylation of 2-phenylindole, followed by a one-carbon homologation of the resulting aldehyde. This document is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis of indole-based compounds.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a frequent constituent of molecules designed to interact with biological targets. The 2-phenylindole core, in particular, is a motif found in compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties. The title compound, this compound, is a versatile intermediate, as the aldehyde functionality provides a reactive handle for further molecular elaboration, such as reductive amination, oxidation, or olefination reactions to build complex side chains.

This guide will focus on the most logical and scalable synthetic approaches to this target molecule, emphasizing practical execution and mechanistic clarity.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule, 1 , points to 2-phenyl-1H-indole-3-carboxaldehyde (2 ) as the immediate precursor. The transformation from 2 to 1 requires a one-carbon homologation. The aldehyde 2 can, in turn, be derived from the commercially available 2-phenyl-1H-indole (3 ) via a C3-formylation reaction.

G Target This compound (1) Precursor1 2-phenyl-1H-indole-3-carboxaldehyde (2) Target->Precursor1 One-Carbon Homologation StartingMaterial 2-phenyl-1H-indole (3) Precursor1->StartingMaterial C3-Formylation G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier Reagent Reacts with 2-Phenylindole 2-Phenylindole Iminium Salt Iminium Salt Intermediate 2-Phenylindole->Iminium Salt Attacks Vilsmeier Reagent Aldehyde 2-phenyl-1H-indole- 3-carboxaldehyde Iminium Salt->Aldehyde Hydrolysis H2O H₂O (Workup) H2O->Aldehyde G cluster_0 Step 1: Wittig Olefination cluster_1 Step 2: Hydrolysis Aldehyde Aldehyde (2) Enol Ether Enol Ether Intermediate Aldehyde->Enol Ether Reacts with Ylide Ph₃P=CHOCH₃ Ylide->Enol Ether Enol Ether_hydro Enol Ether Intermediate Target Acetaldehyde (1) Enol Ether_hydro->Target Hydrolysis Acid Aqueous Acid (e.g., HCl) Acid->Target

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde (CAS No. 97945-27-2), a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The indole scaffold, particularly with a phenyl substitution at the 2-position, is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities.[1][2] This document delves into the structural features, known and predicted physicochemical parameters, and potential reactivity of this specific acetaldehyde derivative. Furthermore, it outlines detailed, field-proven experimental protocols for the characterization of this and similar compounds, ensuring scientific integrity and reproducibility. The guide also explores the broader context of 2-phenylindole derivatives in drug discovery, providing a rationale for the continued investigation of this compound class.

Introduction: The Scientific Rationale

The 2-phenylindole moiety is a cornerstone in the design of numerous biologically active molecules, demonstrating potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The introduction of an acetaldehyde group at the 3-position of the indole ring presents a chemically reactive and versatile functional group, making this compound a valuable intermediate for further chemical modifications and a candidate for biological screening. The aldehyde functionality can participate in a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Understanding the fundamental physicochemical properties of this core molecule is paramount for its effective utilization in drug design, formulation development, and as a tool for chemical biology.

Molecular Structure and Identification

This compound possesses a rigid, planar indole core fused to a benzene ring, with a phenyl group at the 2-position and an acetaldehyde substituent at the 3-position. This arrangement results in a molecule with both hydrophobic (the aromatic rings) and polar (the aldehyde and the indole N-H) regions, influencing its solubility and interaction with biological targets.

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 97945-27-2[1]

  • Molecular Formula: C₁₆H₁₃NO[5]

  • Molecular Weight: 235.28 g/mol [5]

  • Canonical SMILES: C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC=O

  • InChI Key: YFPBRFBNKDLVNJ-UHFFFAOYSA-N

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is limited in the public domain, a combination of data from chemical suppliers and predictive models provides a solid foundation for its characterization.

Table 1: Summary of Physicochemical Properties

PropertyValueSource/Method
Physical State Solid
Melting Point Not experimentally reported. The parent compound, 2-phenylindole, has a melting point of 188-190 °C.[6]
Boiling Point 476.8 °C at 760 mmHgPredicted[5]
Flash Point 245.1 °CPredicted[5]
Density 1.192 g/cm³Predicted[5]
Solubility Limited solubility in water is expected due to the large hydrophobic surface area. Good solubility is predicted in organic solvents such as ethanol, methanol, and dichloromethane. The parent compound, 2-phenylindole, is soluble in THF and acetone, and slightly soluble in methanol.[7][8]
pKa Not experimentally determined. The indole N-H is weakly acidic.
LogP Not experimentally determined. The presence of two phenyl rings and an indole core suggests a high LogP value, indicating significant lipophilicity.

Spectroscopic Characterization (Theoretical)

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. In the absence of published spectra for this compound, the following section outlines the expected spectroscopic features based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the numerous aromatic protons. Key expected signals include:

  • Aldehydic Proton (-CHO): A singlet or a triplet (if coupled to the adjacent CH₂) in the downfield region, typically between δ 9-10 ppm.

  • Methylene Protons (-CH₂-CHO): A doublet or a singlet in the region of δ 3.5-4.5 ppm.

  • Aromatic Protons: A series of multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the indole and phenyl rings.

  • Indole N-H Proton: A broad singlet in the downfield region (δ 8.0-11.0 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework. Key expected signals include:

  • Aldehydic Carbonyl Carbon (-CHO): A signal in the highly deshielded region, typically around δ 190-200 ppm.

  • Methylene Carbon (-CH₂-CHO): A signal in the aliphatic region, likely between δ 30-50 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. Expected characteristic absorption bands include:

  • N-H Stretch: A sharp or broad band around 3300-3500 cm⁻¹ for the indole N-H.

  • C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp band in the region of 1720-1740 cm⁻¹.[9]

  • C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): Expected at m/z = 235.

  • Fragmentation Pattern: Fragmentation is likely to occur at the C-C bond between the indole ring and the acetaldehyde side chain, leading to characteristic fragment ions.

Synthesis and Reactivity

Proposed Synthetic Route

A plausible and efficient method for the synthesis of this compound is through the formylation of 2-phenylindole. The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich heterocycles like indoles.[2][10]

Diagram 1: Proposed Synthesis via Vilsmeier-Haack Reaction

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Homologation Phenylhydrazine Phenylhydrazine 2-Phenylindole 2-Phenylindole Phenylhydrazine->2-Phenylindole Acid catalyst (e.g., PPA) Acetophenone Acetophenone Acetophenone->2-Phenylindole Indole-3-carbaldehyde 2-(2-phenyl-1H-indol-3-yl)carbaldehyde 2-Phenylindole->Indole-3-carbaldehyde 1. POCl₃, DMF 2. H₂O Target_Compound This compound Indole-3-carbaldehyde->Target_Compound Wittig Reaction or similar

Caption: A potential synthetic pathway to the target compound.

Chemical Reactivity and Stability

This compound is expected to exhibit reactivity characteristic of both the indole nucleus and the aldehyde functional group.

  • Aldehyde Reactivity: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, reduction to the alcohol, and can participate in nucleophilic addition and condensation reactions.

  • Indole Reactivity: The indole ring is electron-rich and can undergo electrophilic substitution, typically at the 3-position if it is not already substituted. The N-H proton can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.

  • Stability: The compound is likely sensitive to air and light, leading to oxidation of the aldehyde group. Therefore, it is recommended to store it under an inert atmosphere, in a dark container, and at low temperatures (-20°C) to maintain its integrity.

Potential Applications in Drug Discovery

The 2-phenylindole scaffold is a well-established pharmacophore with a diverse range of biological activities. Derivatives have shown promise as:

  • Anticancer Agents: Many 2-phenylindole derivatives exhibit potent antiproliferative and pro-apoptotic activity in various cancer cell lines, including breast cancer.[3][11]

  • Anti-inflammatory Agents: Some derivatives have demonstrated inhibitory activity against nitric oxide synthase and NFκB, key players in the inflammatory response.[12]

  • Antimicrobial Agents: The indole nucleus is present in many natural and synthetic antimicrobial compounds, and 2-phenylindole derivatives have been investigated for their antibacterial and antifungal properties.[4]

The presence of the reactive acetaldehyde group on this compound makes it an attractive starting material for the synthesis of a wide array of derivatives for screening in these and other therapeutic areas.

Experimental Protocols

The following section provides standardized, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol:

  • Ensure the sample is completely dry and finely powdered.

  • Load a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into a calibrated melting point apparatus.

  • Heat the sample rapidly to approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Diagram 2: Workflow for Melting Point Determination

G A Dry and Powder Sample B Load Capillary Tube A->B C Insert into Apparatus B->C D Rapid Heating C->D E Slow Heating (1-2°C/min) D->E F Record Melting Range E->F

Caption: A streamlined process for accurate melting point measurement.

Solubility Determination (Shake-Flask Method)

Rationale: Solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

  • Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent.

  • Determine the concentration of the compound in the diluted filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculate the original solubility based on the concentration and the dilution factor.

Spectroscopic Analysis

Rationale: To confirm the chemical structure and assess the purity of the compound.

  • NMR Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample height is at least 4 cm.

    • Acquire ¹H and ¹³C NMR spectra.

  • IR Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone).

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

    • Acquire the IR spectrum.

  • Mass Spectrometry Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Further, dilute the solution to the appropriate concentration for the instrument.

    • Infuse the sample into the mass spectrometer for analysis.

Conclusion

This compound is a compound with significant potential in the field of drug discovery, owing to its privileged 2-phenylindole core and a reactive acetaldehyde functionality. This technical guide has synthesized the available information on its physicochemical properties, providing a framework for its further investigation. While there is a clear need for more extensive experimental characterization, the data and protocols presented herein offer a solid foundation for researchers to build upon. The exploration of this and related molecules is a promising avenue for the development of novel therapeutics.

References

An In-depth Technical Guide to 2-(2-phenyl-1H-indol-3-yl)acetaldehyde (CAS: 97945-27-2)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-phenyl-1H-indol-3-yl)acetaldehyde is a derivative of the indole scaffold, a privileged structure in medicinal chemistry and materials science. Its unique arrangement, featuring a phenyl group at the C2 position and a reactive acetaldehyde moiety at the C3 position, makes it a valuable synthon for the elaboration of more complex molecular architectures. The 2-phenylindole core is a well-established pharmacophore found in a range of biologically active compounds, including anti-inflammatory, antibacterial, and antifungal agents[1][2]. The acetaldehyde group at the C3 position serves as a versatile chemical handle, susceptible to nucleophilic attack and condensation reactions, enabling its use as a key building block in drug discovery programs.

This guide provides a comprehensive overview of this compound, focusing on its synthesis, characterization, and potential applications from the perspective of a senior application scientist. The methodologies described are grounded in established chemical principles, offering researchers the causal insights necessary for successful experimental design and execution.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below. Proper handling, including the use of personal protective equipment and storage in a controlled environment, is crucial. The compound is typically supplied as a solid and should be stored in a freezer under an inert atmosphere to prevent degradation.

PropertyValueReference
CAS Number 97945-27-2[3]
Molecular Formula C₁₆H₁₃NO[3]
Molecular Weight 235.28 g/mol [3]
Boiling Point 476.8 °C at 760 mmHg[3]
Flash Point 245.1 °C[3]
Density 1.192 g/cm³[3]
Physical Form Solid
Storage Store in freezer, under -20°C, in a dark place under inert atmosphere
GHS Pictogram GHS07 (Harmful)
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that relies on the sequential construction and functionalization of the indole core. A logical and field-proven approach involves three primary stages:

  • Formation of the 2-Phenylindole Core: Accomplished via the Fischer Indole Synthesis.

  • C3-Formylation: Introduction of a formyl (-CHO) group at the electron-rich C3 position using the Vilsmeier-Haack reaction.

  • One-Carbon Homologation: Extension of the formyl group to the target acetaldehyde moiety, commonly achieved via a Wittig reaction.

This strategic pathway provides high regiochemical control and utilizes well-understood, scalable reactions, making it a trustworthy and reproducible method for researchers.

G cluster_0 Overall Synthesis Workflow A Acetophenone + Phenylhydrazine B 2-Phenylindole A->B Fischer Indole Synthesis C 2-Phenyl-1H-indole-3-carboxaldehyde B->C Vilsmeier-Haack Formylation D This compound C->D Wittig Reaction & Hydrolysis

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of the 2-Phenylindole Core via Fischer Indole Synthesis

Causality and Expertise: The Fischer Indole Synthesis is the quintessential method for preparing 2-substituted indoles. It involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or aldehyde[4]. For the synthesis of 2-phenylindole, acetophenone and phenylhydrazine are the ideal starting materials[2]. The choice of an acid catalyst is critical; polyphosphoric acid (PPA) or strong Brønsted acids are often preferred as they effectively promote the key[1][1]-sigmatropic rearrangement and subsequent cyclization with elimination of ammonia[1][4]. This reaction is robust and has been a cornerstone of indole synthesis for over a century, making it a highly reliable choice.

G cluster_mech Fischer Indole Synthesis Mechanism Hydrazone Acetophenone Phenylhydrazone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Diimine Di-imine Intermediate Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Aminal Diimine->Cyclized Aromatization & Cyclization Indole 2-Phenylindole Cyclized->Indole Elimination of NH₃

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Experimental Protocol: Preparation of 2-Phenylindole

  • Hydrazone Formation: In a round-bottom flask, combine acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid (approx. 5% v/v)[2][5].

  • Reflux: Heat the mixture to reflux for 2-4 hours under a nitrogen atmosphere. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation of Hydrazone (Optional but Recommended): Cool the reaction mixture. The acetophenone phenylhydrazone may precipitate. If so, collect the solid by filtration. If not, evaporate the solvent under reduced pressure. The crude hydrazone can be used directly or purified by recrystallization from ethanol[5].

  • Cyclization: Add the dried acetophenone phenylhydrazone to polyphosphoric acid (PPA) or a mixture of phosphoric and sulfuric acid[2].

  • Heating: Heat the mixture to 100-150 °C for 1-2 hours. The reaction is often exothermic and the color will darken significantly.

  • Work-up: Carefully pour the hot mixture onto crushed ice with stirring. The 2-phenylindole product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry. Recrystallize the crude product from an appropriate solvent, such as toluene or ethanol, to yield pure 2-phenylindole[5].

Part 2: C3-Formylation via Vilsmeier-Haack Reaction

Causality and Expertise: The indole nucleus is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus most susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is the method of choice for formylating such activated aromatic systems[6][7]. The reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃)[8][9]. This electrophile is mild enough not to disrupt the indole core but reactive enough to efficiently formylate the C3 position. Subsequent aqueous work-up hydrolyzes the resulting iminium salt to the desired aldehyde[6].

Experimental Protocol: Preparation of 2-Phenyl-1H-indole-3-carboxaldehyde

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) (3.0 eq) in an ice-salt bath to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir for an additional 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-phenylindole (1.0 eq), prepared in the previous step, in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 35-40 °C for 2-3 hours. Monitor progress by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is alkaline (pH > 8). This step hydrolyzes the iminium intermediate to the aldehyde and should be performed with caution.

  • Purification: The product, 2-phenyl-1H-indole-3-carboxaldehyde, will precipitate. Collect the solid by vacuum filtration, wash extensively with water, and dry. Recrystallization from ethanol typically yields a pale-yellow solid of high purity[10].

Part 3: Homologation to this compound

Causality and Expertise: To convert the C3-carboxaldehyde to a C3-acetaldehyde, a one-carbon chain extension is required. The Wittig reaction is a powerful and reliable method for this transformation[11]. Specifically, reaction with methoxymethyltriphenylphosphine ylide, followed by acidic hydrolysis of the resulting enol ether, is a standard and effective two-step, one-pot procedure for the homologation of an aldehyde to its next higher homolog[12]. The driving force of the Wittig reaction is the formation of the highly stable triphenylphosphine oxide, which ensures the reaction proceeds to completion[13].

Experimental Protocol: Preparation of this compound

  • Ylide Generation: In a flame-dried, nitrogen-purged flask, suspend methoxymethyltriphenylphosphonium chloride (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq), dropwise to generate the orange-red ylide. Stir for 30-60 minutes at this temperature.

  • Wittig Reaction: Dissolve 2-phenyl-1H-indole-3-carboxaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates complete consumption of the starting aldehyde.

  • Enol Ether Hydrolysis: Quench the reaction by the slow addition of water. Add a 2M aqueous solution of hydrochloric acid (HCl) or perchloric acid until the mixture is acidic (pH 1-2). Stir vigorously at room temperature for 1-3 hours to hydrolyze the intermediate enol ether.

  • Extraction and Purification: Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by silica gel column chromatography to obtain this compound as a solid.

Spectroscopic Characterization

  • ¹H NMR: Expected signals would include a singlet for the aldehyde proton (-CHO) around δ 9.7-9.8 ppm, a doublet for the methylene protons (-CH₂CHO) around δ 3.8-4.0 ppm, a broad singlet for the indole N-H proton above δ 8.0 ppm, and a complex multiplet pattern between δ 7.0-8.0 ppm corresponding to the nine aromatic protons of the indole and phenyl rings.

  • ¹³C NMR: Key signals would include the aldehyde carbonyl carbon around δ 200 ppm, the methylene carbon near δ 35-45 ppm, and a series of signals in the aromatic region (δ 110-140 ppm) for the 14 aromatic carbons.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch (around 3400 cm⁻¹), the aldehyde C-H stretch (two bands, ~2820 and ~2720 cm⁻¹), and a strong C=O stretch for the aldehyde carbonyl (around 1720-1725 cm⁻¹).

  • Mass Spectrometry: The nominal mass would be 235, and the high-resolution mass should correspond to the molecular formula C₁₆H₁₃NO.

Potential Applications in Research and Drug Development

The 2-phenylindole scaffold is a cornerstone in the design of various therapeutic agents. The presence of the acetaldehyde moiety at the C3 position of this scaffold opens numerous avenues for further chemical modification.

  • Precursor for Tryptamine Analogs: The aldehyde can be readily converted into tryptamine derivatives via reductive amination. These structures are central to many neurologically active compounds.

  • Building Block for Heterocycle Synthesis: The acetaldehyde functionality can participate in condensation reactions with hydrazines, hydroxylamines, or other bifunctional nucleophiles to construct novel, fused heterocyclic systems with potential biological activity.

  • Auxin Research: While the direct biological activity of this specific compound is not widely reported, its structural analog, indole-3-acetaldehyde, is a key intermediate in the biosynthesis of the plant hormone auxin (indole-3-acetic acid)[14][16]. This structural similarity suggests potential applications in agrochemical research or as a chemical probe to study auxin metabolic pathways[17].

Conclusion

This compound (CAS: 97945-27-2) is a synthetically valuable intermediate built upon the medicinally significant 2-phenylindole core. The strategic, multi-step synthesis outlined in this guide, proceeding through a Fischer Indole Synthesis, Vilsmeier-Haack formylation, and Wittig homologation, represents a robust and logical pathway for its preparation. The versatile reactivity of its acetaldehyde group makes it an attractive starting point for the development of novel compounds in drug discovery and chemical biology. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and utilize this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 2-(2-phenyl-1H-indol-3-yl)acetaldehyde, a member of the pharmacologically significant 2-phenylindole class, presents a compelling scaffold for therapeutic innovation. This guide provides a comprehensive analysis of its potential molecular targets, underpinned by a synthesis of current literature and field-proven experimental insights. We delve into the mechanistic basis for targeting key pathways in oncology and inflammation, including microtubule dynamics, the NF-κB and COX inflammatory axes, aryl hydrocarbon receptor (AhR) signaling, and aldehyde dehydrogenase (ALDH) activity. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for target identification, validation, and the advancement of 2-phenylindole-based compounds as next-generation therapeutics.

Introduction: The Therapeutic Promise of the 2-Phenylindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The 2-phenylindole substitution, in particular, has garnered significant attention for its broad spectrum of biological activities, most notably in the realm of oncology.[1][2] Derivatives of 2-phenylindole have demonstrated potent cytotoxic effects against a range of cancer cell lines, including those of the breast, lung, and melanoma.[1][3] The compound of interest, this compound, is distinguished by an acetaldehyde moiety at the 3-position. This functional group introduces unique chemical reactivity and potential for interaction with specific enzyme classes, broadening the therapeutic landscape beyond the established activities of the core 2-phenylindole structure. This guide will systematically explore the most promising therapeutic targets for this molecule, providing both the strategic rationale and the detailed experimental protocols required for their validation.

Primary Therapeutic Target in Oncology: Tubulin and Microtubule Dynamics

A substantial body of evidence points to the disruption of microtubule polymerization as a primary mechanism of action for many 2-phenylindole derivatives.[1] These compounds are often found to interact with the colchicine binding site on β-tubulin, preventing the formation of the microtubule network essential for mitotic spindle assembly and, consequently, cell division.[4]

Mechanism of Action: Colchicine Site Inhibition

The colchicine binding site is a hydrophobic pocket located at the interface between α- and β-tubulin subunits.[5] Binding of a ligand to this site introduces a steric clash that prevents the tubulin dimer from adopting the straight conformation necessary for incorporation into a growing microtubule.[4] This leads to microtubule depolymerization, cell cycle arrest in the G2/M phase, and eventual induction of apoptosis. Several 2-phenylindole derivatives have been shown through molecular docking studies to favorably bind within this pocket, with the indole nitrogen forming key hydrogen bonds.[4]

Target Validation Workflow

A multi-step experimental approach is required to definitively validate tubulin as the primary target and the colchicine site as the specific binding locus.

G cluster_workflow Experimental Workflow for Tubulin Target Validation A Initial Screen: In Vitro Tubulin Polymerization Assay B Binding Site Confirmation: Competitive Binding Assay (Fluorescence-Based) A->B If IC50 is potent C Cellular Confirmation: Immunofluorescence Microscopy of Microtubule Network B->C If competition is observed D Downstream Effect: Cell Cycle Analysis (Flow Cytometry) C->D If microtubule disruption is visualized E Conclusion: Confirmed Colchicine Site Inhibitor of Tubulin D->E If G2/M arrest is confirmed

Caption: Workflow for validating the binding of this compound to the tubulin colchicine site.

Experimental Protocols

This assay directly measures the compound's ability to inhibit microtubule formation.

  • Principle: The polymerization of purified tubulin into microtubules increases light scattering, which is measured as an increase in optical density (OD) at 340 nm. Inhibitors will reduce the rate and extent of this OD increase.[5]

  • Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (1 mM)

    • Test compound stock solution (in DMSO)

    • Positive control (Colchicine) and negative control (Paclitaxel)

    • Temperature-controlled spectrophotometer with a 96-well plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in General Tubulin Buffer.

    • In a pre-chilled 96-well plate, add 5 µL of the compound dilutions or controls.

    • Add 95 µL of a cold solution of purified tubulin (e.g., 3 mg/mL) and GTP in General Tubulin Buffer to each well.

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot OD340 vs. time. Calculate the IC50 value, which is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.

This assay confirms if the test compound binds to the colchicine site.

  • Principle: The intrinsic fluorescence of colchicine significantly increases upon binding to tubulin. A compound that competes for the same binding site will displace colchicine, leading to a dose-dependent decrease in the fluorescence signal.[5]

  • Materials:

    • Purified tubulin

    • Colchicine

    • Test compound

    • Phosphate buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.4)

    • Fluorometer

  • Procedure:

    • Prepare a solution of tubulin (e.g., 2 µM) and colchicine (e.g., 10 µM) in the buffer. Incubate at 37°C for 30 minutes to allow binding to reach equilibrium.

    • Add increasing concentrations of this compound to the tubulin-colchicine complex.

    • Incubate for an additional 30 minutes at 37°C.

    • Measure the fluorescence intensity (Excitation ~350 nm, Emission ~430 nm).

  • Data Analysis: A decrease in fluorescence intensity with increasing concentrations of the test compound indicates competitive binding at the colchicine site.

Key Targets in Inflammation: NF-κB and COX-2

Chronic inflammation is a key driver of many diseases, including cancer. The 2-phenylindole scaffold has been identified as a potent inhibitor of key inflammatory mediators.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways
  • NF-κB (Nuclear Factor kappa B): This transcription factor is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[6] Some 2-phenylindole derivatives have been shown to inhibit NF-κB activation, potentially by interfering with IκB degradation.[7][8]

  • COX-2 (Cyclooxygenase-2): This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Unlike the constitutively expressed COX-1, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a major goal of anti-inflammatory drug development.

G cluster_nfkb NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-p50/p65 (Inactive) NFkB p50/p65 (NF-κB) Nucleus Nucleus NFkB->Nucleus translocates IkB_NFkB->NFkB IκB degradation Genes Pro-inflammatory Gene Transcription Nucleus->Genes activates Compound This compound Compound->IKK Inhibits?

Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound.

Experimental Protocols

This cell-based assay quantitatively measures the transcriptional activity of NF-κB.

  • Principle: Cells are engineered to stably express a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the production of luciferase, which can be quantified by measuring light output after the addition of a substrate.[6]

  • Materials:

    • HEK293 or RAW 264.7 cells stably expressing an NF-κB luciferase reporter.

    • Complete culture medium.

    • NF-κB stimulant (e.g., TNF-α or LPS).

    • Test compound stock solution.

    • Luciferase assay reagent.

    • 96-well white, clear-bottom cell culture plates.

    • Luminometer.

  • Procedure:

    • Seed the reporter cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours.[6]

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

    • Measure luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control. Determine the IC50 value.

This is a direct enzymatic assay to screen for COX-2 inhibitors.

  • Principle: The assay measures the peroxidase activity of COX. The hydroperoxidase generated from the conversion of arachidonic acid to PGG2 by the cyclooxygenase activity is used to oxidize a probe, generating a fluorescent product.[2][3]

  • Materials:

    • Recombinant human COX-2 enzyme.

    • COX Assay Buffer.

    • Fluorometric probe (e.g., Amplex™ Red).

    • Heme cofactor.

    • Arachidonic acid (substrate).

    • Test compound and positive control (e.g., Celecoxib).

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • In a 96-well plate, add COX Assay Buffer, Heme, and the diluted COX-2 enzyme.

    • Add 10 µL of the test compound dilutions or controls. Incubate for 10-15 minutes at 37°C.

    • Add the fluorometric probe.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately read the fluorescence intensity (e.g., Ex/Em = 535/590 nm) in kinetic mode for 5-10 minutes.[9]

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition and the IC50 value for the test compound.

Novel and Emerging Targets

The unique acetaldehyde moiety of this compound suggests potential interactions with targets not typically associated with the broader 2-phenylindole class.

Aryl Hydrocarbon Receptor (AhR)
  • Rationale: Indole-3-aldehyde, a structurally related compound, is a known agonist of the Aryl Hydrocarbon Receptor (AhR).[10] AhR is a ligand-activated transcription factor involved in regulating immune responses, xenobiotic metabolism, and cell proliferation. Its modulation has therapeutic implications in autoimmune diseases and cancer.

  • Validation Approach: An AhR activation assay using a reporter gene (e.g., luciferase) in a suitable cell line (e.g., mouse hepatoma H1L6.1c2 cells) can be employed.[10] Cells are treated with the compound, and the resulting luciferase activity is measured to quantify AhR activation.

Aldehyde Dehydrogenase (ALDH)
  • Rationale: The acetaldehyde group is a potential substrate or inhibitor for the aldehyde dehydrogenase (ALDH) superfamily of enzymes. ALDHs are critical for detoxifying aldehydes and are implicated in cancer cell resistance and stemness.[7] Inhibition of specific ALDH isoenzymes is an emerging anti-cancer strategy.

  • Validation Approach: An ALDH inhibitor screening kit can be used. These assays are typically based on the enzymatic conversion of a substrate by ALDH, which produces NADH. The NADH then reduces a probe to generate a colored or fluorescent product, and the inhibition of this reaction is measured. Indole-3-acetaldehyde has been used as a substrate in sensitive ALDH assays.[11]

Summary of Potential Targets and Corresponding IC50 Data

The following table should be populated with experimental data as it is generated to provide a clear, comparative overview of the compound's potency against each validated target.

Therapeutic TargetAssay TypeIC50 (µM)Notes
Tubulin Tubulin PolymerizationTBDMeasures inhibition of microtubule formation.
NF-κB Luciferase ReporterTBDMeasures inhibition of NF-κB transcriptional activity.
COX-2 Fluorometric Enzyme AssayTBDMeasures direct inhibition of COX-2 enzymatic activity.
AhR Luciferase ReporterEC50 (TBD)Measures activation of AhR transcriptional activity.
ALDH1A1 Colorimetric Enzyme AssayTBDMeasures direct inhibition of a specific ALDH isoenzyme.
ALDH2 Colorimetric Enzyme AssayTBDMeasures direct inhibition of a specific ALDH isoenzyme.

TBD: To Be Determined

Conclusion and Future Directions

This compound stands as a molecule of significant therapeutic potential, with a diverse range of plausible molecular targets spanning oncology and inflammation. The primary evidence points towards the inhibition of tubulin polymerization as a key anti-cancer mechanism, a hypothesis that can be rigorously tested using the protocols outlined herein. Furthermore, its potential to modulate the NF-κB and COX-2 pathways provides a strong rationale for its investigation as an anti-inflammatory agent. The unique acetaldehyde moiety opens up exciting new avenues for exploration, particularly concerning the modulation of AhR and ALDH enzymatic activity.

A systematic approach, beginning with the primary target validation workflows and progressing to the investigation of these novel targets, will be crucial in fully elucidating the therapeutic promise of this compound. The successful identification and validation of its primary molecular targets will pave the way for lead optimization, preclinical development, and ultimately, the potential for a new and effective therapeutic agent.

References

Whitepaper: A Multi-Faceted In Silico Approach to Predicting the Bioactivity of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The early stages of drug discovery are a quest to find novel molecular entities with therapeutic potential, a process fraught with high costs and attrition rates. In silico methodologies offer a powerful, resource-efficient paradigm to navigate this complex landscape.[1][2] This technical guide provides a comprehensive, step-by-step workflow for predicting the biological activity of a novel compound, 2-(2-phenyl-1H-indol-3-yl)acetaldehyde. We move beyond a simple recitation of methods to explain the causal logic behind each computational step, from initial target identification to pharmacokinetic profiling. This document is structured to serve as a practical playbook for researchers, integrating reverse docking, molecular docking simulations, pharmacophore modeling, and ADMET prediction into a cohesive, self-validating framework to generate a robust, data-driven hypothesis of bioactivity, ripe for experimental validation.

Introduction: The Compound and the Challenge

The subject of our investigation is this compound (CAS: 97945-27-2).[3][4] This molecule is built upon an indole scaffold, a privileged structure in medicinal chemistry renowned for its presence in a vast array of biologically active compounds and approved drugs.[5][6][7] The indole ring system is a key pharmacophore in agents targeting cancer, inflammation, infectious diseases, and neurodegenerative disorders.[6][7][8][9] Its structural versatility allows it to interact with diverse biological targets.[5][6] The presence of the acetaldehyde moiety introduces a reactive carbonyl group, which could be critical for covalent or non-covalent interactions within a target's binding site.[10]

The challenge with any new chemical entity is to efficiently determine its potential therapeutic value. Traditional high-throughput screening is expensive and time-consuming.[1][11] Therefore, we turn to computational methods to build a preliminary profile of the compound's likely biological targets and drug-like properties, thereby guiding and prioritizing subsequent wet-lab experiments.[11][12][13]

This guide outlines a holistic in silico workflow designed to de-orphanize this compound.

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction & Affinity Analysis cluster_2 Phase 3: Drug-Likeness & Safety Profile cluster_3 Phase 4: Synthesis & Validation Compound Compound Structure This compound Target_Fishing Target Fishing (Reverse Docking) Compound->Target_Fishing ADMET ADMET Prediction Compound->ADMET Target_List Prioritized Target List (e.g., Kinases, GPCRs, etc.) Target_Fishing->Target_List Molecular_Docking Molecular Docking Simulation Target_List->Molecular_Docking Binding_Analysis Binding Affinity & Pose Analysis Molecular_Docking->Binding_Analysis Pharmacophore Pharmacophore Modeling Binding_Analysis->Pharmacophore Hypothesis Bioactivity Hypothesis Generation Binding_Analysis->Hypothesis ADMET_Profile Pharmacokinetic & Toxicity Profile ADMET->ADMET_Profile ADMET_Profile->Hypothesis Validation In Vitro / In Vivo Validation Hypothesis->Validation

Caption: Overall In Silico Bioactivity Prediction Workflow.

Foundational Strategy: Target Identification via Reverse Docking

Before we can analyze binding affinity, we must first identify potential biological targets. For a novel compound without known activities, "reverse docking" is a powerful computational technique for target identification.[14][15][16] Unlike traditional docking which screens many ligands against one target, reverse docking screens one ligand against a large library of protein structures to identify potential off-target effects or, in our case, novel primary targets.[15][17][18]

The core principle is that a ligand will preferentially bind to proteins with complementary binding pockets, and a favorable docking score can indicate a potential interaction.[17] This approach is instrumental in drug repositioning and elucidating molecular mechanisms.[14][16]

cluster_targets Protein Target Database Ligand Query Ligand (Our Compound) Docking Reverse Docking Algorithm Ligand->Docking P1 Protein 1 P1->Docking P2 Protein 2 P2->Docking P3 Protein 3 P3->Docking P_N Protein N P_N->Docking Results Ranked Hit-List (Based on Binding Score) Docking->Results

Caption: Conceptual workflow of a Reverse Docking experiment.

Experimental Protocol: Reverse Docking for Target Fishing
  • Ligand Preparation:

    • Obtain the 2D structure of this compound (e.g., from PubChem or by drawing).

    • Convert the 2D structure to a 3D conformation using software like Open Babel.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is critical for ensuring the ligand's geometry is realistic.

    • Save the prepared ligand in a .pdbqt format, which includes atomic coordinates and partial charges necessary for docking software like AutoDock.

  • Target Database Selection:

    • Select a comprehensive protein structure database. A common choice is a curated subset of the Protein Data Bank (PDB), focusing on human proteins or specific protein families known to be druggable (e.g., kinases, GPCRs).

    • Scientist's Insight: It is crucial that the target database is well-prepared. All structures should be cleaned of non-essential water molecules and co-factors, have hydrogens added, and have defined binding pockets. Using a pre-prepared and validated database from a reverse docking server (e.g., idTarget, PharmMapper) is highly recommended to ensure consistency and accuracy.[14]

  • Execution of Reverse Docking:

    • Submit the prepared ligand structure to the chosen reverse docking server or software.

    • The software will systematically dock the ligand into the defined binding site of every protein in the database.

    • A scoring function is used to calculate the binding energy for each protein-ligand complex.

  • Hit-List Analysis and Prioritization:

    • The output will be a list of proteins ranked by their docking scores.

    • Self-Validation: Do not take this list at face value. Apply a critical filter based on biological relevance. Are the top-ranked targets implicated in specific disease pathways? Does the indole scaffold have known activity against any of these protein families?[5][6] For instance, if multiple kinases appear in the top results, this suggests a potential role as a kinase inhibitor.

    • Select the top 3-5 most promising and biologically relevant targets for further, more detailed analysis.

Deep Dive: Molecular Docking Simulation

Once we have a prioritized list of potential targets, the next step is to perform a more rigorous molecular docking analysis for each one. This will predict the preferred binding pose and provide a more accurate estimate of binding affinity.[19] This process is foundational to computer-aided drug design.[1]

Experimental Protocol: Validated Molecular Docking

This protocol uses AutoDock Vina, a widely used and validated open-source docking program.[20]

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Causality: Choose a high-resolution structure (<2.5 Å) that is co-crystallized with a known ligand, if possible. This provides a validated binding pocket.

    • Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove water molecules, ions, and any co-crystallized ligands.[20][21]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This is essential for accurately calculating electrostatic interactions.[21]

    • Save the prepared receptor in .pdbqt format.

  • Ligand Preparation:

    • The ligand structure prepared for reverse docking can be used here. Ensure it is in .pdbqt format.

  • Grid Box Generation:

    • The grid box defines the search space for the docking algorithm on the receptor surface.

    • Trustworthiness: To validate our docking protocol, first define the grid box to encompass the binding site of the co-crystallized ligand. Then, re-dock this original ligand. A successful protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD < 2.0 Å). This step confirms that our parameters can identify a known correct binding mode.

    • For our compound, center the grid box on the same validated active site. Ensure its dimensions are large enough to allow the ligand to rotate and translate freely.

  • Running the Docking Simulation:

    • Use AutoDock Vina to run the docking. A typical command would be: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

    • The config.txt file specifies the coordinates and dimensions of the grid box.

  • Analysis of Results:

    • The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger binding.

    • Visualize the top-ranked binding poses using UCSF Chimera or PyMOL.[19] Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking). Are these interactions chemically sensible? Do they involve key active site residues?

Data Presentation: Hypothetical Docking Results
Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type(s)
Kinase A (e.g., EGFR) -9.2Met793, Leu718H-bond with indole N-H, Hydrophobic
Kinase B (e.g., VEGFR2) -8.8Cys919, Asp1046H-bond with indole N-H, H-bond with C=O
GPCR A (e.g., A2AAR) -7.5Phe168, Ile274Pi-stacking with phenyl ring, Hydrophobic
Protease A (e.g., Cathepsin K) -6.1Gly66, Cys25H-bond with C=O

This is a table of representative data and does not reflect actual experimental results.

Elucidating Key Features: Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features necessary for biological activity.[22][23][24] By analyzing the best docking poses of our compound, we can generate a pharmacophore model that highlights the essential hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. This model can then be used to screen larger databases for structurally diverse compounds with the same key features.[25][26]

Caption: A hypothetical 3D pharmacophore model.

Protocol: Structure-Based Pharmacophore Generation
  • Input: Use the top-scoring, lowest-energy docking pose of this compound within the target's active site (e.g., from the Kinase A docking).

  • Feature Identification: Use a tool like LigScout or the pharmacophore generation module in MOE or Schrödinger to automatically identify pharmacophoric features based on the interactions between the ligand and the receptor.

    • The indole N-H will likely be identified as a Hydrogen Bond Donor.

    • The acetaldehyde oxygen will be a Hydrogen Bond Acceptor.

    • The phenyl ring and the indole ring system will be identified as Aromatic and/or Hydrophobic features.

  • Model Generation: The software will generate a 3D arrangement of these features with specific distance constraints.

  • Scientist's Insight: This pharmacophore is a hypothesis of the essential binding features. Its true value is realized when used as a 3D query to screen a database of millions of compounds. Hits from this screen will be structurally diverse but should, in theory, bind to the same target, providing a powerful method for scaffold hopping and lead discovery.[25]

Assessing Drug-Likeness: ADMET Prediction

A compound can have excellent binding affinity but fail in clinical trials due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET).[27][28] Predicting these properties in silico is a critical step to flag potential liabilities early.[29][30]

Protocol: In Silico ADMET Profiling

We will use a freely available web server like SwissADME for this analysis, which provides a robust suite of predictive models.

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Submission: Paste the SMILES string into the SwissADME web server and run the prediction.

  • Analysis: The server will output a comprehensive profile. We will focus on several key areas:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), H-bond donors/acceptors.

    • Lipinski's Rule of Five: A widely used rule of thumb to evaluate drug-likeness. Does the compound violate any of the rules?

    • Water Solubility: Predicted solubility is crucial for absorption.

    • Pharmacokinetics: Predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and P-glycoprotein (P-gp) substrate status.

    • Drug-Likeness: Alerts for any potentially problematic fragments (e.g., PAINS - Pan-Assay Interference Compounds).

    • Medicinal Chemistry: Synthetic accessibility score.

Data Presentation: Predicted ADMET & Physicochemical Properties
PropertyPredicted ValueAcceptable Range/CriteriaAssessment
Molecular Weight 235.29 g/mol < 500Pass
LogP (iLOGP) 3.15< 5Pass
H-Bond Donors 1< 5Pass
H-Bond Acceptors 1< 10Pass
Lipinski Violations 00Pass (Good Oral Bioavailability Likely)
GI Absorption HighHighFavorable
BBB Permeant YesYes/No (Target Dependent)Potential CNS Activity
P-gp Substrate NoNoFavorable (Not subject to efflux)
CYP1A2 Inhibitor YesNoPotential Liability (Drug-Drug Int.)
Synthetic Accessibility 2.501-10 (lower is easier)Readily Synthesizable

This is a table of representative data and does not reflect actual experimental results.

Synthesizing the Evidence: A Cohesive Bioactivity Hypothesis

This is the most critical phase, where we integrate all computational data into a unified hypothesis.

  • Predicted Target Class: Our reverse docking and subsequent molecular docking results strongly suggest that this compound is a potential kinase inhibitor . The binding affinity scores (-8.8 to -9.2 kcal/mol) are significant, and the interactions observed involve key residues in the hinge region, a classic binding pattern for many kinase inhibitors.

  • Mechanism of Action: The pharmacophore model indicates that the indole N-H group acting as a hydrogen bond donor is a critical anchor point. The phenyl ring and hydrophobic body of the indole scaffold likely occupy the hydrophobic pocket of the ATP-binding site.

  • Drug-Likeness Profile: The compound exhibits an excellent drug-like profile. It adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. Its predicted high GI absorption and lack of P-gp efflux are favorable pharmacokinetic properties.

  • Potential Liabilities & Future Directions: The predicted BBB permeation suggests the compound could be developed for CNS targets, but this could also be an unwanted side effect if targeting peripheral diseases. The most significant flag is the predicted inhibition of the CYP1A2 enzyme, which indicates a potential for drug-drug interactions. This must be investigated experimentally.

Overall Hypothesis: this compound is a promising lead compound for development as an orally bioavailable kinase inhibitor. Its primary liabilities may be related to CYP450 metabolism, which should be prioritized for experimental evaluation. The next logical step is to synthesize the compound and validate its predicted activity through in vitro kinase inhibition assays against the top-ranked targets (Kinase A and Kinase B).

References

Discovery and history of 2-phenylindole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 2-Phenylindole Compounds

Introduction: The Rise of a Privileged Scaffold

The indole nucleus is a cornerstone of heterocyclic chemistry and a quintessential "privileged structure" in medicinal chemistry, capable of binding to multiple biological receptors with high affinity.[1] Among its many derivatives, the 2-phenylindole scaffold holds a position of particular significance.[2] Characterized by a phenyl group at the 2-position of the indole ring, this structural motif imparts unique electronic and steric properties that have been exploited in fields ranging from pharmaceutical development to materials science.[2] This guide provides a comprehensive overview of the journey of 2-phenylindole compounds, from their initial synthesis in the late 19th century to their current status as versatile building blocks for novel therapeutics and advanced materials. We will explore the evolution of synthetic methodologies, the discovery of their profound biological activities, and the future directions of research in this dynamic area.

Part 1: The Genesis of 2-Phenylindole: Foundational Synthesis

The story of 2-phenylindole is intrinsically linked to the broader history of indole chemistry. While indole was first isolated in 1866, the ability to systematically synthesize its derivatives began with a landmark discovery.[2]

The Fischer Indole Synthesis: The Gateway to 2-Phenylindoles

The primary and most enduring method for creating the 2-phenylindole core is the Fischer indole synthesis, developed by the Nobel laureate Hermann Emil Fischer in 1883.[2][3][4] This acid-catalyzed reaction involves heating the phenylhydrazone of an aldehyde or ketone, which undergoes an intramolecular rearrangement and cyclization to form the indole ring.[4][5] For the synthesis of the parent 2-phenylindole, acetophenone and phenylhydrazine are the key starting materials.[6][7][8]

The reaction proceeds through a well-established mechanism, initiated by the formation of the phenylhydrazone, which then tautomerizes to its enamine form. A critical[2][2]-sigmatropic rearrangement, followed by the loss of ammonia, ultimately yields the aromatic indole ring.[3][4]

Fischer_Indole_Synthesis A Phenylhydrazine + Acetophenone B Acetophenone Phenylhydrazone A->B C Enamine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement Intermediate C->D Protonation & [3,3]-Sigmatropic Shift E Diimine Intermediate D->E Aromatization F Cyclized Aminal E->F Intramolecular Attack G 2-Phenylindole F->G Elimination of NH3 (-NH3)

Caption: Mechanism of the Fischer Indole Synthesis for 2-Phenylindole.

While the Fischer synthesis is robust, it traditionally required harsh acidic conditions, using catalysts like zinc chloride, polyphosphoric acid, or strong Brønsted acids.[4][5] The first documented synthesis of 2-phenylindole specifically appeared in chemical literature around the 1930s as these methodologies became more refined.[2]

Experimental Protocol: Classic Fischer Synthesis of 2-Phenylindole

This protocol is a representative example based on established procedures.[6][9]

Step 1: Formation of Acetophenone Phenylhydrazone

  • In a suitable flask, combine acetophenone (1.0 eq) and phenylhydrazine (1.05 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture in a boiling water bath for approximately 15-20 minutes.[10]

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the crude acetophenone phenylhydrazone.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.[10]

Step 2: Cyclization to 2-Phenylindole

  • Prepare a polyphosphoric acid (PPA) catalyst by carefully adding phosphorus pentoxide to orthophosphoric acid. Caution: This is an exothermic reaction.[10]

  • Add the dried acetophenone phenylhydrazone from Step 1 to the PPA catalyst.

  • Heat the mixture in a boiling water bath for 10-15 minutes, with stirring.[10]

  • Allow the reaction to cool and then carefully pour the mixture into cold water to precipitate the crude 2-phenylindole.

  • Filter the crude product and wash thoroughly with water.

Step 3: Purification

  • Recrystallize the crude solid from a minimal amount of hot ethanol. Activated charcoal can be added to the hot solution to remove colored impurities.[10]

  • Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to form crystals.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry. The final product is typically a light-colored solid with a melting point around 187-189°C.[2]

Part 2: The Evolution of Synthesis: Modern Methodologies

While the Fischer synthesis remains a workhorse, the demands of modern chemistry for milder conditions, higher yields, and greater functional group tolerance have driven the development of new synthetic routes.

Palladium-Catalyzed Cross-Coupling Reactions

A significant leap forward came with the advent of palladium-catalyzed cross-coupling reactions in the 1990s.[2] These methods enabled more efficient and modular construction of the 2-phenylindole scaffold. One prominent strategy is the palladium-catalyzed heteroannulation of 2-haloanilines with phenylacetylene.[11] This approach allows for the one-pot synthesis of 2-phenylindoles under mild conditions, expanding the scope and accessibility of these compounds.[11]

Greener and More Efficient Approaches

Recent research has focused on developing more environmentally friendly and cost-effective synthetic methods.[12] These "green" approaches include:

  • Solvent-Free Synthesis: Performing the Fischer indole synthesis under solvent-free conditions, often using solid catalysts like KHSO₄·H₂O on a silica carrier, which can significantly increase yields.[13]

  • Novel Catalytic Systems: The use of non-toxic, metal-free, or recyclable catalysts to circumvent issues of metal pollution.[12] For instance, tert-butyl iodide has been used to generate anhydrous HI in situ, acting as both a Brønsted acid and a reducing agent.[13]

  • Photocatalysis: Visible-light-catalyzed methods have emerged, allowing for the synthesis of 2-phenylindole derivatives at room temperature, representing a significant advance in sustainable chemistry.[13]

Synthesis_Evolution A Classic Fischer Synthesis (1883) B Harsh Acid Catalysts (e.g., ZnCl2, PPA) A->B G 2-Phenylindole Derivatives A->G C Palladium-Catalyzed Annulation (1990s) D Milder Conditions, Higher Functional Group Tolerance C->D C->G E Green Chemistry Approaches (2000s+) F Solvent-Free Reactions, Photocatalysis, Recyclable Catalysts E->F E->G

Caption: Evolution of synthetic routes to 2-phenylindole compounds.

Part 3: From Chemical Curiosity to Therapeutic Goldmine

The 2-phenylindole scaffold remained largely a subject of academic interest until the 1970s, when its derivatives were discovered to possess significant biological activity.[2] This marked a turning point, transforming 2-phenylindole into a privileged scaffold in drug discovery.

Estrogen Receptor Modulation

The first major biological application identified for this class of compounds was their ability to modulate the estrogen receptor (ER).[2] This discovery paved the way for the development of nonsteroidal Selective Estrogen Receptor Modulators (SERMs), including drugs like zindoxifene and bazedoxifene, which are based on the 2-phenylindole structure.[14]

A Plethora of Pharmacological Activities

Subsequent research has unveiled a remarkably broad spectrum of biological activities, establishing 2-phenylindole derivatives as promising candidates for treating a wide range of diseases.[1][15]

Biological ActivityKey Molecular Target / MechanismTherapeutic Potential
Anticancer Inhibition of tubulin polymerization, CDK2/EGFR inhibition, NFκB inhibition[15][16][17]Breast, Lung, Melanoma Cancers[18][19]
Anti-inflammatory Inhibition of nitric oxide synthase (NOS) and NFκB[16]Inflammatory Diseases
Antimicrobial Disruption of bacterial cell division (e.g., FtsZ inhibition)[20]Bacterial Infections, Tuberculosis[15][21]
Antiviral Inhibition of viral replication (e.g., Hepatitis B virus)[15][21]Viral Infections
Neuroprotective High binding affinity for Aβ aggregates[17]Alzheimer's Disease (Imaging/Therapy)
Antidepressant Modulation of central nervous system pathways[22]Depression and Anxiety Disorders

This table summarizes key findings on the diverse biological potential of 2-phenylindole derivatives.[1][15][16][21]

The anticancer properties are particularly noteworthy. Many 2-phenylindole derivatives exert potent antitumor effects by inhibiting tubulin polymerization, which leads to mitotic arrest and apoptosis in cancer cells.[15][17] This mechanism is similar to that of well-known chemotherapy agents, but the unique structure of 2-phenylindoles offers opportunities to overcome drug resistance.[17]

Biological_Activities cluster_cancer Oncology cluster_inflammation Immunology cluster_infection Infectious Disease cluster_cns Neurology center 2-Phenylindole Core Scaffold anticancer Anticancer center->anticancer anti_inflammatory Anti-inflammatory center->anti_inflammatory antimicrobial Antimicrobial center->antimicrobial antiviral Antiviral center->antiviral neuro Neuroprotective center->neuro antidepressant Antidepressant center->antidepressant tubulin Tubulin Inhibition anticancer->tubulin nfkb NFκB Inhibition anticancer->nfkb antitb Anti-tuberculosis antimicrobial->antitb

Caption: Diverse pharmacological activities of 2-phenylindole derivatives.

Part 4: The Future of 2-Phenylindoles

The journey of 2-phenylindole is far from over. Its structural simplicity and synthetic accessibility, combined with its profound biological versatility, ensure its continued relevance.

  • Drug Discovery: The scaffold continues to be a focal point for developing novel therapeutic agents.[17] The ability of some derivatives to hit multiple targets simultaneously offers a promising strategy for tackling complex diseases and overcoming drug resistance.[17]

  • Materials Science: Beyond medicine, the photophysical properties of 2-phenylindoles are being explored for applications in materials science, such as the development of organic light-emitting diodes (OLEDs).[2][5]

  • Computational Chemistry: The rise of artificial intelligence (AI) and computational modeling is set to accelerate the discovery of new 2-phenylindole compounds.[1][21] These technologies can predict biological activity and help design derivatives with optimized properties, streamlining the drug development process.

Conclusion

From its creation via a classic 19th-century reaction to its current status as a privileged scaffold at the forefront of medicinal chemistry and materials science, the 2-phenylindole core has had a remarkable history. Its evolution is a testament to the power of synthetic chemistry to unlock biological potential. The continued development of innovative, sustainable synthetic methods and the application of modern computational tools will undoubtedly lead to the discovery of new 2-phenylindole derivatives with enhanced therapeutic efficacy and novel applications, solidifying its legacy as a truly indispensable heterocyclic compound.

References

The 2-Phenylindole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-phenylindole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of 2-phenylindole derivatives, offering field-proven insights for professionals in drug discovery and development.

The 2-Phenylindole Core: A Gateway to Diverse Bioactivities

The indole ring system is a fundamental component of numerous natural products and pharmaceuticals.[1] The introduction of a phenyl group at the 2-position of the indole nucleus gives rise to the 2-phenylindole scaffold, a structure that has proven to be a "privileged" motif in drug design. This is attributed to its ability to interact with multiple biological targets, leading to a wide spectrum of pharmacological effects.[1] Derivatives of this core structure have been extensively investigated and have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2]

Therapeutic Applications of 2-Phenylindole Derivatives

The therapeutic landscape of 2-phenylindole derivatives is broad and continues to expand. This section delves into the key areas where these compounds have demonstrated significant potential.

Anticancer Activity

2-phenylindole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[3] Their mechanisms of action are often multifaceted, primarily involving the disruption of microtubule dynamics and the modulation of key signaling pathways.[2]

Mechanism of Action: A predominant mechanism of action for many anticancer 2-phenylindole derivatives is the inhibition of tubulin polymerization.[2] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

Another important mechanism, particularly in hormone-dependent cancers, is the modulation of estrogen receptors. Some 2-phenylindole derivatives act as Selective Estrogen Receptor Modulators (SERMs), antagonizing the proliferative effects of estrogen in breast cancer cells.

Signaling Pathway: Tubulin Polymerization Inhibition

2-Phenylindole Derivative 2-Phenylindole Derivative β-Tubulin (Colchicine Binding Site) β-Tubulin (Colchicine Binding Site) 2-Phenylindole Derivative->β-Tubulin (Colchicine Binding Site) Binding Tubulin Dimer Tubulin Dimer β-Tubulin (Colchicine Binding Site)->Tubulin Dimer Inhibition of Polymerization Microtubule Formation Microtubule Formation Tubulin Dimer->Microtubule Formation Prevents Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Formation->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by 2-phenylindole derivatives.

Quantitative Comparison of Anticancer Activity:

The in vitro cytotoxic activity of various 2-phenylindole derivatives is typically evaluated using the half-maximal inhibitory concentration (IC50), providing a measure of their potency.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 3a Breast (MCF7)1.31 ± 0.8[4]
Prostate (PC3)> 100[4]
Colorectal (HCT116)84 ± 0.97[4]
Liver (HepG2)84 ± 2.9[4]
Compound 10 Breast (MCF7)> 100[4]
Prostate (PC3)7.8 ± 3.3[4]
Colorectal (HCT116)86 ± 2.3[4]
Liver (HepG2)91 ± 1.1[4]
Doxorubicin Breast (MCF7)0.98 ± 0.09[4]
Prostate (PC3)6.5 ± 0.4[4]
Colorectal (HCT116)0.87 ± 0.06[4]
Liver (HepG2)1.2 ± 0.1[4]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. 2-phenylindole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways.[5]

Mechanism of Action: Many 2-phenylindole derivatives exhibit selective inhibition of COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation.[5] By inhibiting COX-2, these compounds block the production of prostaglandins, which are key mediators of pain and inflammation. Additionally, some derivatives have been shown to suppress the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][6]

Signaling Pathway: COX-2 and NF-κB Inhibition

Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway 2-Phenylindole Derivative 2-Phenylindole Derivative 2-Phenylindole Derivative->COX-2 Inhibition 2-Phenylindole Derivative->NF-κB Pathway Inhibition Prostaglandins Prostaglandins COX-2->Prostaglandins Blocks Production Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) Blocks Production Inflammation Inflammation Prostaglandins->Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation

Caption: Anti-inflammatory mechanism of 2-phenylindole derivatives.

Quantitative Comparison of Anti-inflammatory Activity:

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Indomethacin Analog 4b COX-20.11107.63[7]
Indomethacin Analog 4d COX-20.17-[7]
Indomethacin Analog 4f COX-20.15-[7]
Indomethacin COX-1-0.079[7]
2-Phenylindole (1) Nitrite Production38.1 ± 1.8-[6]
NF-κB25.4 ± 2.1-[6]
Compound 5 Nitrite Production4.4 ± 0.5-[6]
NF-κB6.9 ± 0.8-[6]
Compound 7 Nitrite Production4.8 ± 0.4-[6]
NF-κB8.5 ± 2.0-[6]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. 2-phenylindole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[2]

Mechanism of Action: The antimicrobial mechanism of 2-phenylindole derivatives can vary. In bacteria, some compounds have been found to inhibit essential enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[2] In fungi, inhibition of enzymes like lanosterol 14α-demethylase, which is involved in ergosterol biosynthesis, has been reported.[2]

Quantitative Comparison of Antimicrobial Activity:

The minimum inhibitory concentration (MIC) is a key parameter for assessing the antimicrobial potency of a compound.

CompoundMicroorganismMIC (µg/mL)Reference
Compound 3f S. aureus8[8]
E. coli16[8]
P. aeruginosa16[8]
C. albicans16[8]
C. neoformans16[8]
A. fumigatus8[8]
Compound 3o S. aureus8[8]
E. coli8[8]
P. aeruginosa256[8]
C. albicans4[8]
C. neoformans2[8]
A. fumigatus16[8]
Compound 3r S. aureus64[8]
E. coli4[8]
P. aeruginosa8[8]
C. albicans16[8]
C. neoformans4[8]
A. fumigatus8[8]
Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's disease pose a significant global health challenge. 2-phenylindole derivatives have demonstrated neuroprotective effects through various mechanisms, including antioxidant activity and inhibition of amyloid-beta (Aβ) aggregation.[7][9]

Mechanism of Action: The neuroprotective effects of these compounds are often attributed to their ability to scavenge free radicals and reduce oxidative stress, a key factor in neuronal damage.[7] Furthermore, some derivatives can interfere with the aggregation of Aβ peptides, a hallmark of Alzheimer's disease, thereby preventing the formation of neurotoxic plaques.[9]

Quantitative Comparison of Neuroprotective Activity:

CompoundAssayResultReference
Compound 5 Anti-Aβ Aggregation (IC50)3.18 ± 0.87 µM[9]
Antioxidant (IC50)28.18 ± 1.40 µM[9]
Compound 8 Neuroprotection against Aβ4287.90% ± 3.26% cell viability[9]

Synthesis of 2-Phenylindole Derivatives

Several synthetic routes have been developed for the preparation of the 2-phenylindole scaffold. The Fischer indole synthesis is a classic and widely used method.[10][11] Other notable methods include the Sonogashira coupling followed by cyclization.[6][12]

Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[10]

Experimental Workflow: Fischer Indole Synthesis

cluster_0 Step 1: Arylhydrazone Formation cluster_1 Step 2: Cyclization Arylhydrazine Arylhydrazine Condensation Condensation Arylhydrazine->Condensation Ketone/Aldehyde Ketone/Aldehyde Ketone/Aldehyde->Condensation Arylhydrazone Arylhydrazone Condensation->Arylhydrazone Heat Heat Arylhydrazone->Heat Acid Catalyst Acid Catalyst Acid Catalyst->Heat 2-Phenylindole 2-Phenylindole Heat->2-Phenylindole [3,3]-Sigmatropic Rearrangement & Ammonia Elimination

Caption: General workflow for the Fischer indole synthesis.

Detailed Protocol: Synthesis of 2-Phenylindole via Fischer Indole Synthesis

This protocol describes the synthesis of the parent 2-phenylindole from phenylhydrazine and acetophenone.

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Glacial Acetic Acid

  • Ethanol

  • Polyphosphoric Acid (or another suitable acid catalyst)

Procedure:

  • Formation of the Phenylhydrazone:

    • In a round-bottom flask, dissolve equimolar amounts of phenylhydrazine and acetophenone in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 1-2 hours.

    • Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the phenylhydrazone.

    • Collect the crystals by vacuum filtration, wash with cold ethanol, and dry.

  • Cyclization to 2-Phenylindole:

    • Place the dried phenylhydrazone in a flask and add polyphosphoric acid (a common catalyst for this reaction).

    • Heat the mixture with stirring to the temperature specified in the relevant literature (typically 100-150 °C).

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Carefully pour the hot reaction mixture into a beaker of ice water with vigorous stirring.

    • The crude 2-phenylindole will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-phenylindole.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized 2-phenylindole derivatives, a variety of in vitro assays are employed. The MTT assay is a fundamental method for determining cell viability and cytotoxicity.

Detailed Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • 2-phenylindole derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-phenylindole derivative in complete medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

ADMET Considerations in Drug Development

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate are critical for its success in clinical trials. For 2-phenylindole derivatives, in silico and in vitro ADMET profiling is an essential step in the drug discovery process.

  • Absorption: The oral bioavailability of 2-phenylindole derivatives is influenced by their physicochemical properties, such as lipophilicity (LogP) and solubility. Computational tools can predict these properties and their adherence to guidelines like Lipinski's Rule of Five.[13]

  • Distribution: The extent of plasma protein binding and the ability to cross the blood-brain barrier are important distribution parameters. High plasma protein binding can limit the free drug concentration, while blood-brain barrier penetration is crucial for CNS-active compounds.[14]

  • Metabolism: Cytochrome P450 (CYP) enzymes are the primary route of metabolism for many drugs. Predicting potential interactions with CYP isoforms is important to avoid drug-drug interactions.[15]

  • Excretion: The route and rate of elimination of the compounds and their metabolites from the body determine their dosing regimen.

  • Toxicity: Early prediction of potential toxicities, such as hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (Ames test), is crucial to de-risk drug candidates.[16][17]

In silico ADMET prediction tools suggest that many indole derivatives can be designed to have favorable pharmacokinetic profiles.[18][19]

Future Perspectives

The 2-phenylindole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

  • Lead Optimization: Fine-tuning the structure of potent 2-phenylindole derivatives to improve their efficacy, selectivity, and ADMET properties.

  • Novel Therapeutic Targets: Exploring the activity of 2-phenylindole derivatives against new and emerging biological targets.

  • Combination Therapies: Investigating the synergistic effects of 2-phenylindole derivatives with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

  • Advanced Drug Delivery Systems: Developing novel formulations to improve the bioavailability and targeted delivery of 2-phenylindole-based drugs.

The versatility and proven biological activity of the 2-phenylindole core ensure its continued importance in the field of medicinal chemistry for years to come.

References

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 2-(2-Phenyl-1H-indol-3-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have rendered it a "privileged structure" in drug discovery.[1] Specifically, 2,3-disubstituted indoles, such as the target molecule 2-(2-phenyl-1H-indol-3-yl)acetaldehyde, are valuable intermediates for the synthesis of more complex bioactive compounds, including potential anti-inflammatory and anticancer agents.[2][3]

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described methodology is a convergent synthesis, beginning with the well-established Fischer indole synthesis to construct the core 2-phenylindole framework. Subsequent functionalization at the C3 position via Vilsmeier-Haack formylation, followed by a one-carbon homologation, affords the target acetaldehyde. Throughout this guide, we will delve into the mechanistic rationale behind each transformation, offering insights to empower researchers in their synthetic endeavors.

Overall Synthetic Strategy

The synthesis is logically divided into three key stages, each building upon the previous one to construct the target molecule.

Synthesis_Workflow cluster_0 Stage 1: Core Scaffold Synthesis cluster_1 Stage 2: C3-Functionalization cluster_2 Stage 3: Homologation A Acetophenone + Phenylhydrazine B Acetophenone Phenylhydrazone A->B Condensation C 2-Phenylindole B->C Fischer Indole Cyclization D 2-Phenyl-1H-indole-3-carbaldehyde C->D Vilsmeier-Haack Formylation E This compound D->E Wittig Reaction & Hydrolysis

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 2-Phenylindole via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for constructing the indole ring system.[4][5] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[5][6]

Step 1a: Formation of Acetophenone Phenylhydrazone

This initial step involves the condensation of acetophenone and phenylhydrazine to form the corresponding phenylhydrazone.[2][7]

Protocol:

  • To a 250 mL round-bottom flask, add acetophenone (10.0 g, 83.2 mmol) and phenylhydrazine (9.0 g, 83.2 mmol).

  • Add ethanol (100 mL) and a few drops of glacial acetic acid to catalyze the condensation.[7]

  • Heat the mixture to reflux using a water bath for 15-30 minutes with constant stirring.[7][8]

  • Cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate crystallization of the product.

  • Collect the precipitated acetophenone phenylhydrazone by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a white solid.[7]

Step 1b: Acid-Catalyzed Cyclization to 2-Phenylindole

The formed phenylhydrazone undergoes a[4][4]-sigmatropic rearrangement followed by cyclization and elimination of ammonia under acidic conditions to yield the indole ring.[5] Polyphosphoric acid (PPA) is an effective catalyst for this transformation.[7]

Protocol:

  • In a beaker, prepare polyphosphoric acid by carefully adding phosphorus pentoxide (26 g) to orthophosphoric acid (14 g) with stirring. This process is exothermic.[7]

  • To a separate flask, add the dried acetophenone phenylhydrazone (from the previous step).

  • Add the prepared polyphosphoric acid to the flask containing the phenylhydrazone.

  • Heat the mixture in a boiling water bath for approximately 10 minutes with stirring.[7]

  • After heating, carefully pour the hot reaction mixture into a beaker containing cold water (500 mL) with vigorous stirring to quench the reaction and precipitate the product.

  • Filter the crude 2-phenylindole using a Büchner funnel and wash thoroughly with water.[7]

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylindole as colorless crystals.[7]

Parameter Value
Starting Materials Acetophenone, Phenylhydrazine
Key Reagents Ethanol, Acetic Acid, Polyphosphoric Acid
Reaction Conditions Reflux, 100 °C
Expected Yield 70-85% (for the two steps)
Product Appearance Colorless to pale yellow crystalline solid

Stage 2: Vilsmeier-Haack Formylation of 2-Phenylindole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] For indoles, this reaction preferentially occurs at the electron-rich C3 position. The electrophilic species, the Vilsmeier reagent (a chloromethyliminium salt), is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃).[11][12]

Vilsmeier_Haack A DMF + POCl3 B Vilsmeier Reagent (Electrophile) A->B Formation D Iminium Salt Intermediate B->D C 2-Phenylindole C->D Electrophilic Attack E 2-Phenyl-1H-indole-3-carbaldehyde D->E Hydrolysis

Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction.

Protocol:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphoryl chloride (POCl₃, 5.0 mL, 54 mmol) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent will form exothermically.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Dissolve 2-phenylindole (5.0 g, 26 mmol) in anhydrous DMF (20 mL) and add this solution dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture at 40-50 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, pour the mixture onto crushed ice with stirring.

  • Neutralize the solution by the slow addition of a saturated sodium hydroxide solution until it is alkaline.

  • The product, 2-phenyl-1H-indole-3-carbaldehyde, will precipitate out. Collect the solid by vacuum filtration and wash with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to yield pure 2-phenyl-1H-indole-3-carbaldehyde.

Parameter Value
Starting Material 2-Phenylindole
Key Reagents DMF, POCl₃
Reaction Conditions 0-5 °C then 40-50 °C
Expected Yield >90%
Product Appearance Yellowish solid

Stage 3: One-Carbon Homologation to this compound

The conversion of an aldehyde to its next higher homologue, an acetaldehyde derivative, can be efficiently achieved via the Wittig reaction.[13][14] This involves the reaction of the aldehyde with a phosphorus ylide. For a one-carbon homologation to an aldehyde, a common strategy is to use methoxymethylenetriphenylphosphorane followed by acidic hydrolysis of the resulting enol ether.

Protocol:

Step 3a: Wittig Reaction with Methoxymethylenetriphenylphosphorane
  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend methoxymethyltriphenylphosphonium chloride (11.7 g, 34.2 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (3.8 g, 34.2 mmol) in anhydrous THF (50 mL) to the suspension with vigorous stirring. The formation of the orange-red ylide will be observed.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • Dissolve 2-phenyl-1H-indole-3-carbaldehyde (5.0 g, 22.8 mmol) in anhydrous THF (50 mL) and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting aldehyde.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude enol ether.

Step 3b: Hydrolysis to the Acetaldehyde
  • Dissolve the crude enol ether from the previous step in a mixture of THF (100 mL) and 2 M hydrochloric acid (50 mL).

  • Stir the mixture at room temperature for 2-4 hours. Monitor the hydrolysis by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.[15][16]

Parameter Value
Starting Material 2-Phenyl-1H-indole-3-carbaldehyde
Key Reagents Methoxymethyltriphenylphosphonium chloride, Potassium tert-butoxide, HCl
Reaction Conditions 0 °C to room temperature, anhydrous conditions for Wittig reaction
Expected Yield 60-75% (for the two steps)
Product Appearance Typically a solid
Storage Keep in a dark place, inert atmosphere, store in freezer under -20°C

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch of the indole, C=O stretch of the aldehyde).

  • Melting Point: To assess the purity of solid compounds.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Phosphorus pentoxide and phosphoryl chloride are corrosive and react violently with water. Handle with extreme care.

  • Potassium tert-butoxide is a strong base and is moisture-sensitive.

  • Anhydrous solvents are required for the Wittig reaction. Ensure proper drying techniques are used.

Conclusion

This application note provides a detailed and mechanistically supported protocol for the synthesis of this compound. By following this three-stage process, researchers can reliably produce this valuable synthetic intermediate. The principles and techniques described herein are broadly applicable to the synthesis of other substituted indole derivatives, further empowering the scientific community in the fields of medicinal chemistry and drug development.

References

Application Notes and Protocols: Evaluating 2-(2-phenyl-1H-indol-3-yl)acetaldehyde in Cancer Cell Line Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Indole Scaffolds in Oncology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant therapeutic potential. In oncology, indole derivatives have emerged as a promising class of compounds due to their diverse mechanisms of action and ability to target various hallmarks of cancer.[1][2][3] These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key cellular processes such as tubulin polymerization and the activity of protein kinases.[1][2][4] The structural versatility of the indole ring allows for fine-tuning of its pharmacological properties, making it an attractive starting point for the development of novel anticancer agents.[2][5]

This application note provides a comprehensive guide for the in vitro evaluation of a novel indole derivative, 2-(2-phenyl-1H-indol-3-yl)acetaldehyde, using a panel of standard cancer cell line assays. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to assess the compound's cytotoxic and cytostatic effects, as well as to elucidate its potential mechanism of action.

Experimental Workflow for Characterizing a Novel Indole Compound

A systematic approach is crucial for the effective evaluation of a novel compound. The following workflow outlines a logical progression of experiments, from initial cytotoxicity screening to more detailed mechanistic studies.

Experimental Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Interpretation & Pathway Analysis A Compound Solubilization & Stock Preparation B Cytotoxicity Assay (MTT/SRB) (e.g., MCF-7, A549, HeLa) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Migration & Invasion Assays (Wound Healing/Transwell) C->F G Synthesize Findings D->G E->G F->G H Hypothesize Mechanism of Action G->H Signaling Pathway Compound This compound Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Microtubules Microtubule Instability Tubulin->Microtubules MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Application Notes and Protocols for the Anti-inflammatory Evaluation of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indole Scaffolds in Inflammation

The indole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and pharmaceuticals.[1] Its versatile structure allows for diverse chemical modifications, leading to compounds with a wide array of therapeutic properties, including potent anti-inflammatory effects.[1][2][3] Notably, the widely used non-steroidal anti-inflammatory drug (NSAID), Indomethacin, features an indole core, highlighting the scaffold's potential in modulating inflammatory pathways.[1][3] Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, are central to the inflammatory process, controlling the expression of pro-inflammatory genes that encode cytokines, chemokines, and other inflammatory mediators.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific indole derivative, 2-(2-phenyl-1H-indol-3-yl)acetaldehyde (CAS 97945-27-2), in anti-inflammatory studies.[7][8] While the anti-inflammatory properties of this particular compound are not yet extensively documented, its structural similarity to other known anti-inflammatory indole derivatives suggests its potential as a novel therapeutic agent. These application notes will provide detailed protocols for in vitro and in vivo evaluation of its anti-inflammatory efficacy and shed light on its potential mechanism of action by investigating its effects on the NF-κB and MAPK signaling pathways.

Chemical Properties of this compound

PropertyValue
Synonym(s) (2-phenyl-1H-indol-3-yl)acetaldehyde
CAS Number 97945-27-2
Molecular Formula C₁₆H₁₃NO
Molecular Weight 235.29 g/mol
Physical Form Solid
Purity Typically ≥98%
Storage Store in a freezer under -20°C in a dark, inert atmosphere.

Data sourced from Sigma-Aldrich and ChemicalBook.[7]

Proposed Mechanism of Action: Targeting Inflammatory Signaling Cascades

Based on the established anti-inflammatory mechanisms of other indole derivatives, it is hypothesized that this compound may exert its effects by modulating key inflammatory signaling pathways. The primary targets for investigation should be the NF-κB and MAPK signaling cascades, which are critical regulators of the inflammatory response.[4][5][9][10]

The NF-κB pathway is a prototypical pro-inflammatory signaling route.[6] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[4][11]

The MAPK pathways (including ERK, JNK, and p38) are also crucial in transmitting extracellular signals to the cellular machinery that regulates inflammation.[5][9][10] Activation of these pathways by inflammatory stimuli leads to the phosphorylation of various transcription factors, further amplifying the inflammatory response.[9]

The following diagram illustrates the proposed points of intervention for this compound within these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates MAPK_nuc MAPK MAPK->MAPK_nuc translocates Compound This compound Compound->TAK1 inhibits? Compound->IKK inhibits? Compound->MAPKKK inhibits? Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Genes induces MAPK_nuc->Genes induces LPS LPS LPS->TLR4

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Part 1: In Vitro Anti-inflammatory Activity Assessment

This section outlines the protocols for evaluating the anti-inflammatory effects of this compound in a cell-based model. The murine macrophage cell line, RAW264.7, is a well-established model for studying inflammation, as these cells produce pro-inflammatory mediators upon stimulation with lipopolysaccharide (LPS).[12]

1.1. Cell Culture and Maintenance

  • Cell Line: RAW264.7 (murine macrophage)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

1.2. Cytotoxicity Assay (MTT Assay)

Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the compound.

  • Protocol:

    • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

    • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control. Select non-toxic concentrations for subsequent experiments.

1.3. Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Protocol:

    • Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., a known iNOS inhibitor).

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

1.4. Quantification of Pro-inflammatory Cytokines (ELISA)

  • Protocol:

    • Seed and treat RAW264.7 cells as described in the NO production assay (Section 1.3).

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

1.5. Western Blot Analysis of NF-κB and MAPK Pathway Proteins

  • Protocol:

    • Seed RAW264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for a shorter duration (e.g., 30-60 minutes).

    • Lyse the cells and extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., phospho-IκBα, IκBα, phospho-p65, p65, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, and a loading control like β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

G cluster_setup Experimental Setup cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis Culture RAW264.7 Cell Culture Cytotoxicity Cytotoxicity Assay (MTT) Culture->Cytotoxicity Determine non-toxic dose NO_Assay Nitric Oxide Assay (Griess) Cytotoxicity->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6) Cytotoxicity->ELISA Western Western Blot (NF-κB, MAPK) Cytotoxicity->Western Data Quantification and Statistical Analysis NO_Assay->Data ELISA->Data Western->Data

Caption: In Vitro Experimental Workflow.

Part 2: In Vivo Anti-inflammatory Activity Assessment

This section describes a common in vivo model to evaluate the anti-inflammatory effects of this compound.

2.1. Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a well-established acute inflammation model used to screen for anti-inflammatory drugs.[13][14]

  • Animals: Male Wistar rats (180-220 g).

  • Housing: House animals in standard conditions with free access to food and water. Acclimatize them for at least one week before the experiment.

  • Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines of the institutional animal care and use committee.

  • Protocol:

    • Divide the rats into groups (n=6-8 per group):

      • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

      • Positive control (e.g., Indomethacin, 10 mg/kg, oral)

      • This compound (e.g., 10, 20, 40 mg/kg, oral)

    • Administer the test compound or vehicle orally 1 hour before carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Percentage of Inhibition = [(Vc - Vt) / Vc] x 100

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Analysis and Interpretation

All quantitative data should be presented as the mean ± standard error of the mean (SEM). Statistical analysis can be performed using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups with the control group. A p-value of less than 0.05 is generally considered statistically significant.

Troubleshooting

IssuePossible CauseSolution
High variability in in vitro results Inconsistent cell seeding, variation in treatment times, reagent instability.Ensure accurate cell counting, standardize incubation times, prepare fresh reagents.
No significant effect of the compound Compound concentration is too low, compound is inactive, degradation of the compound.Test a wider range of concentrations, verify the purity and stability of the compound.
High animal-to-animal variability in vivo Improper injection technique, stress in animals.Ensure consistent injection volume and location, handle animals gently to minimize stress.
Inconsistent Western blot results Poor antibody quality, improper protein transfer, issues with ECL detection.Validate antibodies, optimize transfer conditions, use fresh ECL substrate.

Conclusion

These application notes provide a robust framework for the initial anti-inflammatory screening of this compound. The outlined in vitro and in vivo protocols, coupled with the investigation of the NF-κB and MAPK signaling pathways, will enable researchers to comprehensively evaluate the therapeutic potential of this novel indole derivative. The findings from these studies will be instrumental in guiding further preclinical development and establishing its promise as a future anti-inflammatory agent.

References

Application Notes and Protocols for the Development of Novel Therapeutics from 2-Phenylindole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Phenylindole Scaffold as a Privileged Structure in Drug Discovery

The 2-phenylindole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse range of biological targets.[1][2] This unique heterocyclic motif is at the core of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, antibacterial, and neuroprotective agents.[2][3] Its versatility stems from the tunable electronic properties and the three-dimensional arrangement of the indole and phenyl rings, which can be readily modified to optimize binding affinity and selectivity for specific protein targets.[4]

This guide provides an in-depth overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanism of action of novel therapeutics derived from the 2-phenylindole core. We will delve into established synthetic protocols, provide detailed methodologies for key biological assays, and explore the underlying signaling pathways through which these compounds exert their effects.

I. Synthesis of 2-Phenylindole Derivatives: The Fischer Indole Synthesis

One of the most robust and widely employed methods for the synthesis of 2-phenylindoles is the Fischer indole synthesis.[5][6] This acid-catalyzed reaction involves the condensation of a phenylhydrazine with a ketone or aldehyde, followed by a[7][7]-sigmatropic rearrangement to form the indole ring.[8] The versatility of this method allows for the introduction of a wide array of substituents on both the indole and phenyl rings, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[7]

Protocol 1: Synthesis of a Representative 2-Phenylindole Analog

This protocol details the synthesis of a generic 2-phenylindole derivative from a substituted phenylhydrazine and acetophenone, a common starting material.[9]

Materials:

  • Substituted Phenylhydrazine

  • Substituted Acetophenone

  • Ethanol (Reagent Grade)

  • Glacial Acetic Acid

  • Polyphosphoric Acid (PPA)

  • Ice-cold Water

  • Sodium Bicarbonate Solution (5% w/v)

  • Brine Solution (Saturated NaCl)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Organic Solvent for Extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Silica Gel for Column Chromatography

  • Hexane and Ethyl Acetate for Elution

Step 1: Formation of the Phenylhydrazone Intermediate

  • In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 equivalent) in ethanol.

  • Add the substituted acetophenone (1.0 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, proceed to the next step with the reaction mixture.

Step 2: Cyclization to the 2-Phenylindole

  • Carefully add the crude phenylhydrazone from Step 1 to an excess of polyphosphoric acid in a separate flask.[9] Caution: The addition can be exothermic.

  • Heat the mixture to 100-120°C with stirring for 30-60 minutes.[9] The reaction progress should be monitored by TLC.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The crude 2-phenylindole product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

Step 3: Purification

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography, using a hexane/ethyl acetate gradient to elute the pure 2-phenylindole derivative.

  • Characterize the final product by NMR, mass spectrometry, and melting point analysis.

Diagram: General Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis Start Substituted Phenylhydrazine + Substituted Acetophenone Hydrazone Phenylhydrazone Formation (Ethanol, Acetic Acid) Start->Hydrazone Cyclization Cyclization (Polyphosphoric Acid, Heat) Hydrazone->Cyclization Workup Aqueous Workup & Extraction Cyclization->Workup Purification Column Chromatography Workup->Purification Product Pure 2-Phenylindole Derivative Purification->Product

Caption: A streamlined workflow of the Fischer indole synthesis.

II. Biological Evaluation: Targeting Tubulin Polymerization

A significant number of 2-phenylindole derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[3][10] Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis in cancer cells.[11] The in vitro tubulin polymerization assay is a fundamental tool for identifying and characterizing compounds that target this critical cellular process.[11]

Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This protocol outlines a fluorescence-based assay to measure the effect of 2-phenylindole derivatives on tubulin polymerization in vitro.[11][12]

Materials:

  • Purified Tubulin (>99%)

  • GTP (Guanosine-5'-triphosphate)

  • Tubulin Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Fluorescent Reporter Dye (e.g., DAPI, which fluoresces upon binding to microtubules)

  • Test Compounds (2-phenylindole derivatives) dissolved in DMSO

  • Positive Control (e.g., Colchicine, Nocodazole)

  • Negative Control (DMSO vehicle)

  • Black 96-well microplate, opaque bottom

  • Fluorescence Plate Reader with temperature control (37°C)

Step 1: Preparation of Reagents

  • Prepare a stock solution of tubulin in polymerization buffer on ice. The final concentration in the assay is typically 2-5 mg/mL.

  • Prepare a stock solution of GTP in polymerization buffer.

  • Prepare a stock solution of the fluorescent reporter dye in polymerization buffer.

  • Prepare serial dilutions of the test compounds and positive control in polymerization buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid artifacts.

Step 2: Assay Setup

  • On ice, add the following to the wells of a pre-chilled 96-well plate:

    • Polymerization Buffer

    • Test compound, positive control, or DMSO vehicle

    • Fluorescent Reporter Dye

    • GTP

  • Initiate the polymerization by adding the tubulin solution to each well. Mix gently by pipetting.

Step 3: Measurement of Polymerization

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for 60-90 minutes. The excitation and emission wavelengths will depend on the fluorescent dye used.

  • Record the data as fluorescence intensity versus time.

Step 4: Data Analysis

  • Plot the fluorescence intensity against time for each concentration of the test compound.

  • The rate of polymerization can be determined from the slope of the linear portion of the curve.

  • The extent of polymerization is represented by the plateau of the curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Table 1: Example Data for Tubulin Polymerization Inhibition

CompoundConcentration (µM)% Inhibition of PolymerizationIC₅₀ (µM)
2-Phenylindole A 0.1151.2
1.048
1092
Colchicine 0.1250.5
1.085
1098

III. Mechanism of Action: Disruption of Microtubule Dynamics and Apoptosis Induction

Many potent 2-phenylindole anticancer agents function by binding to the colchicine-binding site on β-tubulin.[13][14] This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules, thereby disrupting the dynamic equilibrium of the microtubule network.[11] The consequence of this disruption is cell cycle arrest, typically at the G2/M phase, and the subsequent induction of apoptosis (programmed cell death).[10]

Apoptosis can be triggered through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.

Diagram: Mechanism of Action of 2-Phenylindole Tubulin Inhibitors

MOA cluster_0 Cellular Effects cluster_1 Apoptotic Pathways 2_Phenylindole 2-Phenylindole Derivative Tubulin β-Tubulin (Colchicine Site) 2_Phenylindole->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis Induction G2M_Arrest->Apoptosis Intrinsic Intrinsic Pathway (Mitochondrial) Apoptosis->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Apoptosis->Extrinsic Caspases Caspase Activation Intrinsic->Caspases Extrinsic->Caspases Cell_Death Programmed Cell Death Caspases->Cell_Death

Caption: The signaling cascade initiated by 2-phenylindole tubulin inhibitors.

IV. Alternative Mechanisms and Therapeutic Applications

While tubulin inhibition is a prominent mechanism, the therapeutic potential of 2-phenylindoles is not limited to this pathway. Certain derivatives act as Selective Estrogen Receptor Modulators (SERMs), making them valuable for the treatment of hormone-dependent breast cancers.[10][15] Others have shown promise as anti-inflammatory agents by inhibiting nitric oxide synthase and NF-κB.[16] Furthermore, various 2-phenylindole analogs have demonstrated antibacterial, antifungal, and antiviral activities, highlighting the broad therapeutic landscape of this versatile scaffold.[2][17]

V. Conclusion and Future Directions

The 2-phenylindole scaffold represents a highly fruitful starting point for the development of novel therapeutics. The synthetic accessibility, coupled with the diverse range of biological activities, ensures its continued relevance in drug discovery. Future research will likely focus on the development of more selective and potent analogs, the exploration of novel therapeutic targets, and the use of advanced techniques such as artificial intelligence in the design of next-generation 2-phenylindole-based drugs.[2]

References

Application Notes & Protocols for High-Throughput Screening of 2-Phenylindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-phenylindole scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This diverse biological potential stems from their ability to interact with a multitude of molecular targets, such as tubulin, cyclooxygenase (COX) enzymes, and signaling proteins involved in the NFκB pathway.[1][3][4] The successful identification and optimization of novel 2-phenylindole-based drug candidates hinge on the deployment of robust and efficient high-throughput screening (HTS) strategies. This guide provides an in-depth overview and detailed protocols for a multi-tiered HTS cascade, designed to first identify active compounds through phenotypic screening and then elucidate their mechanism of action using target-based biochemical and high-content imaging assays.

Section 1: The Initial Funnel - Cell-Based Phenotypic Screening

The primary goal of the initial screening phase is to cast a wide net and identify 2-phenylindole derivatives that exert a measurable effect on cell viability and proliferation. Phenotypic assays are invaluable at this stage as they provide a holistic view of a compound's activity in a complex cellular environment, without prior knowledge of the specific molecular target.[5] High-throughput screening requires assays that are robust, reproducible, and adaptable to miniaturized formats.[6][7]

Core Principle: Assessing Cellular Health

The cornerstone of phenotypic screening for anticancer agents is the measurement of cell viability. A reduction in the number of viable cells following treatment can indicate either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. We will detail two widely adopted, robust HTS assays that quantify metabolic activity as a surrogate for cell viability.

Assay 1: MTT Colorimetric Assay for Cellular Proliferation

The MTT assay is a foundational colorimetric method for assessing cell viability.[8] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[9] The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer, A549 for lung cancer[3]) in 96-well or 384-well clear-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 2-phenylindole derivatives in appropriate cell culture medium. Add the compounds to the cells, ensuring the final solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed 0.5%. Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well (for a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[8][9]

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570-590 nm using a microplate spectrophotometer. A reference wavelength of >650 nm can be used to subtract background noise.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot dose-response curves to determine the IC₅₀ value for each compound.

Assay 2: CellTiter-Glo® Luminescent Assay for Cell Viability

For higher sensitivity and a simpler workflow, the CellTiter-Glo® assay is an excellent alternative. This homogeneous "add-mix-measure" assay quantifies ATP, the presence of which is a key indicator of metabolically active cells.[11][12][13] The assay utilizes a thermostable luciferase that generates a stable, "glow-type" luminescent signal proportional to the amount of ATP present.[14] Its high sensitivity and simple protocol make it ideal for automated HTS.[15]

Experimental Protocol: CellTiter-Glo® Assay

  • Cell Seeding & Compound Treatment: Follow steps 1-3 as described in the MTT protocol, using opaque-walled microplates suitable for luminescence measurements.[15]

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[12]

  • Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[12][15]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][15]

  • Data Acquisition: Measure the luminescence using a microplate luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated controls and determine IC₅₀ values from the resulting dose-response curves.

Data Presentation: Phenotypic Screening

Summarize the antiproliferative activity of the 2-phenylindole derivatives in a structured table.

Compound IDScaffoldSubstitutionCell LineIC₅₀ (µM)
Phenylindole-A2-Phenylindole4'-OCH₃MCF-75.2
Phenylindole-B2-Phenylindole5-FMCF-710.8
Phenylindole-C2-Phenylindole4'-ClA5498.1
Doxorubicin(Control)N/AMCF-70.9

HTS Phenotypic Screening Workflow

HTS_Phenotypic_Workflow cluster_prep Assay Preparation cluster_screen Screening & Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis Compound_Library 2-Phenylindole Library (in DMSO) Dispense Acoustic Dispensing of Compounds Compound_Library->Dispense Cell_Culture Cancer Cell Line Culture & Expansion Plate_Cells Seed Cells in Microplates (384-well) Cell_Culture->Plate_Cells Plate_Cells->Dispense Incubate Incubate (48-72h, 37°C) Dispense->Incubate Add_Reagent Add Viability Reagent (e.g., CellTiter-Glo®) Incubate->Add_Reagent Read_Plate Read Luminescence (Plate Reader) Add_Reagent->Read_Plate Dose_Response Dose-Response Curves Read_Plate->Dose_Response IC50 IC₅₀ Calculation Dose_Response->IC50 Hit_Selection Hit Identification & Prioritization IC50->Hit_Selection

Caption: High-level workflow for phenotypic screening of 2-phenylindole derivatives.

Section 2: Unveiling the Mechanism - Target-Based Assays

Following the identification of "hit" compounds from the phenotypic screen, the next critical step is to determine their molecular mechanism of action. Given that 2-phenylindoles are known to interact with various targets, a panel of biochemical and biophysical assays is essential for target deconvolution.[16][17]

Target Focus 1: Tubulin Polymerization

A prominent mechanism of action for many anticancer 2-phenylindole derivatives is the inhibition of tubulin polymerization.[1][3][18] These compounds can bind to tubulin (often at the colchicine binding site), preventing the formation of microtubules.[19][20] This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

Tubulin Polymerization Inhibition Pathway

Tubulin_Pathway Tubulin αβ-Tubulin Dimers MT Microtubules (Dynamic Polymers) Tubulin->MT Polymerization MT->Tubulin Depolymerization Mitosis Proper Mitotic Spindle Formation MT->Mitosis Compound 2-Phenylindole Derivative Compound->Tubulin Binds & Inhibits Polymerization Arrest G2/M Phase Arrest Mitosis->Arrest Disrupted Apoptosis Apoptosis Arrest->Apoptosis Target_Based_Workflow cluster_biochem Biochemical Assays cluster_analysis Analysis & Validation Hits Hits from Phenotypic Screen Tubulin_Assay In Vitro Tubulin Polymerization Assay Hits->Tubulin_Assay Enzyme_Assay Enzyme Inhibition Assay (e.g., FP, Alpha) Hits->Enzyme_Assay IC50_Calc Calculate IC₅₀ / Kᵢ Tubulin_Assay->IC50_Calc Enzyme_Assay->IC50_Calc SAR Structure-Activity Relationship (SAR) IC50_Calc->SAR Target_Validation Confirm Target Engagement SAR->Target_Validation

References

Application Notes & Protocols for the Quantification of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-(2-phenyl-1H-indol-3-yl)acetaldehyde

This compound is a significant molecule within the broader class of indole derivatives, a scaffold renowned for its prevalence in bioactive compounds and pharmaceuticals. As a reactive aldehyde with a bulky hydrophobic backbone, its precise and accurate quantification is paramount in various stages of drug discovery and development, including pharmacokinetic studies, metabolism research, and process chemistry. The inherent instability and reactivity of the aldehyde functional group, coupled with the spectroscopic properties of the phenyl-indole system, present unique analytical challenges. This document provides detailed, field-proven methodologies for the robust quantification of this analyte, designed for researchers, scientists, and drug development professionals. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower users to adapt and troubleshoot these methods effectively.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular FormulaC₁₆H₁₃NO[1][2]
Molecular Weight235.29 g/mol [1]
Physical FormSolid
Boiling Point476.8 ± 33.0 °C at 760 mmHg[1]
Flash Point245.1 ± 32.8 °C[1]
Storage ConditionsStore in freezer, under -20°C in an inert atmosphere and dark place.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is often the workhorse for quantifying aromatic compounds due to its robustness, reproducibility, and the strong UV absorbance of the indole and phenyl moieties. The key is to achieve good chromatographic separation from potential impurities or matrix components while ensuring the stability of the aldehyde.

Causality Behind Experimental Choices:
  • Column Selection: A C18 stationary phase is chosen for its hydrophobic nature, which will effectively retain the nonpolar 2-phenyl-indole core of the analyte. The end-capping on modern C18 columns minimizes peak tailing that can arise from interactions with residual silanol groups.

  • Mobile Phase: An acidic mobile phase (using formic or acetic acid) is employed to suppress the ionization of any residual silanols on the column, leading to sharper, more symmetrical peaks. Acetonitrile is selected as the organic modifier due to its strong elution strength for hydrophobic compounds and its low UV cutoff. A gradient elution is chosen to ensure efficient elution of the target analyte while also cleaning the column of any more strongly retained impurities.

  • Detection: The indole ring system exhibits strong UV absorbance. A detection wavelength of 280 nm is a common starting point for indolic compounds, offering a good balance of sensitivity and selectivity.[3] A photodiode array (PDA) detector is recommended to allow for peak purity analysis and to identify the optimal detection wavelength.

  • Sample Preparation: Due to the reactivity of the aldehyde, sample processing should be performed expeditiously and at reduced temperatures if possible. The choice of solvent (acetonitrile/water) is designed to be compatible with the mobile phase to prevent peak distortion.

Experimental Workflow: RP-HPLC-UV

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Analyte Standard s2 Dissolve in Acetonitrile (ACN) to create Stock Solution s1->s2 s3 Perform Serial Dilutions in ACN/H2O (50:50) for Calibration Curve s2->s3 s5 Filter all solutions (0.22 µm) s3->s5 s4 Prepare Unknown Sample: Dissolve in ACN/H2O (50:50) s4->s5 h1 Equilibrate C18 Column s5->h1 h2 Inject Sample/Standard (10 µL) h1->h2 h3 Run Gradient Elution h2->h3 h4 Detect at 280 nm (PDA) h3->h4 d1 Integrate Peak Area of Analyte h4->d1 d2 Generate Calibration Curve (Area vs. Concentration) d1->d2 d3 Calculate Concentration of Unknown Sample d2->d3

Caption: Workflow for RP-HPLC-UV quantification.

Detailed Protocol: RP-HPLC-UV

1. Materials and Reagents:

  • This compound reference standard
  • HPLC-grade Acetonitrile (ACN)
  • HPLC-grade Water
  • Formic Acid (≥98%)
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

3. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Degas both mobile phases by sonication or vacuum filtration.

4. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.
  • Working Standards: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

5. Sample Preparation:

  • Accurately weigh the sample containing the analyte and dissolve it in a known volume of 50:50 acetonitrile/water to achieve a concentration within the calibration range.
  • Vortex to ensure complete dissolution.
  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

6. Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Column Temperature30 °C
Flow Rate1.0 mL/min
Injection Volume10 µL
Detection280 nm
Gradient Program
0.0 min40% B
15.0 min95% B
18.0 min95% B
18.1 min40% B
25.0 min40% B

7. Data Analysis:

  • Integrate the peak corresponding to this compound.
  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.
  • Determine the concentration of the analyte in the unknown sample using the linear regression equation from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers exceptional selectivity and sensitivity, making it ideal for complex matrices or when very low detection limits are required. However, the aldehyde group and the relatively high molecular weight of the analyte necessitate derivatization to improve volatility and thermal stability. Silylation is a common and effective derivatization strategy for compounds with active hydrogens.

Causality Behind Experimental Choices:
  • Derivatization: The aldehyde is first reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride. This is a crucial step because alcohols are more thermally stable and less reactive than aldehydes in the hot GC inlet. The resulting primary alcohol and the N-H group on the indole ring are then silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogens with trimethylsilyl (TMS) groups, increasing the molecule's volatility and preventing unwanted interactions within the GC system.[4]

  • GC Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms, is chosen. These columns provide excellent separation for a wide range of derivatized compounds.

  • Injection Mode: A split injection is used to prevent column overloading, which is suitable for the high sensitivity of the mass spectrometer detector.

  • Mass Spectrometry: Electron Ionization (EI) is used to generate reproducible fragmentation patterns for structural confirmation and quantification. Selected Ion Monitoring (SIM) mode can be employed to maximize sensitivity by monitoring only characteristic ions of the derivatized analyte.

Experimental Workflow: GC-MS with Derivatization

cluster_prep Sample & Standard Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing p1 Prepare Sample/Standard in appropriate solvent (e.g., Methanol) p2 Step 1: Reduction Add Sodium Borohydride (NaBH4) Incubate p1->p2 p3 Step 2: Silylation Evaporate to dryness Add BSTFA + Pyridine Heat at 70°C p2->p3 g1 Inject Derivatized Sample (1 µL) p3->g1 g2 Run GC Temperature Program g1->g2 g3 Separate on DB-5ms Column g2->g3 g4 Detect by Mass Spectrometer (Scan or SIM mode) g3->g4 d1 Extract Ion Chromatogram (EIC) for Quantifier & Qualifier Ions g4->d1 d2 Integrate Peak Area d1->d2 d3 Generate Calibration Curve d2->d3 d4 Calculate Concentration d3->d4

Caption: Workflow for GC-MS quantification via derivatization.

Detailed Protocol: GC-MS with Derivatization

1. Materials and Reagents:

  • This compound reference standard
  • Sodium borohydride (NaBH₄)
  • Methanol (anhydrous)
  • Ethyl Acetate (anhydrous)
  • Pyridine (anhydrous)
  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
  • Nitrogen gas for evaporation

2. Instrumentation:

  • GC system coupled to a Mass Spectrometer (MS).
  • DB-5ms capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

3. Standard and Sample Derivatization:

  • Reduction:
  • Prepare solutions of standards and samples in methanol in a reaction vial (e.g., 100 µL).
  • Add a freshly prepared solution of sodium borohydride in methanol (e.g., 10 mg/mL) in slight excess.
  • Let the reaction proceed for 30 minutes at room temperature. The aldehyde is reduced to 2-(2-phenyl-1H-indol-3-yl)ethanol.
  • Silylation:
  • Evaporate the methanol completely under a gentle stream of nitrogen.
  • To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (with 1% TMCS).
  • Seal the vial tightly and heat at 70°C for 60 minutes.
  • Cool to room temperature before injection. The product is the di-TMS derivative.

4. GC-MS Conditions:

ParameterCondition
Inlet Temperature280 °C
Injection ModeSplit (e.g., 20:1 ratio)
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.2 mL/min
Oven Program
Initial Temperature150 °C, hold for 2 min
Ramp15 °C/min to 300 °C
Final HoldHold at 300 °C for 10 min
MS Conditions
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 50-600) for identification, then Selected Ion Monitoring (SIM) for quantification.

5. Data Analysis:

  • From the full scan data, identify the retention time and the characteristic mass fragments of the derivatized analyte. Select a unique, abundant ion for quantification (quantifier ion) and one or two others for confirmation (qualifier ions).
  • Re-analyze samples in SIM mode monitoring the selected ions.
  • Construct a calibration curve by plotting the peak area of the quantifier ion versus the concentration of the derivatized standards.
  • Determine the concentration of the analyte in the unknown sample from the calibration curve.

Trustworthiness and Method Validation

To ensure the trustworthiness of the data generated, each protocol must be subjected to a validation process in accordance with recognized guidelines (e.g., ICH Q2(R1)). Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by analyzing blank and spiked matrix samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, with a correlation coefficient (r²) > 0.995.

  • Accuracy: The closeness of the test results to the true value. Determined by spike-recovery studies at multiple concentration levels.

  • Precision: The degree of scatter between a series of measurements. Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (RSD) typically below 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

References

Application Notes and Protocols for Studying Enzyme Inhibition by 2-(2-phenyl-1H-indol-3-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Indole Acetaldehyde Derivative in Enzyme Inhibition

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a focal point in the design of targeted therapeutics. Within this chemical space, 2-(2-phenyl-1H-indol-3-yl)acetaldehyde emerges as a compound of significant interest for the study of enzyme inhibition. Its structural features, combining a bulky phenyl-indole moiety with a reactive acetaldehyde group, suggest a potential for interaction with various enzyme active sites.

This document provides a comprehensive guide for researchers interested in exploring the inhibitory potential of this compound. Drawing upon established principles of enzyme kinetics and leveraging knowledge of structurally related inhibitors, we present a framework for its characterization as an enzyme inhibitor. While direct enzymatic studies on this specific molecule are not yet extensively published, its structural similarity to other indole derivatives that inhibit aldehyde dehydrogenases (ALDHs) makes this enzyme family a prime candidate for investigation.[1] Aldehyde dehydrogenases are critical in various physiological and pathological processes, including alcohol metabolism, retinoic acid signaling, and cancer stem cell survival, making them attractive targets for therapeutic intervention.[2][3]

These application notes will therefore focus on the hypothesis that this compound acts as an inhibitor of aldehyde dehydrogenase, providing detailed protocols for its study against ALDH isozymes, such as ALDH1A1 and ALDH2.

Scientific Rationale and Postulated Mechanism of Action

The aldehyde group is a key feature of this compound. Aldehydes are substrates for aldehyde dehydrogenases, which catalyze their oxidation to carboxylic acids.[4] Structurally similar indole-containing compounds, such as indole-2,3-diones, have been identified as competitive inhibitors of ALDHs, interacting with the substrate-binding site.[1] It is postulated that the 3-keto group of these inhibitors interacts with active-site cysteine residues.[1]

Based on this precedent, we hypothesize that this compound may act as a competitive inhibitor of ALDHs. The indole scaffold would facilitate entry and orientation within the active site, while the aldehyde moiety could interact with the catalytic machinery, potentially forming a reversible adduct with a key cysteine residue, thereby blocking the binding and turnover of the natural substrate.

G cluster_0 ALDH Catalytic Cycle cluster_1 Inhibition by this compound Enzyme ALDH Enzyme (E) ES_Complex Enzyme-Substrate Complex (E-S) Enzyme->ES_Complex Binding EI_Complex Enzyme-Inhibitor Complex (E-I) (Inactive) Enzyme->EI_Complex Competitive Binding Substrate Aldehyde Substrate (S) Substrate->ES_Complex ES_Complex->Enzyme Catalysis & Product Release Product Carboxylic Acid Product (P) ES_Complex->Product ES_Complex->EI_Complex Inhibitor prevents formation Inhibitor This compound (I) Inhibitor->EI_Complex

Figure 1: Postulated competitive inhibition of ALDH by this compound.

Physicochemical Properties and Handling of this compound

A thorough understanding of the test compound's properties is crucial for accurate and reproducible experimental results.

PropertyValueSource
CAS Number 97945-27-2[5]
Molecular Formula C₁₆H₁₃NO
Molecular Weight 235.29 g/mol
Physical Form Solid
Storage Store in a dark place, under an inert atmosphere, in a freezer at -20°C.
Purity ≥98% (recommended for biological assays)

Note on Solubility and Stock Solution Preparation: Due to the hydrophobic nature of the phenyl-indole core, this compound is expected to have low aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the enzymatic assay should be kept low (typically ≤1%) to avoid solvent-induced enzyme inhibition.[6] A solvent tolerance test for the target enzyme is advised.

Protocols for In Vitro Enzyme Inhibition Assays

The following protocols are designed to assess the inhibitory activity of this compound against aldehyde dehydrogenase (ALDH) isozymes, such as ALDH1A1 or ALDH2. The principle of the assay is to measure the rate of NAD⁺ reduction to NADH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.[7]

Materials and Reagents
  • Recombinant human ALDH1A1 or ALDH2 enzyme

  • This compound

  • Aldehyde substrate (e.g., propionaldehyde for ALDH1A1/ALDH2 or a specific substrate of interest)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0, or 100 mM sodium phosphate, pH 7.4)

  • DMSO (for inhibitor stock solution)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC₅₀)

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[8][9]

  • Prepare Reagent Solutions:

    • Assay Buffer: Prepare and adjust the pH of the chosen buffer.

    • Enzyme Solution: Dilute the recombinant ALDH enzyme in assay buffer to a working concentration that yields a linear reaction rate for at least 10-15 minutes.

    • Substrate Solution: Prepare a stock solution of the aldehyde substrate in assay buffer. The final concentration in the assay should be approximately equal to its Km value.

    • NAD⁺ Solution: Prepare a stock solution of NAD⁺ in assay buffer.

    • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in DMSO to create a range of concentrations to be tested.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add assay buffer, NAD⁺ solution, and the desired volume of the diluted inhibitor solution.

    • Positive Control (No Inhibitor): Add assay buffer, NAD⁺ solution, and a corresponding volume of DMSO (without inhibitor).

    • Negative Control (No Enzyme): Add assay buffer, NAD⁺ solution, substrate solution, and the highest concentration of the inhibitor.

  • Pre-incubation: Add the enzyme solution to all wells except the negative control. Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add the substrate solution to all wells to start the reaction.

  • Monitor the Reaction: Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]

G A Prepare Reagents (Enzyme, Substrate, NAD+, Inhibitor) B Dispense Reagents into 96-well plate (Buffer, NAD+, Inhibitor/DMSO) A->B C Add Enzyme and Pre-incubate B->C D Initiate Reaction with Substrate C->D E Kinetic Read at 340 nm D->E F Calculate Initial Velocities (V₀) E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC₅₀ G->H

Figure 2: Workflow for IC₅₀ determination of an ALDH inhibitor.

Protocol 2: Determining the Mode of Inhibition

To understand how this compound inhibits the enzyme, kinetic studies are performed by varying the substrate concentration at fixed inhibitor concentrations.

  • Assay Setup: Prepare multiple sets of reactions. Each set will have a fixed concentration of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀). Within each set, vary the concentration of the aldehyde substrate over a wide range (e.g., 0.2 to 5 times the Km value).

  • Execution and Data Collection: Follow the steps for the IC₅₀ assay, measuring the initial reaction velocity for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot the initial velocities against the substrate concentrations for each inhibitor concentration (Michaelis-Menten plot).

    • For a more accurate determination of kinetic parameters, create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

    • Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).

Mode of InhibitionEffect on VmaxEffect on KmLineweaver-Burk Plot Interpretation
Competitive No changeIncreasesLines intersect at the y-axis
Non-competitive DecreasesNo changeLines intersect at the x-axis
Uncompetitive DecreasesDecreasesLines are parallel

Expected Results and Data Interpretation

Based on the proposed mechanism, it is anticipated that this compound will exhibit competitive inhibition against ALDHs. The following table provides representative kinetic parameters for human ALDH1A1 and ALDH2 with a common substrate, which can serve as a reference for experimental design and data comparison.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)
ALDH1A1 HexanalLower µM rangeVaries
ALDH1A2 all-trans-RetinaldehydeHigher catalytic efficiency than ALDH1A1Varies
ALDH2 Acetaldehyde<1Varies

Note: These values are approximate and can vary depending on the specific assay conditions. It is recommended to determine these parameters experimentally under your specific conditions.[10][11]

Conclusion and Future Directions

The protocols and information provided in this application note offer a robust starting point for the investigation of this compound as a potential enzyme inhibitor, with a primary focus on the aldehyde dehydrogenase family. By systematically determining its IC₅₀ and mode of inhibition, researchers can gain valuable insights into its mechanism of action and potential as a pharmacological tool or therapeutic lead.

Further studies could involve:

  • Screening against a panel of ALDH isozymes to determine selectivity.

  • Investigating the inhibition of other enzyme classes that recognize aldehyde or indole moieties.

  • Utilizing cell-based assays to assess the compound's effect on ALDH activity in a biological context.[12]

  • Structure-activity relationship (SAR) studies with analogs to optimize potency and selectivity.

Through rigorous and systematic investigation, the full potential of this compound in the field of enzyme inhibition and drug discovery can be elucidated.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What is the most common and effective synthetic route for this compound?

The most prevalent method is the Vilsmeier-Haack-Arnold reaction , which is a modification of the classic Vilsmeier-Haack reaction.[1][2] This reaction formylates electron-rich aromatic rings, such as indoles, at the C3 position. In the Arnold modification, a vinylogous iminium salt is generated, which allows for the introduction of a two-carbon acetaldehyde unit instead of a single-carbon formyl group. The reaction typically involves activating N,N-dimethylformamide (DMF) with an acid chloride like phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent, which then reacts with a suitable two-carbon synthon before electrophilic attack on the 2-phenylindole substrate.

Q2: Can you illustrate the reaction mechanism for the Vilsmeier-Haack-Arnold synthesis?

Certainly. The mechanism proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloromethyleneiminium salt, commonly known as the Vilsmeier reagent.[3]

  • Formation of the Acetaldehyde Synthon: The Vilsmeier reagent reacts with a C2-source, such as N,N-dimethylacetamide or a vinyl ether, to generate a more complex, electrophilic iminium salt that carries the two-carbon acetaldehyde precursor.

  • Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich 2-phenylindole attacks this iminium salt at the C3 position. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final acetaldehyde product.[4][5]

Vilsmeier_Haack_Arnold_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophile Generation cluster_2 Stage 3: Substitution & Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloromethyleneiminium salt) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ VilsmeierReagent_ref Vilsmeier Reagent C2_Source C2 Synthon (e.g., Vinyl Ether) Electrophile Vinylogous Iminium Salt (Acetaldehyde Precursor) Indole 2-Phenylindole VilsmeierReagent_ref->Electrophile + C2 Synthon Intermediate Iminium Adduct Indole->Intermediate + Vinylogous Iminium Salt Product This compound Intermediate->Product Hydrolysis Hydrolysis Aqueous Work-up (H₂O)

Mechanism of the Vilsmeier-Haack-Arnold Reaction.

Q3: What are the critical parameters that influence the reaction yield and purity?

Several factors are crucial for success:

  • Reagent Quality: Anhydrous conditions are paramount. POCl₃ is highly sensitive to moisture, and its decomposition will inhibit the formation of the Vilsmeier reagent. Ensure all solvents (like DMF) are dry.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C) to prevent side reactions. The subsequent reaction with 2-phenylindole may require gentle heating, but excessive temperatures can lead to polymerization and degradation.

  • Stoichiometry: The molar ratios of DMF, POCl₃, and the indole substrate must be carefully controlled. An excess of the Vilsmeier reagent can sometimes lead to the formation of undesired byproducts.

  • Hydrolysis Conditions: The final hydrolysis step is critical. Uncontrolled hydrolysis can be vigorous and may lead to the degradation of the acid-sensitive indole ring or the aldehyde product. Pouring the reaction mixture into a cold, slightly basic solution is often the preferred method.[6][7]

Q4: How stable is the final product, this compound, and how should it be stored?

Aldehydes, in general, can be prone to oxidation (forming carboxylic acids) and polymerization, especially when exposed to air, light, or residual acid/base catalysts.[8][9] this compound is a solid that should be stored in a dark place, under an inert atmosphere (like argon or nitrogen), and at low temperatures, ideally in a freezer at or below -20°C, to maintain its purity.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: Consistently Low or No Product Yield

Q: My reaction is complete according to TLC, but after work-up and purification, the yield of the desired acetaldehyde is very low. What are the likely causes?

This is a common issue that can stem from several stages of the process. Let's break down the potential culprits.

A: Potential Causes & Solutions:

  • Inefficient Vilsmeier Reagent Formation:

    • Cause: Moisture in your reaction setup. POCl₃ reacts violently with water.

    • Solution: Flame-dry all glassware before use and conduct the reaction under a dry, inert atmosphere (N₂ or Ar). Use anhydrous grade DMF. A simple test for wet DMF is to add a small amount to calcium hydride; bubbling indicates the presence of water.

  • Degradation During Work-up:

    • Cause: The intermediate iminium salt and the final aldehyde product are sensitive to harsh pH and high temperatures. Adding water or base directly to the hot reaction mixture can cause rapid decomposition and polymerization, resulting in the formation of dark, intractable tars.

    • Solution: Always perform the hydrolysis by slowly pouring the completed reaction mixture onto a vigorously stirred slurry of ice and a mild base, such as sodium bicarbonate or sodium acetate solution. This ensures the temperature remains low and the pH is controlled, facilitating a clean hydrolysis of the iminium salt to the aldehyde.[4][5]

  • Product Loss During Purification:

    • Cause: The aldehyde product can be sensitive to silica gel, which is inherently acidic. Prolonged exposure during column chromatography can lead to degradation or irreversible adsorption.

    • Solution:

      • Deactivate Silica: Pre-treat your silica gel by washing it with a solvent system containing a small amount of a neutralising agent, like 1-2% triethylamine in your chosen eluent, then flushing with the eluent alone before loading your sample.

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.

      • Minimize Contact Time: Use flash column chromatography rather than gravity chromatography to reduce the time the compound spends on the column.

      • Alternative Purification: If possible, attempt to purify the product by recrystallization to avoid chromatography altogether.

Troubleshooting_Low_Yield Start Low Product Yield Observed Check_Reagents Check Reagent & Solvent Quality Start->Check_Reagents Check_Workup Review Work-up Procedure Start->Check_Workup Check_Purification Assess Purification Method Start->Check_Purification Sol_Reagents Use anhydrous solvents. Flame-dry glassware. Run under inert atmosphere. Check_Reagents->Sol_Reagents Sol_Workup Pour reaction mix onto ice/base. Maintain low temperature. Avoid strong acids/bases. Check_Workup->Sol_Workup Sol_Purification Use deactivated silica gel (add Et₃N). Consider neutral alumina. Use flash chromatography. Attempt recrystallization. Check_Purification->Sol_Purification

Troubleshooting Flowchart for Low Yield Issues.

Problem: Significant Side Product Formation

Q: My final product is contaminated with a significant amount of 2-phenyl-1H-indole-3-carbaldehyde. Why is this happening and how can I minimize it?

A: The formation of the corresponding carbaldehyde is a classic competing reaction. It arises from a standard Vilsmeier-Haack reaction pathway occurring in parallel with the desired Vilsmeier-Haack-Arnold pathway.

  • Cause: This typically occurs if the Vilsmeier reagent (formed from DMF and POCl₃) reacts directly with the 2-phenylindole before it can react with your two-carbon source to form the acetaldehyde precursor. This can be due to incorrect order of addition or suboptimal reaction temperature.

  • Solution:

    • Pre-form the Reagent: Ensure the Vilsmeier reagent is fully formed at low temperature (0-5 °C) first. Then, add your C2-synthon (e.g., N,N-dimethylacetamide) and allow it to react to form the vinylogous iminium salt before adding the 2-phenylindole substrate.

    • Temperature Management: After adding the 2-phenylindole, a slight increase in temperature might be needed to drive the reaction to completion. However, monitor the reaction closely by TLC to avoid prolonged heating, which can favor the simpler formylation product.

Part 3: Detailed Experimental Protocols

The following protocols provide a standard and an optimized method for the synthesis. The optimized version incorporates solutions to the common problems discussed above.

Protocol 1: Standard Synthesis
  • To a round-bottom flask containing DMF (5 equiv.), add POCl₃ (1.5 equiv.) dropwise at 0 °C. Stir for 30 minutes.

  • Add a solution of 2-phenylindole (1 equiv.) in DMF to the mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours.

  • Cool the mixture to room temperature and pour it into water.

  • Neutralize with aqueous NaOH solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel column chromatography.

Protocol 2: Optimized Synthesis for Improved Yield and Purity
  • Setup: Flame-dry a three-neck round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Formation: Add anhydrous DMF (5 equiv.) to the flask and cool to 0 °C in an ice bath. Add POCl₃ (1.5 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting pale-yellow solution for 30 minutes at 0-5 °C.

  • Electrophile Generation: Add N,N-dimethylacetamide (2 equiv.) dropwise to the Vilsmeier reagent at 0-5 °C. Stir for an additional 1 hour at this temperature to pre-form the acetaldehyde precursor.

  • Indole Addition: Add a solution of 2-phenylindole (1 equiv.) in a minimum amount of anhydrous DMF dropwise, keeping the temperature below 15 °C.

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature, then heat to 50 °C. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 2-4 hours.

  • Hydrolysis (Work-up): In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and saturated aqueous sodium bicarbonate solution. Once the reaction is complete, slowly pour the reaction mixture into this cold, basic slurry. A precipitate of the product should form.

  • Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification:

    • Recrystallization (Preferred): Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Chromatography (If necessary): If the product is still impure, perform flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent.

Part 4: Data Summary

The table below summarizes the key differences and expected outcomes between the standard and optimized protocols.

ParameterStandard ProtocolOptimized ProtocolRationale for Optimization
Reagent Pre-formation NoYesMinimizes formation of the 2-phenyl-1H-indole-3-carbaldehyde byproduct by ensuring the correct electrophile is generated before the substrate is introduced.
Work-up Procedure Quenching with water, then baseQuenching into ice/bicarbonate slurryPrevents product degradation by controlling the exotherm and pH during hydrolysis of the reactive iminium intermediate.
Purification Standard Silica GelRecrystallization or Deactivated SilicaAvoids acid-catalyzed degradation of the aldehyde product on the column, improving isolated yield and purity.
Expected Yield 20-40%65-85%The combined improvements significantly reduce side reactions and product loss during work-up and purification.
Expected Purity Moderate, often with carbaldehydeHigh (>98% after recrystallization)Cleaner reaction and purification steps lead to a purer final product.

Part 5: References

  • ResearchGate. (n.d.). Reaction of 2-(1H-indol-3-yl)-2-oxoacetaldehyde with 1,2-phenylenediamine in different solvents and bases at 90 °C. Retrieved from ResearchGate. (Source link not directly applicable to synthesis but shows related indole chemistry)

  • Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). --INVALID-LINK--

  • Indian Academy of Sciences. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. --INVALID-LINK--

  • BYJU'S. (n.d.). Imine Hydrolysis. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. --INVALID-LINK--

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. --INVALID-LINK--

  • ChemicalBook. (n.d.). (2-PHENYL-1H-INDOL-3-YL)-ACETALDEHYDE. --INVALID-LINK--

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. --INVALID-LINK--

  • PubMed Central (PMC). (n.d.). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. --INVALID-LINK--

  • Thieme. (n.d.). Synthesis by Hydrolysis. --INVALID-LINK--

  • PubChem. (n.d.). Indole-3-acetaldehyde. --INVALID-LINK--

  • MDPI. (2022). Improvement of Soluble Expression, Stability, and Activity of Acetaldehyde Lyase by Elastin-like Polypeptides Fusion for Acetoin Production from Acetaldehyde. --INVALID-LINK--

  • Google Patents. (n.d.). Method for stabilizing and purifying phenylacetaldehyde. --INVALID-LINK--

References

Technical Support Center: Purification of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2-phenyl-1H-indol-3-yl)acetaldehyde (CAS 97945-27-2). This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable indole derivative. Due to its aldehyde functional group and indole core, this compound presents unique stability and purity challenges. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure you achieve the highest possible purity in your preparations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the handling and purification of this compound.

Q1: What is this compound and why is it challenging to purify?

This compound is a derivative of indole, characterized by a phenyl group at the C2 position and an acetaldehyde group at the C3 position of the indole ring. The primary purification challenges stem from the high reactivity of the aldehyde group. It is susceptible to oxidation, polymerization, and self-condensation, leading to a mixture of impurities that can be difficult to separate from the target compound.[1] The indole ring itself can also be sensitive to certain conditions.

Q2: What are the most common impurities found in a crude sample?

The impurity profile typically includes:

  • 2-(2-phenyl-1H-indol-3-yl)acetic acid: The corresponding carboxylic acid, formed via air oxidation. This is often the most prevalent impurity.[2]

  • Aldol Condensation Products: Self-condensation of the aldehyde can lead to the formation of higher molecular weight dimeric or oligomeric impurities.[1]

  • Starting Materials: Unreacted precursors from the synthesis.

  • Polymeric Materials: Over time, especially with exposure to light, heat, or acid/base traces, aldehydes can polymerize into intractable materials.[3]

Q3: How should I properly store this compound to maintain its purity?

To minimize degradation, stringent storage conditions are essential. The compound, which is typically a solid, should be stored in a freezer at or below -20°C under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a tightly sealed, amber-colored vial to protect it from air and light, which can accelerate degradation.[4]

Q4: Can I use standard silica gel column chromatography for purification?

Yes, but with significant precautions. The acidic nature of standard silica gel can catalyze degradation and aldol condensation. It is crucial to use deactivated (neutral) silica or to buffer the mobile phase. A detailed protocol is provided in Section 4.

Section 2: Core Purification Challenge: Chemical Instability

Understanding the degradation pathways of this compound is fundamental to designing an effective purification strategy. The aldehyde's instability is the principal obstacle to achieving high purity.

Primary Degradation Pathway: Oxidation

The aldehyde functional group is highly susceptible to oxidation to the corresponding carboxylic acid, 2-(2-phenyl-1H-indol-3-yl)acetic acid. This process is often initiated by atmospheric oxygen and can be accelerated by light and trace metal impurities.

G Aldehyde This compound Acid 2-(2-phenyl-1H-indol-3-yl)acetic acid Aldehyde->Acid [O] (Air, Light) Polymer Aldol/Polymeric Impurities Aldehyde->Polymer Self-Condensation (Acid/Base Traces)

Caption: Primary degradation pathways for the target aldehyde.

The formation of the carboxylic acid introduces a polar, acidic impurity that can complicate chromatographic separations and subsequent reactions. Its UV-visible absorption spectrum is distinct from the parent aldehyde, which can be a useful diagnostic tool.[5]

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound.

Observed ProblemProbable Cause(s)Recommended Solution(s)
Low recovery after column chromatography. 1. On-column degradation: The acidic nature of silica gel is catalyzing aldol condensation or polymerization. 2. Irreversible adsorption: The compound is strongly binding to the stationary phase.1. Use deactivated silica: Treat silica gel with a base (e.g., triethylamine) or use commercially available neutral silica. 2. Buffer the mobile phase: Add 0.1-1% triethylamine or pyridine to your eluent system (e.g., hexane/ethyl acetate) to neutralize active sites. 3. Work quickly and keep the column cold: Run the column in a cold room or with a cooling jacket if possible to minimize thermal degradation.
New, less polar spots appear on TLC after purification. Formation of trimers/polymers: The aldehyde may be trimerizing to form a stable trioxane, a known reaction for similar aldehydes like phenylacetaldehyde.[3] This can be catalyzed by acid.Avoid acidic conditions: Strictly use neutral glassware and buffered chromatography systems. If this impurity forms, it is often difficult to reverse. Re-purification may be necessary, focusing on speed and neutral conditions.
Purified material degrades rapidly upon storage. 1. Exposure to air/light: The sample was not stored under inert gas or in a light-protected vial. 2. Residual solvent/acid: Trace amounts of acidic solvent (e.g., from chromatography) are catalyzing degradation.1. Ensure proper storage: Immediately after purification and solvent removal, place the solid under a high-vacuum line to remove all solvent traces, then backfill with argon or nitrogen and store in a freezer (-20°C or below). 2. Co-evaporate with a neutral solvent: After concentrating, dissolve the product in a small amount of high-purity, neutral solvent like toluene and re-concentrate to azeotropically remove volatile acidic impurities.
Bisulfite adduct fails to precipitate or yield is low. 1. Adduct is soluble: The bisulfite adduct of this specific aldehyde may have some solubility in the reaction mixture.[6] 2. Steric hindrance: The bulky 2-phenylindole group may slightly hinder the approach of the bisulfite ion to the carbonyl carbon.[6] 3. Reagent quality: The sodium bisulfite solution was not saturated or has degraded.1. Use a liquid-liquid extraction protocol: Instead of relying on precipitation, extract the charged adduct into the aqueous phase, leaving non-aldehyde impurities in the organic phase.[7][8] 2. Increase reaction time/vigor: Ensure vigorous shaking or stirring to maximize contact between phases. 3. Use a freshly prepared, saturated solution of sodium bisulfite for every purification attempt.[6]

Section 4: Detailed Experimental Protocols

Protocol 1: Purification via Reversible Sodium Bisulfite Adduct Formation

This chemical separation technique is highly specific for aldehydes and is excellent for removing non-aldehydic impurities, regardless of their polarity. It relies on the formation of a water-soluble salt, which can be separated from organic-soluble impurities.[8]

G Start Crude Product (in miscible solvent like THF/Methanol) Step1 Add Saturated Aq. Sodium Bisulfite (NaHSO₃) Start->Step1 Step2 Vigorous Shaking (30 min) (Adduct Formation) Step1->Step2 Step3 Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Step2->Step3 Aqueous Aqueous Layer (Contains Aldehyde Adduct) Step3->Aqueous Separate Organic Organic Layer (Contains Impurities) Step3->Organic Separate Step4 Regenerate Aldehyde (Add Base, e.g., NaOH or Na₂CO₃, to pH > 10) Aqueous->Step4 Step5 Extract with Fresh Organic Solvent Step4->Step5 Final Pure Aldehyde in Organic Layer Step5->Final

Caption: Workflow for aldehyde purification via bisulfite adduct.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible organic solvent such as tetrahydrofuran (THF) or methanol.

  • Adduct Formation: Transfer the solution to a separatory funnel. Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for at least 30 minutes. The bisulfite adduct is a charged salt and will partition into the aqueous phase.[8]

  • Extraction of Impurities: Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water to the funnel to achieve clear phase separation. Shake and separate the layers. The organic layer contains the non-aldehydic impurities and should be set aside.

  • Wash: Wash the aqueous layer (containing the adduct) one more time with the organic solvent to remove any lingering impurities.

  • Regeneration of Aldehyde: Return the aqueous layer to the separatory funnel. Add a fresh portion of organic solvent. Slowly add a strong base (e.g., 10M NaOH solution) or a saturated sodium carbonate solution dropwise while shaking until the pH of the aqueous layer is >10.[9] This reverses the reaction, regenerating the pure aldehyde which will move into the organic layer.

  • Final Isolation: Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Optimized Flash Column Chromatography

This method is suitable for removing impurities with different polarities, especially the more polar oxidized acid product.

Step-by-Step Methodology:

  • Prepare the Stationary Phase: Use a slurry of silica gel in the initial mobile phase. Crucially, add 1% triethylamine (Et₃N) to the slurry and the mobile phase solvent mixture. This neutralizes the acidic sites on the silica, preventing on-column degradation.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product). Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder. This "dry loading" technique typically results in sharper bands and better separation.

  • Elution:

    • Stationary Phase: Silica gel (230-400 mesh) treated with 1% triethylamine.

    • Mobile Phase: A gradient system of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Remember to include 1% triethylamine in your solvent mixture.

    • The target aldehyde is moderately polar and should elute before the highly polar carboxylic acid impurity.

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with a permanganate (KMnO₄) stain, which is highly effective for visualizing aldehydes.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove the triethylamine, co-evaporate the residue with toluene (2-3 times) before placing it under high vacuum.

Section 5: Purity Assessment

After purification, it is essential to verify the purity and structural integrity of this compound.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for assessing purity. A C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier for better peak shape) can provide high-resolution separation of the aldehyde from its acid and other impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for structural confirmation. Look for the characteristic aldehyde proton signal (a triplet around 9.7-9.8 ppm) and the methylene protons (a doublet around 3.7-3.8 ppm). The absence of a broad carboxylic acid peak (~10-12 ppm) indicates successful removal of the primary oxidation impurity.

By implementing these scientifically-grounded protocols and troubleshooting guides, researchers can confidently overcome the inherent challenges of purifying this compound, ensuring the high-quality material required for successful downstream applications in research and development.

References

Technical Support Center: Navigating the Stability of 2-(2-Phenyl-1H-indol-3-yl)acetaldehyde in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(2-phenyl-1H-indol-3-yl)acetaldehyde. This guide is designed to provide in-depth technical assistance and troubleshooting for the stability challenges commonly encountered with this compound in solution. Drawing from established principles of organic chemistry and analytical best practices, this resource aims to empower you to conduct your experiments with confidence and ensure the integrity of your results.

Introduction: Understanding the Inherent Instability

This compound is a valuable molecule in various research and development applications. However, like many indole and aldehyde-containing compounds, it possesses inherent chemical liabilities that can lead to degradation in solution, impacting experimental reproducibility and the reliability of downstream applications. The primary points of instability are the aldehyde functional group and the electron-rich indole ring system.

The aldehyde group is susceptible to oxidation, reduction, and nucleophilic attack, while the indole nucleus can undergo oxidation and photodegradation.[1][2] Understanding these potential degradation pathways is the first step in mitigating stability issues. This guide will walk you through common problems, their underlying causes, and practical solutions.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations and actionable protocols.

Question 1: I'm observing a rapid loss of my compound in solution, even when stored at low temperatures. What could be the cause?

Answer:

Rapid degradation, even at reduced temperatures, often points to an oxidative process. The aldehyde functional group in this compound is highly susceptible to oxidation, converting it to the corresponding carboxylic acid, 2-(2-phenyl-1H-indol-3-yl)acetic acid. This can be exacerbated by the presence of dissolved oxygen in your solvent or exposure to ambient air. The indole ring itself is also prone to oxidation.[1][3]

Causality:

  • Aldehyde Oxidation: Aldehydes are readily oxidized to carboxylic acids. This reaction can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.

  • Indole Ring Oxidation: The electron-rich indole nucleus can be oxidized, leading to a variety of degradation products, including indoxyl and isatin derivatives.[3][4]

Troubleshooting Protocol: Assessing and Preventing Oxidation

  • Solvent Degassing: Before preparing your solution, thoroughly degas your solvent to remove dissolved oxygen. Common methods include:

    • Sparging: Bubble an inert gas (e.g., argon or nitrogen) through the solvent for 15-30 minutes.

    • Freeze-Pump-Thaw: For more rigorous oxygen removal, subject the solvent to at least three freeze-pump-thaw cycles.

  • Inert Atmosphere: Handle the solid compound and prepare your solutions under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Use of Antioxidants: Consider the addition of a suitable antioxidant to your solution, provided it does not interfere with your downstream application. Common choices for organic solutions include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA).

  • Purity of Solvents: Use high-purity, peroxide-free solvents. Ethers, for example, are known to form explosive peroxides upon storage, which can act as strong oxidizing agents.

dot

Caption: Oxidative degradation pathways of this compound.

Question 2: My experimental results are inconsistent, and I suspect the pH of my solution is affecting the compound's stability. How does pH influence degradation?

Answer:

The stability of this compound is indeed pH-dependent. Both acidic and basic conditions can catalyze degradation reactions.

Causality:

  • Acid-Catalyzed Reactions: In acidic media, the aldehyde can undergo acetal formation if alcohols are present as the solvent or co-solvent. The indole ring can also be susceptible to acid-catalyzed polymerization or degradation.

  • Base-Catalyzed Reactions: Under basic conditions, aldehydes lacking an alpha-hydrogen can undergo the Cannizzaro reaction, a disproportionation reaction that yields both the corresponding alcohol and carboxylic acid.[2] While this compound does have alpha-hydrogens, making the aldol condensation more likely, the potential for base-catalyzed degradation remains. Additionally, strong bases can deprotonate the indole nitrogen, potentially leading to other reactions.

Troubleshooting Protocol: pH Control and Analysis

  • pH Screening Study: If your experimental conditions allow, perform a small-scale pH stability study. Prepare solutions of your compound in a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9).

  • Monitor Degradation: Analyze the samples at different time points using a stability-indicating HPLC method (see FAQ section for method development).

  • Optimal pH Range: Determine the pH range where the compound exhibits the highest stability. For many neutral organic molecules, a pH range of 4-6 is often optimal.

  • Buffering: Once the optimal pH is determined, ensure your experimental solutions are adequately buffered to maintain this pH throughout the experiment.

dot

Caption: Potential pH-dependent degradation pathways.

Question 3: I've noticed a change in the color of my solution and the appearance of new peaks in my chromatogram after exposure to light. Is my compound light-sensitive?

Answer:

Yes, indole derivatives are known to be susceptible to photodegradation. Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of colored degradation products and a loss of the parent compound.

Causality:

  • Photochemical Reactions: The indole ring can absorb UV light, leading to the formation of excited states that can undergo various reactions, including oxidation and dimerization. This can result in complex mixtures of degradation products.

Troubleshooting Protocol: Protection from Light

  • Use Amber Glassware: Always handle and store solutions of this compound in amber-colored vials or glassware to protect them from light.

  • Work in a Dimly Lit Area: When preparing and handling solutions, minimize exposure to direct light. If possible, work in a fume hood with the sash down and the light off.

  • Wrap Containers: For long-term storage or during lengthy experiments, wrap your containers in aluminum foil for additional protection.

  • Photostability Study: To quantify the light sensitivity, you can perform a forced degradation study by exposing a solution to a controlled light source (e.g., a UV lamp) and monitoring the degradation over time with HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, the solid compound should be stored at -20°C under an inert atmosphere (argon or nitrogen) and protected from light.

Q2: What is a suitable solvent for dissolving this compound?

Apolar aprotic solvents such as dichloromethane or tetrahydrofuran (THF) are generally good choices. If a more polar solvent is required, acetonitrile or acetone can be used. It is crucial to use high-purity, dry, and, if necessary, degassed solvents. Avoid protic solvents like methanol or ethanol if there is a risk of acetal formation, especially under acidic conditions. The polarity of the solvent can influence the reaction kinetics of aldehydes.[5]

Q3: How can I develop a stability-indicating HPLC method to monitor the degradation of my compound?

A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of both. Here is a general workflow for developing such a method:

Experimental Protocol: HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column, as it is versatile for a wide range of organic molecules.

  • Mobile Phase Selection: A common starting point is a gradient elution with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Forced Degradation Studies: To generate degradation products, subject your compound to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, and light).[6]

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat the solid compound at 80°C for 24 hours.

    • Photolytic: Expose a solution to a UV lamp (254 nm) for 24 hours.

  • Method Optimization: Analyze the stressed samples by HPLC and optimize the gradient, flow rate, and detection wavelength to achieve baseline separation of the parent peak from all degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure no co-eluting impurities.

dot

Caption: Workflow for developing a stability-indicating HPLC method.

Q4: Are there any specific degradation products I should look for?

Based on the chemistry of the molecule, the most likely degradation products are:

  • 2-(2-phenyl-1H-indol-3-yl)acetic acid: The oxidation product of the aldehyde.

  • 2-(2-phenyl-1H-indol-3-yl)ethanol: The reduction product of the aldehyde (less common unless a reducing agent is present, but can be a product of disproportionation).

  • Oxidized indole derivatives: Products resulting from the oxidation of the indole ring, which may be colored.

Summary of Recommendations

To ensure the stability of this compound in your experiments, adhere to the following best practices:

ParameterRecommendationRationale
Storage (Solid) -20°C, under inert gas, protected from light.Minimizes thermal degradation, oxidation, and photodegradation.
Solvent Use high-purity, dry, and degassed aprotic solvents.Prevents oxidation and side reactions like acetal formation.
Handling Prepare solutions under an inert atmosphere.Excludes atmospheric oxygen, a key driver of oxidation.
pH Maintain a controlled, slightly acidic to neutral pH (e.g., 4-6).Avoids acid- and base-catalyzed degradation pathways.
Light Exposure Use amber glassware and minimize exposure to light.Prevents photodegradation of the indole ring.
Monitoring Employ a validated stability-indicating HPLC method.Allows for accurate quantification of the parent compound and any degradation products.

By implementing these strategies, you can significantly improve the stability of this compound in your experiments, leading to more reliable and reproducible results.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Phenylindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-phenylindole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to address the nuances of reaction optimization, troubleshoot common experimental hurdles, and provide a deeper understanding of the underlying chemical principles. Our goal is to empower you with the knowledge to not only replicate synthetic routes but to intelligently refine them for improved yields, purity, and scalability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: The Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone method for constructing the indole ring system. It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from phenylhydrazine and a suitable ketone or aldehyde.[1][2] For the synthesis of 2-phenylindole, acetophenone is the common ketone starting material.[3]

Question 1: My Fischer indole synthesis of 2-phenylindole is resulting in a very low yield. What are the most likely causes and how can I improve it?

Low yields in the Fischer indole synthesis are a common issue and can often be traced back to several key factors.[4][5]

  • Inadequate Acid Catalysis: The choice and concentration of the acid catalyst are critical. The acid facilitates the key[1][1]-sigmatropic rearrangement of the hydrazone intermediate.[1][6] If the acid is too weak, the reaction may not proceed efficiently. Conversely, an overly strong acid or excessive heat can lead to degradation of the starting materials or the desired product.[4]

    • Troubleshooting:

      • Catalyst Screening: Experiment with a variety of Brønsted acids (e.g., polyphosphoric acid (PPA), p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride).[2][6] PPA and zinc chloride are frequently used for this transformation.[7][8]

      • Catalyst Loading: The ratio of catalyst to substrate is crucial. While some protocols use a large excess of catalyst like zinc chloride, it's worth optimizing this to find a balance between reaction rate and potential side reactions or degradation.[5][8]

  • Incomplete Hydrazone Formation: The initial condensation of phenylhydrazine and acetophenone to form the phenylhydrazone must be complete before the cyclization step.[8][9]

    • Troubleshooting:

      • Two-Step vs. One-Pot: Consider a two-step procedure where the acetophenone phenylhydrazone is synthesized and isolated first.[3][9] This can be achieved by reacting acetophenone and phenylhydrazine in ethanol with a catalytic amount of acetic acid.[10][11] This ensures the cyclization step begins with pure intermediate.

      • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials and the formation of the hydrazone before proceeding with the addition of the cyclizing acid.

  • Suboptimal Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to drive the cyclization. However, excessive heat can lead to charring and the formation of undesired byproducts.

    • Troubleshooting:

      • Temperature Optimization: If using a high-boiling solvent or a neat reaction mixture, carefully control the temperature. Start with the reported conditions and then screen a range of temperatures (e.g., 150-180°C) to find the optimal point for your specific substrate and catalyst combination.[8][12]

      • Reaction Monitoring: Monitor the progress of the reaction by TLC to determine the point of maximum product formation and avoid prolonged heating that could lead to degradation.

Question 2: I'm observing the formation of multiple spots on my TLC plate during the Fischer indole synthesis. What are the likely side products?

The formation of side products is a common challenge. Besides unreacted starting materials, you may be observing:

  • Regioisomers (with unsymmetrical ketones): While not an issue for the synthesis of 2-phenylindole from acetophenone, if you are using an unsymmetrical ketone, the formation of two different indole regioisomers is possible.[5][13]

  • Products of N-N Bond Cleavage: Under certain conditions, particularly with hydrazones bearing strong electron-donating groups, the N-N bond of the hydrazone can cleave, leading to aniline and other byproducts instead of the desired indole.[14][15]

  • Polymeric Materials: Harsh acidic conditions and high temperatures can lead to the formation of intractable polymeric tars, which can complicate purification and reduce the yield of the desired product.

Question 3: My final 2-phenylindole product has a greenish or yellowish tint after purification. How can I obtain a colorless product?

A colored product often indicates the presence of minor impurities or oxidation products.[5]

  • Troubleshooting:

    • Recrystallization: This is the most effective method for purifying 2-phenylindole. Ethanol or a mixture of ethanol and water is commonly used.[10][11]

    • Decolorizing Carbon: During the recrystallization process, adding a small amount of activated charcoal (Norit) to the hot solution can help adsorb colored impurities.[8][11] After a short boiling period with the charcoal, filter the hot solution to remove the charcoal and then allow the filtrate to cool and crystallize.

Section 2: The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is another classical method for preparing 2-arylindoles. It involves the reaction of an α-halo-ketone (e.g., α-bromoacetophenone) with an excess of an arylamine (e.g., aniline).[16][17]

Question 4: The yields of my Bischler-Möhlau synthesis are consistently poor, and the reaction conditions seem harsh. Are there milder, more efficient alternatives?

Yes, the traditional Bischler-Möhlau synthesis is known for requiring harsh conditions and often results in low yields.[16][17] Fortunately, several modifications have been developed to address these limitations.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly improve yields and dramatically reduce reaction times.[18][19] Often, these reactions can be performed under solvent-free conditions, making them more environmentally friendly.[20]

    • Experimental Insight: A one-pot procedure involving the microwave irradiation of a 2:1 mixture of aniline and phenacyl bromide can provide good yields of 2-phenylindole.[20]

  • Catalysis: The use of catalysts like lithium bromide has been shown to promote the reaction under milder conditions than the traditional high-temperature methods.[17]

Question 5: I'm concerned about the regioselectivity of the Bischler-Möhlau synthesis when using substituted anilines. How can I control which isomer is formed?

Regioselectivity can be a significant challenge in the Bischler-Möhlau synthesis, as the reaction can potentially lead to both 2-aryl and 3-aryl indole products.[21] The outcome is often highly dependent on the specific substrates and reaction conditions.[21]

  • Mechanistic Considerations: The reaction proceeds through complex mechanistic pathways, and the final product distribution is influenced by the relative activation energies of the competing pathways.[21]

  • Optimization: Unfortunately, predicting the regiochemical outcome can be difficult. Empirical optimization of reaction conditions (temperature, solvent, catalyst) is often necessary to favor the desired isomer. For complex substrates, it may be more practical to choose a different synthetic route, such as the Larock synthesis, which generally offers better regiocontrol.

Section 3: The Larock Indole Synthesis

The Larock indole synthesis is a powerful, modern method that utilizes a palladium catalyst to construct the indole ring from an ortho-haloaniline and a disubstituted alkyne.[22] This method is known for its versatility and generally good yields.[23]

Question 6: What are the critical parameters to consider for a successful Larock indole synthesis?

The Larock synthesis is a multi-component reaction, and its success hinges on the careful control of several variables:

  • Palladium Catalyst and Ligands: While the original protocol sometimes used ligand-free palladium, the use of phosphine ligands can improve the reaction's efficiency and scope.[22][23]

  • Base: An excess of a carbonate base, such as sodium or potassium carbonate, is typically required.[22]

  • Chloride Source: The addition of a chloride salt, like lithium chloride (LiCl) or tetra-n-butylammonium chloride (n-Bu4NCl), is often crucial for the reaction to proceed efficiently.[22] The stoichiometry of the chloride source is important, as an excess can sometimes inhibit the reaction.[24]

  • Alkyne Stoichiometry: Using a stoichiometric excess of the alkyne (typically 2-5 equivalents) is often necessary to achieve optimal yields.[22]

Question 7: I am attempting a Larock synthesis with an unsymmetrical alkyne and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

Regioselectivity in the Larock synthesis is a known challenge when using unsymmetrical alkynes. The regiochemical outcome is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[22]

  • Steric and Electronic Effects: The regioselectivity is influenced by both the steric bulk and the electronic properties of the substituents on the alkyne. Generally, the larger substituent on the alkyne tends to be located at the 3-position of the resulting indole.[22]

  • Catalyst Control: The choice of palladium catalyst and ligands can also influence the regioselectivity. The use of bulky phosphine ligands can sometimes enhance the preference for one regioisomer.[23][25]

  • Substrate Modification: In some cases, modifying the substituents on the alkyne can be a strategy to direct the regioselectivity.

Data and Protocols

Table 1: Comparison of Acid Catalysts in the Fischer Indole Synthesis of 2-Phenylindole
CatalystReactantsConditionsYield (%)Reference(s)
Zinc Chloride (ZnCl₂)Acetophenone phenylhydrazone170°C, neat72-80[8]
Polyphosphoric Acid (PPA)Acetophenone, PhenylhydrazineHeatingGood[7][11]
Methanesulfonic AcidAcetophenone, PhenylhydrazineHeatingGood[26]
Boron Trifluoride (BF₃)Acetophenone phenylhydrazone--[1][8]
p-Toluenesulfonic AcidAcetophenone, Phenylhydrazine--[1][2]

Note: Yields are highly dependent on the specific reaction scale and purification methods.

Experimental Protocol: Two-Step Fischer Indole Synthesis of 2-Phenylindole

This protocol is adapted from established procedures.[3][8][10]

Step 1: Synthesis of Acetophenone Phenylhydrazone

  • In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

  • Add phenylhydrazine (1 equivalent) dropwise while stirring.

  • Add a few drops of glacial acetic acid to catalyze the condensation.[10][11]

  • Heat the mixture to reflux for 1 hour.[8]

  • Monitor the reaction by TLC until the acetophenone is consumed.

  • Cool the reaction mixture in an ice bath to precipitate the acetophenone phenylhydrazone.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum. The melting point should be around 106°C.[10]

Step 2: Cyclization to 2-Phenylindole

  • In a suitable reaction vessel, combine the dried acetophenone phenylhydrazone (1 equivalent) with polyphosphoric acid (a sufficient amount to ensure stirring).

  • Heat the mixture with stirring in an oil bath at 170-180°C for 10-15 minutes.[11][12]

  • Monitor the reaction by TLC.

  • Allow the mixture to cool to room temperature.

  • Carefully add cold water to the reaction mixture to precipitate the crude product and dissolve the polyphosphoric acid.[10][11]

  • Collect the crude 2-phenylindole by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from ethanol, using decolorizing charcoal if necessary, to obtain colorless crystals.[8][11]

Visualizing the Chemistry

Fischer_Indole_Synthesis cluster_hydrazone Step 1: Hydrazone Formation cluster_cyclization Step 2: Acid-Catalyzed Cyclization Acetophenone Acetophenone Hydrazone Acetophenone Phenylhydrazone Acetophenone->Hydrazone + Phenylhydrazine (cat. H+) Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Enamine Enamine Intermediate Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Indole 2-Phenylindole Cyclization->Indole - NH3 Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Purity Assess Starting Material Purity Start->Check_Purity Check_Catalyst Evaluate Acid Catalyst (Type & Loading) Check_Temp Optimize Temperature & Reaction Time Check_Catalyst->Check_Temp Check_Hydrazone Confirm Hydrazone Formation (TLC/Isolation) Check_Hydrazone->Check_Catalyst Optimize_Purification Refine Purification (Recrystallization, etc.) Check_Temp->Optimize_Purification Check_Purity->Check_Hydrazone Successful_Synthesis Successful Synthesis Optimize_Purification->Successful_Synthesis

References

Technical Support Center: Troubleshooting Inconsistent Results in Bioassays with 2-(2-phenyl-1H-indol-3-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-(2-phenyl-1H-indol-3-yl)acetaldehyde in their bioassays. This guide is designed to provide in-depth troubleshooting strategies and address common challenges that can lead to inconsistent and unreliable experimental outcomes. As a molecule combining a reactive aldehyde functional group with a photosensitive indole scaffold, its handling and application in biological systems require careful consideration.[1][2][3][4] This resource will equip you with the knowledge to diagnose problems, optimize your protocols, and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

Q1: My bioassay results with this compound are highly variable between experiments. What are the most likely causes?

High variability is a common issue when working with reactive compounds. The primary culprits for inconsistency with this specific molecule are related to its inherent chemical instability and handling.[1] Key factors to investigate include:

  • Compound Degradation: The indole ring is susceptible to oxidation, and the aldehyde group is highly reactive.[1][2] Exposure to light, air, and repeated freeze-thaw cycles can degrade the compound, leading to a lower effective concentration in your assay.

  • Inconsistent Solution Preparation: Due to its reactivity, the age of the stock solution and the dilution method can significantly impact results. A freshly prepared solution will likely have a different potency than one that has been stored for an extended period.

  • Variable Incubation Times: The reactive aldehyde can interact with components in your cell culture media or with cellular macromolecules over time.[2][5] Inconsistent incubation times will lead to variable levels of compound modification and cellular response.

  • Cell Health and Density: As with any cell-based assay, variations in cell passage number, confluency, and overall health can dramatically alter the response to a bioactive compound.[6]

Q2: I'm observing a gradual loss of activity from my stock solution of this compound, even when stored at -20°C. Why is this happening and how can I prevent it?

This is a classic sign of compound degradation. While freezing slows down chemical reactions, it does not stop them entirely. Several factors contribute to this loss of potency:

  • Oxidation: The electron-rich indole nucleus is prone to oxidation, which can be accelerated by repeated exposure to atmospheric oxygen during the preparation of dilutions.[1]

  • Light Exposure: Indole derivatives can be light-sensitive, leading to photochemical degradation.[3][4] Even brief exposure to ambient light during handling can contribute to a decline in activity over time.

  • Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce moisture and oxygen into your stock solution, accelerating degradation.[7] It is highly recommended to aliquot your stock solution into single-use volumes to minimize the number of times the main stock is thawed.

  • Solvent Purity: The use of high-purity, anhydrous DMSO is critical. Water content in the DMSO can facilitate hydrolysis of the compound.

To mitigate these issues, follow a strict stock solution management protocol as detailed in the "Experimental Protocols" section below.

Q3: My results show a high background signal or non-specific cytotoxicity in my cell-based assay. What could be the cause?

High background or non-specific effects can often be traced back to the reactive nature of the aldehyde group.[8]

  • Reaction with Media Components: Aldehydes can react with amino acids (like lysine and cysteine) and other nucleophiles present in cell culture media.[2] This can lead to the formation of adducts that may have their own biological activity or interfere with the assay readout.

  • Cellular Toxicity: At higher concentrations, aldehydes can be cytotoxic by cross-linking proteins and depleting cellular antioxidants like glutathione.[8][9] This can mask the specific biological effect you are trying to measure.

  • Compound Precipitation: If the compound is not fully dissolved or precipitates out of solution upon dilution into aqueous media, this can lead to inconsistent results and potential artifacts in imaging-based assays.

To address these issues, consider performing a dose-response curve to determine the optimal concentration range, and always include a vehicle control (e.g., DMSO) to assess the baseline response.

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values
Potential Cause Recommended Action Scientific Rationale
Compound Degradation Prepare fresh stock solutions frequently. Aliquot stocks into single-use vials to minimize freeze-thaw cycles. Protect from light at all times.[1][3][4][7]The indole and aldehyde moieties are inherently unstable. Minimizing exposure to light, oxygen, and temperature fluctuations preserves the integrity of the compound.
Variable Cell Seeding Ensure a consistent cell number and confluency at the time of treatment. Use a cell counter for accuracy.[6]Cell density can affect the metabolic rate and the per-cell concentration of the compound, leading to variable responses.
Pipetting Inaccuracy Use calibrated pipettes and proper technique, especially for serial dilutions.Small errors in pipetting can be magnified through serial dilutions, leading to significant concentration inaccuracies.
Edge Effects in Plates Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[6]Evaporation is more pronounced in the outer wells, which can concentrate the compound and affect cell viability, skewing results.
Problem 2: Low or No Bioactivity
Potential Cause Recommended Action Scientific Rationale
Complete Compound Degradation Purchase a new batch of the compound and prepare a fresh stock solution following the recommended storage and handling procedures.If the compound has been stored improperly or for an extended period, it may have completely degraded.
Incorrect Assay Conditions Review the literature for similar compounds to ensure your assay parameters (e.g., incubation time, cell type) are appropriate.The biological activity of a compound can be highly dependent on the experimental context.
Cellular Metabolism of the Compound Perform a time-course experiment to determine the optimal treatment duration.Cells may metabolize the aldehyde group via aldehyde dehydrogenases, reducing the effective concentration of the active compound over time.[4][10]
Inappropriate Solvent Ensure the final concentration of the solvent (e.g., DMSO) in the assay is low (typically <0.5%) and non-toxic to your cells.[11]High concentrations of organic solvents can be cytotoxic and interfere with the assay.

Experimental Protocols & Workflows

Protocol 1: Preparation and Storage of Stock Solutions
  • Weighing: Handle the solid compound in a controlled environment with low light.

  • Dissolution: Dissolve the compound in high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[10][12] Ensure complete dissolution by gentle vortexing.

  • Aliquoting: Immediately aliquot the stock solution into single-use, light-protecting (amber) vials.

  • Storage: Store the aliquots at -20°C under an inert atmosphere (e.g., argon) if possible.

  • Working Dilutions: On the day of the experiment, thaw a single aliquot and prepare serial dilutions in your assay medium. Use these dilutions immediately. Do not store diluted solutions.

Workflow Diagram: Troubleshooting Inconsistent Bioassay Results

G cluster_investigation Initial Investigation cluster_action Corrective Actions start Inconsistent Results Observed check_compound Verify Compound Integrity start->check_compound check_protocol Review Assay Protocol start->check_protocol check_cells Assess Cell Health & Consistency start->check_cells fresh_stock Prepare Fresh Stock Solution (Aliquot & Store Properly) check_compound->fresh_stock Degradation Suspected optimize_conc Optimize Compound Concentration (Dose-Response Curve) check_protocol->optimize_conc Suboptimal Concentration optimize_time Optimize Incubation Time (Time-Course Experiment) check_protocol->optimize_time Timing Issues standardize_cells Standardize Cell Culture (Passage Number, Seeding Density) check_cells->standardize_cells Cell Variability re_evaluate Re-run Assay with Optimized Parameters fresh_stock->re_evaluate optimize_conc->re_evaluate optimize_time->re_evaluate standardize_cells->re_evaluate control_exp Run Control Experiments (Vehicle, Positive/Negative Controls) control_exp->re_evaluate

Caption: A logical workflow for diagnosing and resolving inconsistent bioassay results.

Understanding the Mechanism: Potential for Off-Target Effects

The 2-phenylindole scaffold is known to interact with a variety of biological targets, including:

  • Tubulin: Some 2-phenylindole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][13]

  • Topoisomerase and DNA Gyrase: These enzymes, crucial for DNA replication, can be inhibited by certain 2-phenylindole compounds.[1]

  • Estrogen Receptors: The 2-phenylindole structure can mimic selective estrogen receptor modulators (SERMs).[2]

  • COX Enzymes: Anti-inflammatory effects of some derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][14]

The acetaldehyde moiety adds another layer of complexity. Aldehydes can covalently bind to proteins, particularly at lysine residues, which can lead to enzyme inhibition.[5][12] It is also a substrate for aldehyde dehydrogenases (ALDHs), and its metabolism can alter the cellular redox state.[4][10]

Signaling Pathway Considerations

G cluster_indole 2-Phenylindole Scaffold cluster_aldehyde Acetaldehyde Moiety cluster_cellular_effects Potential Cellular Outcomes compound {this compound} tubulin Tubulin Polymerization compound->tubulin Inhibition topoisomerase Topoisomerase compound->topoisomerase Inhibition er Estrogen Receptor compound->er Modulation cox COX Enzymes compound->cox Inhibition protein_adducts Protein Adducts (e.g., Lysine residues) compound->protein_adducts Covalent Binding aldh Metabolism by ALDH compound->aldh Metabolism cell_cycle_arrest Cell Cycle Arrest tubulin->cell_cycle_arrest apoptosis Apoptosis topoisomerase->apoptosis er->apoptosis inflammation_modulation Modulation of Inflammation cox->inflammation_modulation enzyme_inhibition Non-specific Enzyme Inhibition protein_adducts->enzyme_inhibition

References

Technical Support Center: Synthesis of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde. Recognizing the nuances and challenges inherent in this synthesis, we have developed a series of troubleshooting guides and frequently asked questions (FAQs). Our approach is rooted in explaining the causal mechanisms behind common issues to empower you with predictive and corrective insights for your experiments.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a direct question-and-answer format, providing both the underlying cause and actionable solutions.

Question 1: My yield of the 2-phenylindole precursor is unexpectedly low. What are the likely causes and how can I improve it?

Probable Cause: Low yields in the Fischer indole synthesis of 2-phenylindole often stem from incomplete formation of the acetophenone phenylhydrazone intermediate or suboptimal cyclization conditions.[1][2] The reaction is highly dependent on the acid catalyst's concentration and nature.[3][4][5]

Corrective Actions:

  • Ensure Complete Hydrazone Formation: Before initiating the acid-catalyzed cyclization, confirm the complete consumption of the starting phenylhydrazine and acetophenone. This can be monitored by Thin Layer Chromatography (TLC). A common procedure involves refluxing the reactants in ethanol with a few drops of acetic acid until the starting materials are consumed.[6]

  • Optimize the Acid Catalyst: Polyphosphoric acid (PPA) is a highly effective catalyst for the cyclization step, often providing better yields than zinc chloride or strong mineral acids.[5][6] However, the temperature must be carefully controlled, as the reaction can be exothermic.[6] A temperature range of 100-120°C for a short duration (e.g., 10 minutes) is typically effective.[6]

  • Purification Strategy: The crude product from the Fischer synthesis can contain impurities that make purification difficult and lead to product loss.[1][3] Recrystallization from a suitable solvent system, such as ethanol or an ethanol-water mixture, is crucial. The use of decolorizing carbon can help remove colored impurities that may arise from minor oxidation.[1]

Question 2: Upon introducing the acetaldehyde side chain, I'm observing a significant amount of an N-substituted byproduct alongside my desired C3-substituted product. How can I improve the regioselectivity?

Probable Cause: The indole nitrogen has an acidic proton (pKa ≈ 17 in DMSO) and can readily react with electrophiles, especially under basic conditions or with organometallic reagents. This leads to competitive N-alkylation or N-acylation, a classic challenge in indole chemistry.[7] When using Grignard reagents, for instance, the formation of the indole magnesium halide is a primary reaction.[7][8]

Corrective Actions:

  • Implement an N-Protection Strategy: The most robust solution is to protect the indole nitrogen before attempting C3 functionalization. This temporarily blocks the reactivity of the N-H bond, directing the reaction exclusively to the C3 position.

    • Recommended Protecting Groups: Groups like tosyl (Ts), benzenesulfonyl (Bs), or tert-butyloxycarbonyl (BOC) are effective. They can be introduced under standard conditions and are stable to many reagents used for C3-functionalization.

    • Deprotection: After successfully adding the side chain at C3, the protecting group can be removed under specific conditions (e.g., hydrolysis for sulfonyl groups, acid treatment for BOC) to yield the final product.

Experimental Workflow: N-Protection to Improve C3-Selectivity

cluster_0 N-Protection Strategy cluster_1 Direct Functionalization (Problematic) 2-Phenylindole 2-Phenylindole N-Protected_Indole N-Protected_Indole 2-Phenylindole->N-Protected_Indole Add Protecting Group (e.g., TsCl, pyridine) C3_Functionalized C3_Functionalized N-Protected_Indole->C3_Functionalized Introduce Side Chain (e.g., Acylation/Reduction) Final_Product Final C3-Product C3_Functionalized->Final_Product Deprotection (e.g., NaOH or TFA) Start_Indole 2-Phenylindole Desired_C3 Desired C3-Product Start_Indole->Desired_C3 C3-Alkylation Side_Product_N N-Alkylated Side Product Start_Indole->Side_Product_N N-Alkylation (Side Reaction) Indole 2-Phenylindole C3_Product C3-Substituted Product (Desired) Indole->C3_Product C3 Attack N_Product N-Substituted Product (Side Reaction) Indole->N_Product N Attack Electrophile Electrophile (E+) e.g., R-X, RCO-X Electrophile->C3_Product Electrophile->N_Product Alcohol 2-(2-phenylindol-3-yl)ethanol Aldehyde Target Acetaldehyde (Desired) Alcohol->Aldehyde Mild Oxidant (e.g., DMP, PCC) Acid Carboxylic Acid (Over-oxidation) Alcohol->Acid Strong Oxidant (e.g., KMnO4) Oxidant Oxidizing Agent Oxidant->Aldehyde Oxidant->Acid Aldehyde->Acid Dimer Dimer/Oligomer (Degradation) Aldehyde->Dimer Instability (Acid/Base/Light)

References

Technical Support Center: Investigating the Degradation of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-(2-phenyl-1H-indol-3-yl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. Given its structural features—specifically the reactive aldehyde group and the photosensitive indole core—this molecule is prone to degradation under common laboratory conditions.

Direct literature on the degradation of this specific molecule is limited; therefore, this guide synthesizes data from closely related analogs, such as indole-3-acetaldehyde, and fundamental chemical principles to provide a robust framework for troubleshooting and experimental design. Our goal is to equip you with the foresight to anticipate instability, the tools to diagnose degradation, and the methods to ensure the integrity of your experimental outcomes.

Section 1: Core Concepts - Predicted Degradation Pathways

The primary modes of degradation for this compound can be attributed to three main chemical processes: oxidation, reduction, and photodegradation. Understanding these pathways is the first step in preventing and identifying sample decomposition.

  • Oxidation: The aldehyde functional group is highly susceptible to oxidation, converting it to the corresponding carboxylic acid, 2-(2-phenyl-1H-indol-3-yl)acetic acid. This reaction can be catalyzed by atmospheric oxygen, trace metal impurities, or oxidizing agents in your solvent or matrix. This is often the most common degradation pathway observed during sample storage and handling.[1][2][3]

  • Reduction: While less common as a degradation pathway, the aldehyde can be reduced to its corresponding primary alcohol, 2-(2-phenyl-1H-indol-3-yl)ethanol. This is more likely to occur in the presence of specific reducing agents but is a critical transformation to be aware of, especially as it is often used intentionally as an analytical derivatization strategy to stabilize the molecule for HPLC analysis.[4][5]

  • Photodegradation: The indole nucleus is notoriously sensitive to light, particularly UV radiation.[6] Exposure can initiate complex radical reactions, leading to hydroxylation of the aromatic rings or even cleavage of the indole structure.[6][7] Product information sheets for the parent compound confirm this sensitivity by recommending storage in the dark.

DegradationPathways parent This compound oxidized Oxidation Product (2-phenyl-1H-indol-3-yl)acetic acid parent->oxidized Oxidation (O₂, Oxidants) reduced Reduction Product (2-phenyl-1H-indol-3-yl)ethanol parent->reduced Reduction (Reducing Agents) photo Photodegradation Products (e.g., Hydroxylated Species, Ring-Opened Products) parent->photo Photodegradation (UV/Visible Light)

Caption: Predicted degradation pathways for this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during experimentation in a direct question-and-answer format.

Question 1: My sample purity decreases rapidly when dissolved, even when stored in the freezer. What is the likely cause?

Answer: This is a classic sign of oxidation. The aldehyde group is likely converting to the more stable carboxylic acid. While freezing slows reaction rates, dissolved oxygen in your solvent can still cause significant degradation over time.

  • Causality: Aldehydes are readily oxidized, a process that can be accelerated by trace metals in solvents or repeated freeze-thaw cycles that may introduce more atmospheric oxygen. The product data sheet explicitly recommends storage under an inert atmosphere, which is critical even for solutions.

  • Troubleshooting Steps:

    • Use Degassed Solvents: Before preparing your stock solution, sparge your solvent with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

    • Inert Atmosphere Overlay: After preparing your solution, flush the vial headspace with inert gas before sealing.

    • Prepare Fresh: The most reliable practice is to prepare solutions fresh before each experiment and avoid long-term storage of solutions.

Question 2: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram that grows over time. What is it?

Answer: The new, more polar peak is almost certainly the carboxylic acid oxidation product, 2-(2-phenyl-1H-indol-3-yl)acetic acid. On standard C18 columns, carboxylic acids are more polar and thus have shorter retention times than their corresponding aldehydes.

  • Causality: The addition of the carboxylic acid group increases the molecule's polarity, leading to weaker interaction with the nonpolar stationary phase and faster elution.

  • Verification Strategy:

    • LC-MS Analysis: The most definitive method. The mass of the new peak should correspond to the parent aldehyde + 16 Da (the mass of one oxygen atom).

    • Co-injection (if standard is available): If you can synthesize or purchase the corresponding carboxylic acid, a co-injection of your degraded sample with this standard should show a single, enhanced peak at the retention time of the degradant.

Question 3: My HPLC peaks for the aldehyde are broad, tailing, or inconsistent in area. How can I improve my analytical method?

Answer: Aldehydes are notoriously difficult to analyze directly via HPLC. They can exist in equilibrium with their hydrate form in aqueous mobile phases and can interact strongly with silica-based columns, leading to poor peak shape. The consensus in the literature for analyzing similar indole aldehydes is to use derivatization.[4][5]

  • Causality: The high reactivity of the aldehyde group leads to on-column interactions and instability, resulting in poor chromatography.

  • Recommended Solution: Reductive Derivatization

    • Convert the aldehyde to its corresponding alcohol (2-(2-phenyl-1H-indol-3-yl)ethanol) using a mild reducing agent like sodium borohydride (NaBH₄) immediately before analysis. Alcohols are far more stable and exhibit excellent chromatographic behavior.

    • See Protocol 2 for a detailed step-by-step method.

Question 4: What are the best practices for handling and storing the solid compound and its solutions to minimize degradation?

Answer: Strict adherence to proper storage and handling protocols is non-negotiable for this compound.

ConditionSolid CompoundSolutionsRationale
Temperature Store at or below -20°C.Store at or below -20°C for short-term; -80°C for longer-term.Reduces the rate of all chemical degradation pathways.
Atmosphere Store under an inert gas (Argon or Nitrogen).Prepare with degassed solvents and overlay with inert gas.Prevents oxidation by atmospheric O₂.
Light Store in an amber vial inside a light-blocking container.Use amber vials or wrap clear vials in aluminum foil.Prevents photodegradation of the indole ring.[6]
pH N/APrepare in a neutral, buffered solution (e.g., pH 7 phosphate buffer) if possible. Avoid strong acids or bases.Aldehydes can undergo various reactions under non-neutral pH conditions.
Purity Use high-purity starting material.Use high-purity, HPLC-grade solvents.Impurities (especially metals) can catalyze degradation.

Section 3: Experimental Protocols

These protocols provide validated, step-by-step methodologies for assessing stability and performing reliable quantitative analysis.

Protocol 1: Forced Degradation Stability Study

This protocol allows you to systematically evaluate the stability of your compound under various stress conditions.

ForcedDegradationWorkflow A 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) B 2. Aliquot into 5 Amber Vials A->B C1 Control (Add Solvent) B->C1 C2 Acid (Add 0.1 M HCl) B->C2 C3 Base (Add 0.1 M NaOH) B->C3 C4 Oxidative (Add 3% H₂O₂) B->C4 C5 Photolytic (Expose to UV/White Light) B->C5 D 3. Incubate (e.g., 24h at RT) C1->D C2->D C3->D C4->D C5->D E 4. Neutralize/Quench (If applicable) D->E F 5. Analyze All Samples by HPLC-UV/MS E->F

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (ACN).

  • Aliquoting: In separate amber HPLC vials, add an aliquot of the stock solution.

  • Stress Conditions:

    • Control: Add an equal volume of ACN.

    • Acidic: Add an equal volume of 0.1 M HCl.

    • Basic: Add an equal volume of 0.1 M NaOH.

    • Oxidative: Add an equal volume of 3% H₂O₂.

    • Photolytic: Add an equal volume of ACN and expose the vial to a calibrated light source (or direct sunlight) for a set period (e.g., 24 hours). Keep a wrapped control vial next to it.

  • Incubation: Keep all vials (except the photolytic sample) in the dark at room temperature for 24 hours.

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by HPLC-UV and/or LC-MS. Compare the chromatograms to the control to determine the percentage of degradation and identify major degradation products.

Protocol 2: Reliable Quantification via Reductive Derivatization

This method, adapted from protocols for similar aldehydes, improves analytical accuracy by converting the unstable aldehyde to a stable alcohol prior to injection.[4][5]

DerivatizationWorkflow A 1. Prepare NaBH₄ Solution (e.g., 10 mg/mL in Ethanol, prepare fresh) C 3. Derivatization (Add 100 µL of NaBH₄ solution) A->C B 2. Sample Preparation (Place 100 µL of sample/standard in vial) B->C D 4. Incubate (5-10 min at Room Temp) C->D E 5. Quench Reaction (Add 20 µL 0.8 M Formic Acid to decompose excess NaBH₄) D->E F 6. Analyze by RP-HPLC (Monitor for the alcohol product) E->F

Caption: Workflow for reductive derivatization for HPLC analysis.

Methodology:

  • Reagent Prep: Prepare a fresh solution of sodium borohydride (NaBH₄) in ethanol (e.g., 10 mg/mL). Caution: NaBH₄ reacts with water. Prepare fresh and handle with care.

  • Sample Aliquot: Place your sample (e.g., 100 µL of a solution in ACN or buffer) into an HPLC vial.

  • Derivatization: Add an equal volume (100 µL) of the NaBH₄ solution to the vial. Vortex briefly.

  • Incubation: Allow the reaction to proceed for 5-10 minutes at room temperature. The aldehyde will be reduced to the alcohol.

  • Quenching: Carefully add a small volume of 0.8 M formic acid (e.g., 20 µL) to the vial to quench any remaining NaBH₄. You may observe slight bubbling. This also ensures the final sample is acidic, which is often suitable for reverse-phase HPLC.[5]

  • Analysis: Inject the sample onto your HPLC system. The peak of interest will now be the more stable 2-(2-phenyl-1H-indol-3-yl)ethanol. Your calibration curve should be prepared using standards that have undergone the same derivatization procedure.

Section 4: Summary of Degradation Products

This table provides a quick reference for identifying potential degradants.

Degradation PathwayExpected ProductChange in Polarity (vs. Parent)Analytical Confirmation
Oxidation 2-(2-phenyl-1H-indol-3-yl)acetic acidIncrease (Shorter RP-HPLC RT)LC-MS: Look for [M+16]+ ion
Reduction 2-(2-phenyl-1H-indol-3-yl)ethanolSlight Decrease (Longer RP-HPLC RT)LC-MS: Look for [M+2]+ ion
Photodegradation Hydroxylated speciesIncrease (Shorter RP-HPLC RT)LC-MS: Look for [M+16]+ ions
Photodegradation Ring-opened productsVariableLC-MS: Look for fragment ions inconsistent with the indole structure

References

Technical Support Center: Enhancing the Biological Activity of 2-Phenylindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis, purification, and biological evaluation of 2-phenylindole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered in the lab. As a privileged structure in drug discovery, the 2-phenylindole scaffold is a forerunner in the development of new therapeutics, binding to multiple receptors with high affinity.[1] This resource provides field-proven insights and troubleshooting strategies to help you enhance the efficacy of your compounds.

Section 1: Synthesis and Purification of 2-Phenylindole Derivatives

The foundation of any successful biological evaluation is the high-purity synthesis of the target compound. This section addresses the most common hurdles in synthesizing and purifying 2-phenylindoles.

Frequently Asked Questions (FAQs): Synthesis

Q1: I need to synthesize a novel 2-phenylindole. Should I use the Fischer Indole Synthesis or a modern Palladium-catalyzed method?

A: The choice depends on your starting materials, scale, and tolerance for optimization.

  • Fischer Indole Synthesis: This is a classic, robust method involving the acid-catalyzed cyclization of an arylhydrazone.[2][3] It is often cost-effective for large-scale synthesis. However, it can suffer from low yields if the substrate has strong electron-donating groups, which can promote N-N bond cleavage, a competing side reaction.[4][5] The choice of acid catalyst (Brønsted vs. Lewis) is critical and can significantly impact the reaction rate and yield.[3][4]

  • Palladium-Catalyzed Synthesis: Methods like the Sonogashira or Suzuki cross-coupling offer a more versatile and often milder route, particularly for creating diverse libraries of compounds.[6] For instance, a one-pot Sonogashira coupling of a 2-haloaniline with a terminal alkyne, followed by cyclization, is a very convenient way to synthesize 2,3-substituted indoles under mild conditions.[7][8] These methods generally have a broader substrate scope and can be more reliable for complex molecules, but they require more expensive catalysts and ligands.

Q2: My Fischer Indole Synthesis is failing or giving very low yields. What's going wrong?

A: This is a common issue. Low yields in Fischer synthesis can often be traced back to a few key factors.[9]

  • Inappropriate Acid Catalyst: The acid is not just a catalyst; it facilitates the key[10][10]-sigmatropic rearrangement.[4] If the acid is too weak, the reaction won't proceed. If it's too strong, it can cause degradation of your starting material or product. Polyphosphoric acid (PPA) is often a good choice, but others like zinc chloride, hydrochloric acid, or glacial acetic acid are also used.[2][11]

  • Unfavorable Substrate: Hydrazones with strong electron-donating substituents on the carbonyl-derived portion are known to fail.[5] These groups stabilize the heterolytic cleavage of the N-N bond, which competes directly with the desired rearrangement, leading to byproducts like aniline.[5][12]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Some reactions require heating to 100-180°C to proceed efficiently.[11][13] Monitoring the reaction by TLC is essential to avoid over-heating and decomposition.

Troubleshooting Guide: Fischer Indole Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive catalyst or incorrect acid strength.[4] 2. N-N bond cleavage due to electron-donating groups.[5] 3. Reaction temperature is too low or too high.1. Screen different acid catalysts (e.g., PPA, ZnCl₂, p-TsOH). 2. If the substrate is the issue, consider an alternative synthetic route like a Pd-catalyzed coupling. 3. Optimize temperature and reaction time carefully. Start at a lower temperature and gradually increase while monitoring via TLC.
Formation of Multiple Products 1. Use of an unsymmetrical ketone leading to regioisomers. 2. Side reactions due to ortho-substituents on the phenylhydrazone.[3]1. Improve regioselectivity by choosing a stronger or bulkier acid catalyst. 2. If unavoidable, expect to perform careful chromatographic separation of the final products.
Product Decomposition (dark tar) 1. Acid catalyst is too strong. 2. Reaction temperature is too high or reaction time is too long.1. Switch to a milder acid catalyst (e.g., from H₂SO₄ to acetic acid). 2. Reduce the reaction temperature and monitor closely to stop the reaction upon completion of product formation.
Experimental Workflow & Protocols

This diagram illustrates the key stages of the Fischer Indole Synthesis, from starting materials to the purified product.

Fischer_Indole_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A Arylhydrazine + Ketone/Aldehyde B Condensation (Acid catalyst, e.g., Acetic Acid) A->B Mix C Arylhydrazone Intermediate B->C Isolate D Arylhydrazone + Strong Acid (e.g., PPA) C->D Proceed E Heat (e.g., 100-180°C) D->E React F Crude 2-Phenylindole E->F Quench & Extract G Crude Product F->G Proceed H Recrystallization or Column Chromatography G->H Purify I Pure 2-Phenylindole H->I Isolate NFkB_Pathway LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB—IκBα (Inactive Complex) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->IkB Dissociates NFkB_IkB->NFkB Dissociates Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Gene Activates Derivative 2-Phenylindole Derivative Derivative->IKK Inhibits

References

Technical Support Center: Method Refinement for the Analysis of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter analytical challenges. As a molecule combining a reactive aldehyde functional group with a complex indole scaffold, its analysis requires careful method development and a nuanced understanding of its chemical behavior.[1] This guide provides in-depth troubleshooting advice and validated protocols in a direct question-and-answer format to help you refine your methods and achieve robust, reproducible results.

Section 1: Foundational Knowledge: Properties and Stability

A thorough understanding of the analyte's physicochemical properties is the bedrock of any successful analytical method. This compound is a solid at room temperature with specific handling requirements to ensure its integrity.

PropertyValueSource
Chemical Formula C₁₆H₁₃NO[2]
Molecular Weight 235.29 g/mol [3]
CAS Number 97945-27-2[2][4][5]
Physical Form Solid
Storage Conditions Store in freezer (-20°C), under inert atmosphere, and protected from light.

Core Challenge: Analyte Instability

The primary analytical challenge stems from the molecule's dual reactive sites: the indole ring and the acetaldehyde side chain. Aldehydes are notoriously reactive and susceptible to oxidation, forming the corresponding carboxylic acid, or undergoing polymerization.[6] The indole nucleus can also be a target for oxidation. Therefore, sample handling, solvent choice, and storage are critical parameters to control.

G cluster_main Potential Degradation Pathways Analyte This compound Acid 2-(2-phenyl-1H-indol-3-yl)acetic acid Analyte->Acid Oxidation (O₂, H₂O₂) Polymer Polymerization Products Analyte->Polymer Self-Condensation RingOxidation Indole Ring Oxidation Products Analyte->RingOxidation Oxidation

Fig 1. Key degradation pathways for the analyte.

Section 2: Troubleshooting Guide for HPLC/UHPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the workhorse for analyzing compounds of this nature. However, common issues like poor peak shape and retention time drift can compromise data quality.[7][8][9]

Q1: Why am I seeing poor peak shape (tailing, fronting, or splitting)?

A: Poor peak shape is a frequent issue when analyzing indole-containing compounds. The root cause can typically be traced to several factors:

  • Secondary Silanol Interactions: The nitrogen on the indole ring can form strong ionic interactions with residual acidic silanol groups on the surface of standard silica-based C18 columns, leading to significant peak tailing.[10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peaks to front or broaden.[10]

  • Solvent Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion and splitting.

  • Aldehyde Hydration: In aqueous mobile phases, the aldehyde group can exist in equilibrium with its geminal diol (hydrate) form. If this equilibrium is slow relative to the chromatographic timescale, it can result in broadened or split peaks.

Troubleshooting Workflow:

G Start Problem: Poor Peak Shape CheckOverload Is Injection Volume/Conc. High? Start->CheckOverload ReduceLoad Solution: Reduce injection volume or dilute sample. CheckOverload->ReduceLoad Yes CheckSolvent Is Sample Solvent Stronger than Mobile Phase? CheckOverload->CheckSolvent No End Peak Shape Improved ReduceLoad->End MatchSolvent Solution: Dissolve sample in mobile phase or a weaker solvent. CheckSolvent->MatchSolvent Yes CheckTailing Is Peak Tailing Severe? CheckSolvent->CheckTailing No MatchSolvent->End TailingSolutions Potential Cause: Silanol Interactions Solutions: 1. Use a high-purity, end-capped column. 2. Lower mobile phase pH (e.g., 0.1% Formic Acid). 3. Add a basic modifier (e.g., Triethylamine) - use with caution. CheckTailing->TailingSolutions Yes CheckSplitting Is Peak Splitting/Broad? CheckTailing->CheckSplitting No TailingSolutions->End SplittingSolutions Potential Cause: Aldehyde Hydration Solutions: 1. Decrease water content in mobile phase. 2. Lower column temperature to shift equilibrium. CheckSplitting->SplittingSolutions Yes SplittingSolutions->End

Fig 2. Troubleshooting flowchart for poor HPLC peak shape.
Q2: My analyte peak has low sensitivity with UV detection. How can I improve it?

A: While the indole and phenyl rings provide UV absorbance, you may require higher sensitivity for trace-level analysis. Derivatization is a classic and highly effective strategy for aldehydes. Reacting the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) creates a hydrazone derivative that has a much higher molar absorptivity and shifts the detection wavelength to a less crowded region (~360 nm), significantly boosting sensitivity and selectivity.[11][12][13]

Experimental Protocol: DNPH Derivatization for Enhanced UV Detection

  • Reagent Preparation: Prepare a solution of 2,4-DNPH (saturating a solution of acetonitrile with solid DNPH is common) and acidify it with a small amount of sulfuric or phosphoric acid.

  • Sample Preparation: Dissolve your sample containing this compound in acetonitrile.

  • Reaction: Mix the sample solution with an excess of the DNPH reagent. Vortex and allow the reaction to proceed at room temperature for approximately 40-60 minutes.[14]

  • Analysis: Inject the resulting solution directly into the HPLC system.

  • Chromatographic Conditions:

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.[12]

    • Mobile Phase: A gradient of water and acetonitrile is typically used.[12][13]

    • Detection: Set the UV detector to approximately 360 nm.

ParameterNative Compound AnalysisDNPH-Derivatized Analysis
Detection Wavelength ~220-280 nm~360 nm
Sensitivity ModerateHigh
Selectivity ModerateHigh (specific for carbonyls)
Run Time Potentially shorterMay be longer due to gradient

Section 3: Troubleshooting Guide for LC-MS Analysis

Mass spectrometry provides unparalleled selectivity and sensitivity, but the unique chemistry of this analyte presents specific challenges.

Q1: I'm getting a weak or no signal in Electrospray Ionization (ESI) MS. Why?

A: Aldehydes are known to ionize poorly in ESI.[15] The lack of a readily ionizable functional group (like a basic amine) means that protonation to form [M+H]⁺ is inefficient. Additionally, using ammonium-based buffers (e.g., ammonium acetate or formate) is highly discouraged. The ammonium ions can react with the aldehyde to form an imine, which may not ionize well or will appear at a different m/z, splitting the signal and complicating quantification.[15]

Solutions:

  • Optimize Mobile Phase: Use a simple mobile phase acidified with 0.1% formic acid. Formic acid aids in protonation without reacting with the analyte.

  • Optimize Source Parameters: Systematically tune the ESI source, including capillary voltage, gas temperatures, and gas flows, to maximize the signal for your specific compound.[16][17]

  • Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) can be a more effective ionization technique for less polar, neutral molecules and may provide a stronger signal.

  • Leverage Derivatization: As with HPLC-UV, derivatization can introduce a readily ionizable moiety. Several specialized derivatizing agents are designed specifically for LC-MS analysis of aldehydes.[18]

Fig 3. Undesirable reaction of the analyte with ammonium buffers.
Q2: What are the expected mass fragments for this compound?

A: Understanding the fragmentation pattern is crucial for developing a Selective Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method for quantification. For this compound, the protonated molecule [M+H]⁺ is expected at m/z 236.1 . Based on known fragmentation of indole derivatives, characteristic losses can be predicted.[16][19][20]

IonExpected m/zDescription
[M+H]⁺ 236.1Precursor ion (protonated molecule).
Fragment 1 207.1Loss of the acetaldehyde group (-CHOCH₂), resulting in the stable 2-phenyl-1H-indole cation.
Fragment 2 193.1Loss of the entire side chain (-CH₂CHO) followed by rearrangement.
Fragment 3 165.1Characteristic loss from the indole ring structure itself after initial fragmentation.

Section 4: FAQs on Sample Handling and Stability

Q1: How should I prepare samples for a forced degradation study?

A: Forced degradation (or stress testing) is essential to develop a stability-indicating method.[21][22] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the resulting degradation products can be detected and separated from the main peak.[23]

General Protocol for Forced Degradation Studies

  • Stock Solution: Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[22]

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature or elevate to 60°C if no degradation is observed. Monitor over several hours.[21][24]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Use similar conditions as acid hydrolysis.[21][24]

  • Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and protect from light.[25]

  • Thermal Degradation: Expose the solid powder and the stock solution to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the solid powder and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all stressed samples to the working concentration and analyze by your developed HPLC or LC-MS method. The method is considered "stability-indicating" if all degradation products are resolved from the parent peak.

References

Validation & Comparative

A Comparative Guide to the Cytotoxicity of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde and Structurally Related Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Its derivatives have garnered significant attention for their potent anticancer properties.[1][2][3][4] This guide provides a detailed comparative analysis of the cytotoxic potential of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde against other key indole compounds. We delve into structure-activity relationships, explore underlying mechanisms of action, and present robust, field-proven experimental protocols for cytotoxicity assessment. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of novel indole derivatives.

Introduction: The Prominence of the Indole Scaffold in Oncology

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery.[5] Naturally occurring indole compounds, such as those found in cruciferous vegetables like broccoli and cabbage, have long been investigated for their chemopreventive and therapeutic effects.[1][3][4] Synthetic indole derivatives have further expanded the chemical space, leading to compounds with enhanced potency and target specificity.[6][7][8]

A key area of interest is the development of indole-based cytotoxic agents that can selectively induce death in cancer cells.[1][2] These compounds often operate through pleiotropic mechanisms, affecting multiple signaling pathways involved in cell cycle regulation, apoptosis, and metastasis.[1][2][3][9] This multi-targeted approach is a desirable attribute for anticancer agents, as it can potentially overcome the drug resistance associated with conventional chemotherapies.[1][2] This guide focuses on this compound, a synthetic derivative, and compares its cytotoxic profile with other well-characterized indole compounds to elucidate key structural determinants of activity.

Compound Profiles and Structure-Activity Relationship (SAR)

The cytotoxic efficacy of indole derivatives is highly dependent on the nature and position of substituents on the indole core. Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective anticancer agents.

Lead Compound: this compound
  • Structure: This compound features a phenyl group at the C2 position and an acetaldehyde group at the C3 position of the indole ring.

  • Cytotoxicity Profile (Anticipated): Direct experimental data on the cytotoxicity of this compound is not extensively available in public literature. However, based on SAR studies of related compounds, we can infer its potential activity.

    • The 2-Phenyl Group: The presence of an aryl group at the C2 position is a common feature in many potent anticancer indole derivatives.[6][7][10][11] This moiety can enhance binding to biological targets, such as tubulin or specific enzyme pockets, and modulate the compound's lipophilicity, affecting cellular uptake.[7]

    • The 3-Acetaldehyde Group: The aldehyde functionality is reactive and can potentially engage in covalent bonding with cellular nucleophiles, such as cysteine residues in proteins, leading to enzyme inhibition and cellular stress. However, aldehydes can also be rapidly metabolized, which may influence their bioavailability and duration of action.[12] The cytotoxicity of the related compound, indole-3-acetaldehyde, has been demonstrated in colorectal cancer cells, where it induces apoptosis and inhibits proliferation at concentrations around 12.5 µM.[13][14]

Comparator Indole Compounds

To contextualize the potential of our lead compound, we will compare it with two well-studied indole derivatives:

  • Indole-3-carbinol (I3C):

    • Structure: A naturally occurring compound with a hydroxymethyl group at the C3 position.

    • Cytotoxicity Profile: I3C is one of the most extensively studied indole compounds.[1][3] It exhibits antiproliferative and pro-apoptotic effects in a wide range of cancer cell lines, including breast, prostate, colon, and lung cancer.[4][15][16][17] Its IC50 values typically range from 30 to 500 µM, depending on the cell line and exposure time.[4][16] I3C's activity is often attributed to its ability to modulate multiple signaling pathways, including NF-κB, Akt, and estrogen receptor signaling.[9][17]

  • Indole-3-acetaldehyde (I3A):

    • Structure: A metabolite of tryptophan with an acetaldehyde group at the C3 position.

    • Cytotoxicity Profile: I3A has shown dose-dependent effects. In colorectal cancer cell lines (HCT116), it induces apoptosis and inhibits proliferation, with cytotoxic effects observed at concentrations of 12.5 µM and higher.[13][14] Interestingly, at higher concentrations (≥ 25 µmol/L), it may also promote invasion, highlighting a complex bidirectional activity profile that warrants careful dose-response studies.[13]

SAR Insights

Comparing these structures suggests that the substituent at the C3 position is a critical determinant of cytotoxicity.

  • The reactive acetaldehyde group in I3A and the lead compound may confer a more direct and potent cytotoxic mechanism compared to the hydroxymethyl group of I3C.

  • The addition of a 2-phenyl group to the indole-3-acetaldehyde scaffold (as in our lead compound) is hypothesized to significantly enhance potency. This is a common strategy in medicinal chemistry to increase affinity for target proteins and improve cellular activity.[6][7][10]

Comparative Cytotoxicity Data

While specific IC50 data for this compound is pending experimental validation, the table below summarizes known data for comparator compounds across various cancer cell lines, providing a benchmark for future studies.

CompoundCancer Cell LineAssayIC50 ValueSource
Indole-3-carbinol (I3C) H1299 (Lung)MTT449.5 µM[16]
MDA-MB-231 (Breast)Growth Inhibition~50-100 µM[4]
PC3 (Prostate)Growth Inhibition~50-100 µM[4]
Indole-3-acetaldehyde (I3A) HCT116 (Colorectal)Apoptosis Induction>12.5 µM[13][14]
DLD-1 (Colorectal)CytotoxicityObserved at 24h[13]
2-Phenylindole Derivatives MCF-7 (Breast)Not Specified1.60 nM (for compound 3e)[11]
MDA-MB-231 (Breast)MTTVaries (µM range)[8]
A549 (Lung)MTTVaries (µM range)[8]

Note: The data for "2-Phenylindole Derivatives" represents a class of compounds and highlights the high potency that can be achieved with this scaffold.

Mechanistic Insights: Induction of Apoptosis

A primary mechanism by which indole compounds exert their anticancer effects is the induction of programmed cell death, or apoptosis.[1][2][5] This is often achieved by targeting key signaling pathways that regulate cell survival and death.

Many cytotoxic indole derivatives, including I3C, trigger the intrinsic (mitochondrial) pathway of apoptosis .[16][18] This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspase enzymes, culminating in the execution of cell death.[18]

The diagram below illustrates this critical signaling pathway.

Caption: Intrinsic pathway of apoptosis induced by indole compounds.

Experimental Protocols for Cytotoxicity Assessment

To ensure reproducible and reliable data, standardized protocols are essential. The following section details the methodologies for key cytotoxicity assays.

General Experimental Workflow

The diagram below outlines the typical workflow for in vitro cytotoxicity screening.

Caption: Standard workflow for in vitro cytotoxicity experiments.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to attach by incubating overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of late apoptosis and necrosis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up parallel wells for a maximum LDH release control.

  • Incubation: Incubate the plate for the desired period.

  • Maximum LDH Release Control: About 30 minutes before the end of the incubation, add 10 µL of a lysis solution (e.g., 10X Triton X-100) to the control wells designated for maximum release.

  • Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (lysed cells) controls.

Discussion and Future Directions

The comparative analysis suggests that this compound is a promising candidate for a potent cytotoxic agent. The combination of the 2-phenyl group, a known potentiator of anticancer activity in indoles, with the reactive 3-acetaldehyde moiety provides a strong rationale for its efficacy.[6][7] Its structural similarity to indole-3-acetaldehyde, which demonstrates cytotoxicity in the low micromolar range, further supports this hypothesis.[13][14]

However, the bidirectional effects observed with indole-3-acetaldehyde, where high concentrations may promote invasion, underscore the importance of comprehensive characterization.[13] Future research must focus on:

  • Direct Experimental Validation: Performing dose-response cytotoxicity assays (MTT, LDH) with this compound across a panel of cancer cell lines to determine its IC50 values.

  • Mechanistic Studies: Investigating its ability to induce apoptosis via Annexin V/PI staining and flow cytometry, and exploring its effects on the key proteins of the apoptotic pathway (e.g., caspases, Bcl-2 family proteins) through western blotting.

  • Invasion Assays: Conducting transwell invasion assays to ensure that the compound does not promote cell migration or invasion at therapeutically relevant concentrations.

  • In Vivo Efficacy: Promising candidates should be advanced to preclinical animal models to evaluate their antitumor efficacy and safety profiles.

By systematically evaluating its biological activity, this compound and its analogs could pave the way for a new class of potent indole-based anticancer therapeutics.

References

A Researcher's Guide to Validating the Mechanism of Action of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the elucidation of a compound's mechanism of action (MoA) is a critical step in the journey from a promising molecule to a potential therapeutic. This guide provides a comprehensive framework for validating the MoA of the novel synthetic indole derivative, 2-(2-phenyl-1H-indol-3-yl)acetaldehyde. While direct pharmacological data on this specific molecule is nascent, its structural similarity to other biologically active indoles, such as indole-3-acetaldehyde and various 2-phenylindole derivatives, provides a logical starting point for our investigation.

This document will not only propose a structured experimental plan but also delve into the rationale behind each step, ensuring a self-validating and robust approach. We will compare the potential activities of this compound with known actions of related compounds, providing context and a clear path for discovery.

The Indole Scaffold: A Privileged Structure in Pharmacology

The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with diverse biological activities.[1][2] From the neurotransmitter serotonin to the anti-inflammatory drug indomethacin, indole derivatives have demonstrated a remarkable range of pharmacological effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.[2][3]

Our target molecule, this compound, possesses two key features that suggest a high probability of biological activity: the indole core and a phenyl group at the 2-position. The parent compound, indole-3-acetaldehyde, is a metabolite of tryptophan and is known to play a role in plant defense and possess pharmacological activities such as antioxidant and anti-tumor effects.[] A notable mechanism for some indole derivatives is the activation of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and cellular proliferation.[5][6] The addition of a phenyl group at the C2 position of the indole ring is a common strategy in medicinal chemistry to enhance biological activity.[3]

Given this background, our investigation into the MoA of this compound will be guided by the hypothesis that it may act as a modulator of pathways commonly associated with indole derivatives, such as the AhR signaling pathway or inflammatory pathways.

A Phased Approach to Mechanism of Action Validation

We propose a multi-phased experimental workflow designed to systematically elucidate the MoA of this compound. This workflow begins with broad phenotypic screening and progressively narrows down to specific molecular targets and pathway modulation.

MOA_Validation_Workflow P1_A Cell Viability & Proliferation Assays (e.g., MTT, CellTiter-Glo) P2_A AhR Activation Assays (e.g., Luciferase Reporter Assay) P1_A->P2_A Identifies cytotoxic/ antiproliferative effects P1_B Target-Based Panel Screening (e.g., Kinase, GPCR, Ion Channel Panels) P2_B Target Engagement Assays (e.g., CETSA, SPR) P1_B->P2_B Suggests potential protein targets P1_C High-Content Imaging (e.g., Nuclear Translocation, Apoptosis Markers) P1_C->P2_A Observes nuclear translocation of transcription factors (e.g., AhR) P2_C Gene Expression Analysis (e.g., qPCR, RNA-Seq) P2_A->P2_C P3_B Target Knockdown/Knockout Studies (e.g., siRNA, CRISPR) P2_B->P3_B Confirms direct binding to a specific target P3_A Western Blot Analysis of Pathway Proteins P2_C->P3_A Identifies modulated signaling pathways P3_C In Vivo Efficacy Studies (e.g., Xenograft Models, Disease Models) P3_A->P3_C P3_B->P3_C

Caption: A multi-phased workflow for MoA validation.

Experimental Protocols & Data Interpretation

Phase 1: Initial Screening for Biological Activity

The initial phase aims to cast a wide net to identify the general biological effects of this compound.

Protocol 1: Cell Viability and Proliferation Assay

  • Objective: To determine the cytotoxic or anti-proliferative effects of the compound on various cancer cell lines.

  • Methodology:

    • Seed cancer cell lines (e.g., HCT116, DLD-1 for colorectal cancer) in 96-well plates.[5]

    • Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo assay.

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

  • Rationale: This initial screen will identify if the compound has anti-cancer properties and will guide the selection of relevant cell lines and effective concentration ranges for subsequent experiments.

Table 1: Hypothetical IC50 Values of this compound and a Known AhR Agonist (Indole-3-Carbinol)

CompoundCell LineIC50 (µM)
This compoundHCT11615.2
This compoundDLD-121.5
Indole-3-Carbinol (Reference)HCT11655.8
Indole-3-Carbinol (Reference)DLD-172.3
  • Interpretation: Lower IC50 values for our test compound would suggest potent anti-proliferative activity, potentially greater than the reference compound.

Phase 2: Investigating the Aryl Hydrocarbon Receptor (AhR) Pathway

Based on the known activity of other indole derivatives, a primary hypothesis is the involvement of the AhR pathway.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound AhR_complex AhR-Hsp90-XAP2 Complex Compound->AhR_complex Binds and activates AhR_active Activated AhR AhR_complex->AhR_active Conformational change & Hsp90/XAP2 dissociation ARNT ARNT AhR_active->ARNT Translocates to nucleus and heterodimerizes AhR_ARNT AhR-ARNT Complex ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to DNA Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Initiates transcription

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Protocol 2: AhR-Dependent Luciferase Reporter Assay

  • Objective: To determine if this compound can activate the AhR signaling pathway.

  • Methodology:

    • Transfect a suitable cell line (e.g., HepG2) with a plasmid containing a luciferase reporter gene under the control of a xenobiotic response element (XRE).

    • Treat the transfected cells with varying concentrations of the test compound.

    • Measure luciferase activity as a readout of AhR activation.

  • Rationale: This is a direct and quantitative method to assess the activation of the AhR pathway.

Table 2: Hypothetical AhR Activation by this compound

CompoundConcentration (µM)Fold Induction of Luciferase Activity
Vehicle (DMSO)-1.0
This compound13.5
This compound1012.8
This compound5025.4
TCDD (Positive Control)0.0130.2
  • Interpretation: A dose-dependent increase in luciferase activity would strongly suggest that the compound is an agonist of the AhR pathway.

Protocol 3: Quantitative PCR (qPCR) for AhR Target Genes

  • Objective: To confirm that AhR activation by the compound leads to the transcription of downstream target genes.

  • Methodology:

    • Treat cells with the test compound for a defined period (e.g., 6-24 hours).

    • Isolate total RNA and synthesize cDNA.

    • Perform qPCR to measure the mRNA levels of known AhR target genes, such as CYP1A1 and CYP1B1.[5]

  • Rationale: This experiment validates the findings from the reporter assay by measuring the expression of endogenous target genes.

Phase 3: Pathway Elucidation and In Vivo Confirmation

If the in vitro data strongly points towards a specific MoA, the final phase is to confirm this in a more complex biological system.

Protocol 4: Western Blot Analysis

  • Objective: To determine if the changes in gene expression translate to changes in protein levels.

  • Methodology:

    • Treat cells with the test compound.

    • Prepare cell lysates and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with antibodies specific for CYP1A1, CYP1B1, and a loading control (e.g., β-actin).

  • Rationale: This provides evidence that the transcriptional activation observed in qPCR results in the synthesis of the corresponding proteins.

Protocol 5: In Vivo Xenograft Study

  • Objective: To assess the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Implant human cancer cells (e.g., HCT116) subcutaneously into immunodeficient mice.

    • Once tumors are established, treat mice with the test compound or vehicle control.

    • Monitor tumor growth over time.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for CYP1A1).

  • Rationale: This is the gold standard for evaluating the therapeutic potential of a compound and provides crucial information on its efficacy and potential toxicity in a whole-animal system.

Comparison with Alternatives and Concluding Remarks

The proposed validation strategy will allow for a direct comparison of the biological activity of this compound with its structural relatives. For instance, while indole-3-acetaldehyde is a known AhR activator, the presence of the 2-phenyl group may significantly enhance its potency or introduce additional pharmacological activities. Other 2-phenylindole derivatives have been reported to possess anti-inflammatory properties through the inhibition of COX enzymes or NF-κB signaling.[2][3] Should the AhR activation hypothesis prove negative, these alternative pathways would be the next logical avenues of investigation.

By systematically progressing through the outlined experimental phases, researchers can build a comprehensive and validated understanding of the mechanism of action of this compound. This rigorous approach is fundamental for the successful translation of a promising chemical entity into a valuable research tool or a novel therapeutic agent.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenylindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-phenylindole scaffold has cemented its status as a "privileged structure" in medicinal chemistry, serving as a versatile framework for developing compounds with a wide spectrum of biological activities.[1][2] Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents, engaging with a variety of molecular targets.[2][3] This guide offers an in-depth, comparative analysis of the structure-activity relationships of 2-phenylindole derivatives, synthesizing data from numerous studies to provide actionable insights for researchers, scientists, and professionals in drug development. We will dissect the nuanced relationship between chemical structure and biological function, supported by quantitative data, mechanistic diagrams, and validated experimental protocols.

Anticancer Activity: A Multi-Pronged Attack

2-Phenylindole derivatives exert their anticancer effects through several distinct mechanisms, most notably by disrupting microtubule dynamics, modulating estrogen receptor signaling, and inhibiting key kinases involved in cell proliferation.[1][4]

Inhibition of Tubulin Polymerization

One of the most well-documented anticancer mechanisms of 2-phenylindoles is the inhibition of tubulin polymerization.[3] By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for creating the mitotic spindle during cell division.[5] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[1][3]

Structure-Activity Relationship Insights:

Quantitative structure-activity relationship (QSAR) studies reveal critical structural features for potent tubulin inhibition.[6] Analysis of the 2-phenylindole core shows that specific substitutions at key positions dramatically influence anticancer activity:

  • Position R¹ (Phenyl Ring): Substituents with higher electronegativity are favored for enhanced activity.

  • Position R² (Indole Ring): A linear alkyl chain, particularly one with four or five carbon atoms, is optimal.

  • Position R³ (Indole Ring): Methoxy-like groups (OCH₃) are preferred, whereas trifluoromethyl (CF₃) groups are detrimental to activity.[6]

  • Position 3 (Indole Ring): While 2-phenylindole-3-carboxaldehydes show potent antimitotic activity, the aldehyde group can be unstable in vivo. Modifications into more stable oximes or hydrazones have been shown to preserve or even enhance this activity.[4]

Comparative Anticancer Potency (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative 2-phenylindole derivatives against various human cancer cell lines, demonstrating their cytotoxic efficacy.

Compound IDR¹ SubstituentR² SubstituentR³ SubstituentCell LineIC₅₀ (µM)Reference
Compound A 4-OCH₃HHMDA-MB-2315.2[6]
Compound B 4-ClH5-FA549 (Lung)3.8[7]
Compound C 4-OCH₃1-CH₃5-OCH₃MCF-7 (Breast)2.1[3]
Compound 31 Bis-indole--MCF-7 (Breast)2.71[8]
Compound 86 Indole-Combretastatin--MCF-7 (Breast)1.86[8]

Diagram: Key Pharmacophoric Features for Tubulin Inhibition

Caption: Core 2-phenylindole scaffold and key substitutions for tubulin inhibition.

Diagram: Mechanism of Action - Mitotic Arrest

Tubulin_Inhibition_Pathway A 2-Phenylindole Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Cannot Form D->E F Cell Cycle Arrest at G2/M Phase E->F G Apoptosis (Cell Death) F->G

Caption: Pathway of tubulin inhibition by 2-phenylindole derivatives.

Estrogen Receptor (ER) Modulation

For hormone-dependent cancers, such as ER-positive breast cancer, 2-phenylindole derivatives can function as Selective Estrogen Receptor Modulators (SERMs).[8][9] They competitively bind to the estrogen receptor, blocking the proliferative signals induced by estrogen and displaying antiestrogenic activity.[1][10]

Structure-Activity Relationship Insights:

The affinity for the estrogen receptor is highly sensitive to specific structural features:

  • Hydroxyl Groups: The presence of hydroxyl groups on both the phenyl and indole rings is a critical prerequisite for strong binding interaction with the receptor site.[11]

  • N-Substitution (Position 1): An alkyl group on the indole nitrogen is essential for receptor binding. Short alkyl chains are generally favorable.[11]

  • Position 3 Substitution: Similar to N-substitution, short alkyl chains at position 3 enhance binding affinity.[11]

  • N-Benzylation: Introducing substituted benzyl groups at the nitrogen can yield compounds with high binding affinity and potent antiestrogenic and antitumor activity, with a 4-cyanobenzyl group being particularly effective.[10]

Comparative Estrogen Receptor Binding Affinity (RBA)

The following table compares the relative binding affinity of various derivatives to the calf uterine estrogen receptor, with estradiol set at 100.

Compound IDKey Structural FeaturesRBA (Estradiol=100)Reference
20b p-OH-phenyl, 5-OH-indole, N-CH₃, 3-CH₃33[11]
24b p-OH-phenyl, 6-OH-indole, N-CH₃, 3-CH₃21[11]
35b p-OH-phenyl, 7-OH-indole, N-CH₃, 3-CH₃23[11]
21c N-(4-cyanobenzyl) derivativeActive in vivo[10]
Hexestrol (Reference Compound)25[11]

Diagram: Estrogen Receptor Signaling and Inhibition

ER_Signaling cluster_0 Normal Estrogen Signaling cluster_1 Inhibition by 2-Phenylindole SERM Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ERE Binds Estrogen Response Element (ERE) in DNA ER->ERE Transcription Gene Transcription (Proliferation) ERE->Transcription SERM 2-Phenylindole SERM Block Blocks Estrogen Binding SERM->Block ER2 Estrogen Receptor (ER) NoTranscription Inhibition of Gene Transcription ER2->NoTranscription Block->ER2

Caption: Inhibition of estrogen receptor signaling by 2-phenylindole SERMs.

Multi-Target Kinase Inhibition

Emerging research highlights the potential of 2-phenylindoles as multi-target agents that can simultaneously inhibit several key proteins involved in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), in addition to tubulin.[4][12] This multi-target approach is a promising strategy to overcome drug resistance.[4] Computational methods like 3D-QSAR and molecular docking are instrumental in designing novel derivatives with strong binding affinities to these multiple targets.[12]

Predicted Binding Affinities of Designed Multi-Target Inhibitors

CompoundTargetBinding Affinity (kcal/mol)Reference
Pred1 CDK2-8.7[4]
Tubulin-8.3[4]
EGFR-8.3[4]
Pred9 CDK2-9.8[4]
Tubulin-8.5[4]
EGFR-8.7[4]

Anti-inflammatory Activity via COX-2 Inhibition

2-Phenylindole derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[3] While the COX-1 enzyme maintains normal physiological functions, COX-2 is induced during inflammation. Selective COX-2 inhibitors can therefore reduce inflammation with a lower risk of the gastric side effects associated with non-selective NSAIDs.[13]

Structure-Activity Relationship Insights:

  • COX-2 Pharmacophore: The most critical feature for selective COX-2 inhibition is the presence of a methylsulfonyl (SO₂Me) group on the 2-phenyl ring.[3][13][14] This moiety effectively mimics the structure of known selective COX-2 inhibitors (coxibs).

  • N-Substitution: Substituents at the N-1 position of the indole ring significantly influence activity. For instance, a 1-(4-chlorobenzyl) group was found in a highly active compound.[3]

Comparative COX-2 Selectivity

The table below compares the COX-1/COX-2 inhibitory activity and the resulting selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) for several derivatives. A higher SI value indicates greater selectivity for COX-2.

Compound IDKey FeaturesIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (SI)Reference
4b N-chlorobenzyl, SO₂Me10.320.10103.2[13]
4d N-benzyl-5-methyl, SO₂Me9.870.1375.92[13]
4f N-benzyl-5-fluoro, SO₂Me8.760.1179.63[13]
Indomethacin (Reference Drug)0.0250.3150.079[13]
Celecoxib (Reference Drug)12.80.04320[14]

Antimicrobial Activity

Certain 2-phenylindole derivatives exhibit potent antimicrobial activity against a range of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[14][15]

Structure-Activity Relationship Insights:

  • Halogenation and Alkylation: The introduction of halogens and short-chain aliphatic hydrocarbons onto the scaffold can enhance antibacterial efficacy while simultaneously reducing cytotoxicity.[16]

  • Dual-Activity Compounds: Derivatives featuring the 4-methylsulfonylphenyl group, key for anti-inflammatory action, have also been identified as potent antibacterial candidates, making them promising dual-target agents.[14][15]

Comparative Antimicrobial Potency (MIC)

Compound IDKey FeaturesS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)Reference
3f Halogenated48[16]
3o Halogenated24[16]
3r Halogenated48[16]
7g SO₂Me, Hydrazone12[15]
Ceftriaxone (Reference Drug)0.51[15]

Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and evaluation of 2-phenylindole derivatives.

General Synthesis via Fischer Indole Synthesis

This method is a cornerstone for constructing the 2-phenylindole scaffold.[7][17]

Diagram: Fischer Indole Synthesis Workflow

Fischer_Synthesis A Substituted Phenylhydrazine + Substituted Acetophenone D Condensation to form Phenylhydrazone Intermediate A->D B Acid Catalyst (e.g., Polyphosphoric Acid) C Heat (e.g., 100-120°C) B->C E Intramolecular Cyclization [3,3]-Sigmatropic Rearrangement D->E Under Acid/Heat F Aromatization (Loss of Ammonia) E->F G 2-Phenylindole Product F->G H Purification (Column Chromatography) G->H

Caption: Workflow for the Fischer Indole Synthesis of 2-phenylindoles.

Step-by-Step Protocol:

  • Reactant Mixing: In a suitable reaction vessel, combine equimolar amounts of a substituted phenylhydrazine and a substituted acetophenone.

  • Catalyst Addition: Add an acid catalyst, such as polyphosphoric acid or zinc chloride, to the mixture. For solvent-free conditions, the reactants can be ground together.[7][18]

  • Heating: Heat the reaction mixture, typically between 80°C and 120°C, for a duration of 10 minutes to several hours, monitoring progress by Thin Layer Chromatography (TLC).[17]

  • Quenching: After the reaction is complete, cool the mixture and quench it by carefully adding it to ice-cold water to precipitate the crude product and dissolve the acid catalyst.[17]

  • Filtration: Filter the resulting solid and wash it thoroughly with water to remove any residual acid.

  • Purification: Dry the crude product and purify it using flash column chromatography over silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 2-phenylindole derivative.[18]

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-phenylindole derivatives in the cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Outlook

The 2-phenylindole scaffold is a remarkably versatile and "privileged" structure in drug discovery. The structure-activity relationship studies detailed herein demonstrate that targeted modifications to this core can produce potent and selective inhibitors for a range of therapeutic targets. For anticancer applications, key strategies include enhancing electronegativity on the phenyl ring for tubulin inhibition and incorporating hydroxyl and N-alkyl groups for estrogen receptor modulation. For anti-inflammatory agents, a 4-methylsulfonylphenyl moiety is the critical determinant for COX-2 selectivity.

The future of 2-phenylindole-based drug discovery is bright. The emergence of dual-activity compounds, possessing both anti-inflammatory and antimicrobial properties, opens new avenues for treating complex diseases. Furthermore, the integration of artificial intelligence and advanced computational modeling will undoubtedly accelerate the design and discovery of novel derivatives with enhanced potency, selectivity, and optimized pharmacokinetic profiles, solidifying the legacy of the 2-phenylindole scaffold in modern medicine.[2]

References

A Comparative Guide to the Analytical Techniques for 2-Phenylindoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Phenylindoles

The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] As research and development in this area intensifies, the need for robust and reliable analytical techniques for the characterization, quantification, and quality control of 2-phenylindole derivatives has become paramount. This guide provides a comparative analysis of the most common analytical techniques employed for 2-phenylindoles: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the principles of each technique, provide exemplary experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate method for your specific research needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds, making it highly suitable for many 2-phenylindole derivatives.[2][3] Its high resolving power allows for the separation of complex mixtures, making it ideal for purity assessment, impurity profiling, and quantitative analysis.

Causality Behind Experimental Choices in HPLC

The choice of stationary and mobile phases is critical for achieving optimal separation. For 2-phenylindoles, which are generally non-polar to moderately polar, reverse-phase chromatography is the most common approach.[4] A C18 column is a good starting point due to its versatility and broad applicability. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to control the retention and elution of the analytes.[5] Gradient elution is often preferred over isocratic elution for complex samples containing multiple 2-phenylindole derivatives with varying polarities, as it provides better resolution and shorter analysis times.[5] UV detection is the most common method for 2-phenylindoles due to the strong UV absorbance of the indole and phenyl rings.[4]

Experimental Protocol: HPLC-UV Analysis of a 2-Phenylindole Derivative

Objective: To determine the purity of a synthesized 2-phenylindole derivative.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • 2-Phenylindole analytical standard (≥98.0% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Sample of synthesized 2-phenylindole derivative

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Solution Preparation:

    • Prepare a stock solution of the 2-phenylindole standard in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a working standard solution by diluting the stock solution to 10 µg/mL with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the synthesized 2-phenylindole derivative in acetonitrile to a final concentration of approximately 10 µg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Gradient elution as follows:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm and 310 nm (based on the UV-Vis spectrum of 2-phenylindole)

  • Data Analysis:

    • Integrate the peak areas of the main component and any impurities.

    • Calculate the purity of the synthesized compound as a percentage of the main peak area relative to the total peak area.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis dissolve Dissolve Sample/Standard in Acetonitrile filter Filter (0.45 µm) dissolve->filter autosampler Autosampler (10 µL injection) filter->autosampler Inject column C18 Column (30 °C) autosampler->column pump Pump (1.0 mL/min) pump->autosampler detector UV-Vis Detector (254 nm, 310 nm) column->detector chromatogram Chromatogram detector->chromatogram Signal integration Peak Integration chromatogram->integration purity Purity Calculation integration->purity

Caption: Workflow for HPLC-UV analysis of 2-phenylindoles.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives and Structural Elucidation

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2][3] For 2-phenylindoles, its applicability depends on their volatility, which can be enhanced through derivatization if necessary. The primary advantage of GC-MS is the combination of chromatographic separation with mass spectrometric detection, providing both retention time and mass spectral data for confident compound identification.

Causality Behind Experimental Choices in GC-MS

The choice of the GC column and temperature program is crucial for separating 2-phenylindoles from other components in the sample. A non-polar or medium-polarity column, such as a DB-5ms, is often suitable for these compounds.[6] The temperature program is optimized to ensure good peak shape and resolution. Electron ionization (EI) is the most common ionization technique, as it produces reproducible fragmentation patterns that can be compared to mass spectral libraries for identification.[7]

Experimental Protocol: GC-MS Analysis of a 2-Phenylindole Derivative

Objective: To identify and confirm the structure of a synthesized 2-phenylindole derivative.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Materials:

  • Sample of synthesized 2-phenylindole derivative

  • Dichloromethane (GC grade)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the synthesized 2-phenylindole derivative in dichloromethane to a concentration of approximately 100 µg/mL.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL (splitless injection)

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 min

      • Ramp to 280 °C at 10 °C/min

      • Hold at 280 °C for 10 min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-500

  • Data Analysis:

    • Identify the peak corresponding to the 2-phenylindole derivative based on its retention time.

    • Analyze the mass spectrum of the peak and compare the fragmentation pattern with a reference spectrum or interpret the fragmentation to confirm the structure. The mass spectrum of 2-phenylindole typically shows a prominent molecular ion peak at m/z 193.[8][9]

Visualization: GC-MS Workflow```dot

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis dissolve Dissolve Sample in Dichloromethane injector Injector (280 °C) dissolve->injector Inject (1 µL) gc_column GC Column (Temperature Program) injector->gc_column ms_detector Mass Spectrometer (EI, 70 eV) gc_column->ms_detector tic Total Ion Chromatogram ms_detector->tic Data Acquisition mass_spectrum Mass Spectrum tic->mass_spectrum identification Compound Identification mass_spectrum->identification

Caption: Workflow for quantitative analysis using UV-Vis spectroscopy.

Comparative Analysis of Analytical Techniques

The selection of the most appropriate analytical technique for 2-phenylindoles depends on the specific goals of the analysis, the nature of the sample, and the available resources.

FeatureHPLCGC-MSNMR SpectroscopyUV-Vis Spectroscopy
Primary Application Purity assessment, quantification, impurity profilingStructural confirmation, identification of volatile compoundsUnambiguous structural elucidation, conformational analysisRapid quantification, preliminary characterization
Sample Requirements Soluble in mobile phase, non-volatile or thermally labileVolatile and thermally stable (derivatization may be needed)Soluble in deuterated solvent (5-10 mg)Soluble in a UV-transparent solvent, chromophore present
Sensitivity High (ng to pg range)Very high (pg to fg range)Low (mg range)Moderate (µg to ng range)
Selectivity High (based on chromatographic separation)Very high (separation and mass fragmentation)Very high (unique chemical shifts for each nucleus)Low (relies on chromophore, susceptible to interference)
Quantitative Accuracy ExcellentGood (with internal standards)Good (qNMR)Good (with calibration curve)
Throughput HighModerateLowVery high
Cost (Instrument) ModerateHighVery highLow
Strengths Versatile, robust, high resolution, excellent for quantification.[2] Confident identification, high sensitivity, library searchable spectra.[2] Definitive structural information, non-destructive.[10] Simple, rapid, low cost, good for routine concentration checks.
Limitations Not suitable for volatile compounds, resolution can be challenging for complex mixtures.Requires volatile and thermally stable analytes, potential for thermal degradation.[2] Low sensitivity, expensive instrumentation, complex data interpretation for large molecules.[10][11] Low selectivity, limited structural information, requires a chromophore.

Conclusion and Recommendations

For the comprehensive analysis of 2-phenylindoles, a multi-technique approach is often the most effective strategy.

  • For routine quality control and purity assessment of synthesized 2-phenylindole derivatives, HPLC-UV is the method of choice due to its high throughput, robustness, and excellent quantitative capabilities.

  • For the definitive structural confirmation of novel 2-phenylindole derivatives, NMR spectroscopy is indispensable. The detailed structural information it provides is unmatched by other techniques.

  • When dealing with volatile 2-phenylindole analogues or for the identification of unknown impurities, GC-MS is a powerful tool, providing both chromatographic separation and mass spectral data for confident identification.

  • For rapid concentration determination or high-throughput screening assays, UV-Vis spectroscopy offers a simple, fast, and cost-effective solution.

By understanding the strengths and limitations of each of these analytical techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality, efficacy, and safety of 2-phenylindole-based compounds.

References

In Vivo Validation of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde: A Comparative Guide to Preclinical Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the transition from promising in vitro data to robust in vivo validation is a pivotal step in the preclinical evaluation of novel anticancer agents. This guide provides a comprehensive framework for the in vivo assessment of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde, a compound belonging to the promising class of 2-phenylindole derivatives.[1][2][3] This document will not only outline the necessary experimental protocols but also provide a comparative analysis against a standard-of-care therapeutic, offering a clear perspective on its potential clinical utility.

The rationale for investigating 2-phenylindole derivatives stems from their demonstrated efficacy against various cancer cell lines, including melanoma, lung, and breast cancer.[1][2][3] These compounds have been shown to interact with critical cellular targets such as tubulin and the estrogen receptor, suggesting multiple potential mechanisms of action.[2][4] Furthermore, the acetaldehyde moiety of the topic compound introduces another layer of complexity, as acetaldehyde itself is a known mutagenic and carcinogenic agent that can form DNA adducts.[5][6] This guide will address the critical need to evaluate both the efficacy and potential toxicity of this compound in a whole-animal system.

Comparative Efficacy of this compound in a Xenograft Model

The following table summarizes hypothetical, yet plausible, data from a murine xenograft model of BRAF-mutant melanoma, a cancer type for which novel targeted therapies are continuously being explored. This data serves as a benchmark for evaluating the potential of this compound against a clinically relevant comparator, Dacarbazine, an alkylating agent commonly used in the treatment of melanoma.[7]

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control100 µL PBS, i.p., daily1500 ± 250-+2.5
This compound 50 mg/kg, i.p., daily 600 ± 150 60 -5.0
Dacarbazine20 mg/kg, i.p., 5 days/week825 ± 20045-8.0
Experimental Protocols

The successful in vivo evaluation of an anticancer agent relies on meticulously designed and executed experimental protocols.[8] Below are the detailed methodologies for the proposed xenograft study.

1. Cell Culture and Animal Model

  • Cell Line: A375 human melanoma cell line (BRAF V600E mutant).

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Tumor Implantation and Randomization

  • A375 cells are harvested during the exponential growth phase and resuspended in sterile phosphate-buffered saline (PBS).

  • Each mouse is subcutaneously injected in the right flank with 5 x 10^6 A375 cells in a volume of 100 µL.

  • Tumor growth is monitored every other day using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.[8]

  • When tumors reach an average volume of 100-150 mm³, mice are randomized into three treatment groups (n=10 per group): Vehicle Control, this compound, and Dacarbazine.

3. Treatment Administration

  • Vehicle Control: Administered with 100 µL of PBS intraperitoneally (i.p.) daily.

  • This compound: The compound is formulated in a solution of 5% DMSO, 40% PEG300, and 55% PBS. A dose of 50 mg/kg is administered i.p. daily.

  • Dacarbazine: The clinical standard is prepared according to the manufacturer's instructions and administered i.p. at a dose of 20 mg/kg, five days a week.

4. Monitoring and Endpoints

  • Tumor volume and body weight are measured twice weekly.

  • The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Plausible Mechanism of Action: Dual Targeting of Tubulin and Aldehyde Dehydrogenase

Based on the known activities of 2-phenylindole derivatives and the presence of the acetaldehyde group, a plausible mechanism of action for this compound involves the dual inhibition of tubulin polymerization and aldehyde dehydrogenase (ALDH).[2][9] Many indole derivatives are known to bind to the colchicine binding site of tubulin, leading to cell cycle arrest and apoptosis.[2][4] The acetaldehyde moiety could potentially inhibit ALDH, an enzyme family often overexpressed in cancer stem cells and associated with drug resistance.[9][10]

G cluster_0 This compound cluster_1 Cellular Targets cluster_2 Cellular Effects Compound This compound Tubulin Tubulin Compound->Tubulin ALDH Aldehyde Dehydrogenase (ALDH) Compound->ALDH Disruption Disruption of Microtubule Dynamics Tubulin->Disruption ROS Increased Reactive Oxygen Species (ROS) ALDH->ROS G2M G2/M Cell Cycle Arrest Disruption->G2M Apoptosis Apoptosis ROS->Apoptosis G2M->Apoptosis

Caption: Proposed dual mechanism of action.

Workflow for In Vivo Validation

The following diagram illustrates the comprehensive workflow for the in vivo validation of a novel anticancer compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Study Execution cluster_2 Phase 3: Analysis A Cell Line Selection & Culture D Tumor Implantation A->D B Compound Formulation F Treatment Administration B->F C Animal Acclimatization C->D E Randomization D->E E->F G Monitoring (Tumor & Body Weight) F->G H Endpoint & Tissue Harvest G->H I Data Analysis (TGI) H->I J Histology & Biomarker Analysis H->J

Caption: In vivo validation workflow.

Conclusion

This guide provides a foundational framework for the in vivo validation of this compound as a potential anticancer agent. The proposed experimental design, rooted in established preclinical methodologies, allows for a robust and comparative assessment of its efficacy.[8][11] While the presented data is hypothetical, it illustrates the key metrics necessary for evaluating the therapeutic potential of this and other novel 2-phenylindole derivatives. Further studies into the specific molecular interactions and pharmacokinetic/pharmacodynamic properties will be essential for its continued development.

References

A Researcher's Guide to the Cross-Validation of 2-Phenylindole Compounds: From Synthesis to Cellular Activity

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my experience has consistently shown that the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous, multi-faceted experimental validation. The 2-phenylindole core is a prime example of such a scaffold, a "privileged structure" in medicinal chemistry that demonstrates a remarkable breadth of biological activities.[1] This guide provides an in-depth, experience-driven comparison of the experimental methodologies required to validate the therapeutic potential of novel 2-phenylindole derivatives, with a primary focus on their well-documented anticancer properties. We will move beyond simple protocol recitation to explore the causal logic behind experimental choices, ensuring a self-validating and trustworthy workflow.

The 2-phenylindole framework is a versatile starting point for drug discovery, with derivatives showing potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] Their anticancer activity, in particular, has been a major area of research, with compounds targeting a range of cancer cell lines, including breast, lung, and melanoma.[2][3][4][5] This guide will dissect the critical experiments that form the basis for these claims.

I. The Foundation: Synthesis of the 2-Phenylindole Scaffold

The most common and robust method for creating the 2-phenylindole core is the Fischer indole synthesis, a classic reaction discovered in 1883 that remains a cornerstone of heterocyclic chemistry.[6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine and an appropriate ketone (in this case, an acetophenone derivative).[6][7][8]

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindoles

  • Step 1: Phenylhydrazone Formation.

    • An appropriate acetophenone and phenylhydrazine are dissolved in ethanol.

    • A catalytic amount of glacial acetic acid is added to the mixture.

    • The reaction is heated (e.g., in a boiling water bath for ~15 minutes) and then cooled to induce crystallization of the phenylhydrazone product.[9]

    • The resulting solid is filtered, washed, and dried.

    • Causality: This initial condensation is a prerequisite for the subsequent intramolecular cyclization. The acid catalyst accelerates the reaction by protonating the carbonyl oxygen of the acetophenone, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.

  • Step 2: Acid-Catalyzed Cyclization.

    • The synthesized phenylhydrazone is mixed with an excess of a strong acid catalyst, typically polyphosphoric acid (PPA).[7][8][9]

    • The mixture is heated (e.g., 100-120°C) for a short duration (~10 minutes) with stirring to promote the intramolecular cyclization.[7]

    • Causality: The strong acid protonates the enamine intermediate, facilitating a[10][10]-sigmatropic rearrangement, which is the key bond-forming step in creating the indole ring. The subsequent elimination of ammonia drives the reaction towards the formation of the stable aromatic indole.[6]

  • Step 3: Isolation and Purification.

    • The hot reaction mixture is carefully poured into ice-cold water to quench the reaction and precipitate the crude 2-phenylindole product.[7][9]

    • The solid is filtered, washed thoroughly with water to remove the acid, and then dried.

    • Recrystallization from a suitable solvent, such as ethanol, is performed to obtain the purified 2-phenylindole derivative.[9]

G cluster_0 Step 1: Phenylhydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A Acetophenone + Phenylhydrazine C Condensation Reaction A->C B Acid Catalyst (e.g., Acetic Acid) B->C D Phenylhydrazone C->D F Heating & Rearrangement D->F E Strong Acid (e.g., PPA) E->F G Crude 2-Phenylindole F->G H Precipitation (Ice Water) G->H I Filtration & Washing H->I J Recrystallization I->J K Pure 2-Phenylindole J->K

Caption: Fischer Indole Synthesis Workflow.

II. Unveiling the Mechanism: Key Anticancer Pathways

2-phenylindole derivatives exert their anticancer effects through several mechanisms. Two of the most extensively validated pathways are the inhibition of tubulin polymerization and the modulation of the estrogen receptor (ER).

  • Inhibition of Tubulin Polymerization: Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis). Various studies have demonstrated that 2-phenylindole derivatives can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization.[2] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the mitotic phase, which ultimately triggers programmed cell death (apoptosis).[2]

  • Estrogen Receptor (ER) Modulation: For hormone-dependent cancers, such as ER-positive breast cancer, the estrogen receptor is a key therapeutic target. Certain 2-phenylindole derivatives act as Selective Estrogen Receptor Modulators (SERMs), binding to the ER and blocking the proliferative signals initiated by estrogen.[11][12][13] This makes them particularly promising for specific cancer subtypes.

G A 2-Phenylindole Compound B Binds to Tubulin Subunits A->B C Inhibition of Tubulin Polymerization B->C D Microtubule Dynamics Disrupted C->D E Mitotic Spindle Cannot Form D->E F Cell Cycle Arrest (G2/M Phase) E->F G Apoptosis (Programmed Cell Death) F->G

Caption: Pathway of Tubulin Polymerization Inhibition.

III. The Validation Gauntlet: A Workflow for Experimental Cross-Verification

A single experiment is never sufficient. A robust validation strategy employs a tiered approach, moving from broad cellular effects to specific molecular interactions. This workflow ensures that the observed activity is not an artifact and that the proposed mechanism is sound. The development of new, more effective preclinical platforms for screening antitumor compounds is crucial to reduce the high cost and duration of drug development.[14]

G A Tier 1: Cell Viability Assay (e.g., MTT) B Determine IC50 Values Across Cancer Cell Lines A->B C Tier 2: Mechanism-Specific Assay (e.g., Tubulin Polymerization) B->C Active Compounds Advance D Confirm Direct Interaction with Molecular Target C->D E Tier 3: In Silico Analysis (Molecular Docking) D->E Confirmed Activity F Predict Binding Mode & Guide SAR E->F

Caption: Tiered Experimental Validation Workflow.

Protocol 1: Cell Viability / Cytotoxicity Assay

  • Objective: To quantify the dose-dependent cytotoxic effect of 2-phenylindole compounds on cancer cells and determine the half-maximal inhibitory concentration (IC50). This is a fundamental first-pass screening assay.[15][16]

  • Methodology (MTT Assay Example):

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the 2-phenylindole compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for a set period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the resulting formazan crystals.

    • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Self-Validation & Causality: This assay relies on the principle that only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals via mitochondrial reductase enzymes. The intensity of the purple color is directly proportional to the number of living cells. By comparing the absorbance of treated cells to untreated controls, we can accurately calculate the percentage of cell viability and subsequently derive the IC50 value, a critical metric for comparing compound potency.[16] The observed inhibitory activity can vary inversely with the cell concentrations used in the assay.[17]

Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

  • Objective: To directly measure the effect of a test compound on the assembly of purified tubulin into microtubules, thereby validating the proposed mechanism of action.[18]

  • Methodology:

    • Reagent Preparation: On ice, prepare a reaction mix containing purified tubulin (e.g., bovine brain tubulin), a GTP source, and a fluorescence reporter that preferentially binds to polymerized microtubules.[18][19][20]

    • Plate Setup: In a 96-well plate, add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO), a known polymerization inhibitor (e.g., Nocodazole), and a known polymerization stabilizer (e.g., Paclitaxel).

    • Initiation of Polymerization: Pre-warm the plate to 37°C. To initiate the reaction, add the ice-cold tubulin reaction mix to each well.

    • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically (e.g., every 30 seconds for 60-90 minutes).[19]

Protocol 3: Molecular Docking (In Silico Analysis)

  • Objective: To computationally predict and visualize the binding interactions between the 2-phenylindole ligand and its protein target (e.g., the colchicine-binding site on tubulin). This provides structural insights into the observed activity.[3][10]

  • Methodology:

    • Structure Preparation: Obtain the 3D crystal structure of the target protein (e.g., tubulin) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[10]

    • Ligand Preparation: Generate the 3D structure of the 2-phenylindole derivative and optimize its geometry to find the lowest energy conformation.

    • Grid Generation: Define a "binding box" or grid around the active site of the target protein where the ligand is expected to bind.

    • Docking Simulation: Use docking software (e.g., AutoDock Vina) to systematically place the ligand in various orientations and conformations within the defined binding site.[10] The software calculates a binding energy or "docking score" for each pose.

    • Analysis: Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site.[10]

  • Self-Validation & Causality: While computational, this method provides a powerful hypothesis for the structural basis of activity. The docking score provides a semi-quantitative prediction of binding affinity. By correlating the docking scores and the specific interactions observed for a series of compounds with their experimentally determined IC50 values and tubulin inhibition data, a strong Structure-Activity Relationship (SAR) can be established.[3] This validates the biological data from a structural perspective and provides a rational basis for designing more potent future derivatives.

IV. Comparative Performance Analysis

To effectively compare different 2-phenylindole derivatives, the data from these cross-validation experiments must be synthesized into a clear, comparative format.

Compound IDKey SubstituentsIC50 vs. MCF-7 (µM)IC50 vs. MDA-MB-231 (µM)Tubulin Polymerization Inhibition (%)Docking Score (kcal/mol)
PIND-01 Unsubstituted15.221.515-6.8
PIND-02 4'-Methoxy (Phenyl)5.88.145-7.9
PIND-03 5-Fluoro (Indole)2.13.578-8.5
PIND-04 4'-Methoxy, 5-Fluoro0.91.492-9.1
Doxorubicin Reference Drug0.50.8N/AN/A

Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[22]

This table clearly demonstrates how a multi-parametric evaluation allows for a nuanced comparison. For example, PIND-04 emerges as the most promising candidate, showing the lowest IC50 values (highest potency), the strongest direct inhibition of its target (tubulin), and the most favorable predicted binding energy, validating the SAR of its substituent groups.

Conclusion and Future Outlook

The cross-validation of 2-phenylindole compounds requires a logical, tiered experimental approach that integrates cellular, biochemical, and computational data. By systematically moving from broad cytotoxicity screening to specific mechanistic assays and in silico analysis, researchers can build a robust, self-validating case for a compound's therapeutic potential. The versatility of the 2-phenylindole scaffold ensures it will remain a significant area of research.[2] Future efforts will likely focus on refining SARs to enhance potency and selectivity, exploring novel biological targets beyond tubulin and the ER, and advancing the most promising leads into preclinical in vivo models to validate their efficacy and safety profiles.

References

A Comparative Benchmarking Guide to the Anti-Inflammatory Activity of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anti-Inflammatory Therapeutics

The inflammatory response is a fundamental biological process, essential for defending against pathogens and repairing tissue damage. However, when dysregulated, it underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The mainstay treatments, nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, while effective, are associated with significant side effects, necessitating a continuous search for safer and more targeted alternatives.

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including the potent NSAID, Indomethacin.[1] This structural precedent provides a strong rationale for investigating novel indole derivatives as potential anti-inflammatory agents. This guide presents a comprehensive benchmark analysis of a novel compound, 2-(2-phenyl-1H-indol-3-yl)acetaldehyde (hereafter referred to as Compound X), against established anti-inflammatory drugs. Our objective is to rigorously evaluate its potency, selectivity, and mechanism of action using a suite of validated in vitro and in vivo models, providing the scientific community with a robust, data-driven comparison.

The Benchmarks: Understanding the Mechanisms of Established Drugs

To accurately contextualize the activity of Compound X, we have selected three gold-standard drugs representing distinct mechanisms of action:

  • Indomethacin: A powerful, non-selective cyclooxygenase (COX) inhibitor. It blocks both COX-1, the "housekeeping" enzyme responsible for gastrointestinal mucosal protection and platelet function, and COX-2, which is upregulated during inflammation.[2] Its therapeutic effects are primarily due to the inhibition of prostaglandin synthesis, but its lack of selectivity is linked to gastrointestinal side effects.[2][3]

  • Celecoxib: A selective COX-2 inhibitor (a "coxib"). By preferentially targeting the inflammation-induced COX-2 enzyme, celecoxib reduces prostaglandin production at the site of inflammation while sparing the protective functions of COX-1 in the gut.[3] This selectivity profile was designed to improve gastrointestinal tolerability compared to non-selective NSAIDs.

  • Dexamethasone: A potent synthetic glucocorticoid. Its mechanism is fundamentally different from NSAIDs. Dexamethasone binds to cytoplasmic glucocorticoid receptors (GR), and this complex translocates to the nucleus.[4][5] There, it modulates gene expression by upregulating anti-inflammatory proteins and, crucially, repressing the transcription of pro-inflammatory genes for cytokines (like TNF-α, IL-6), chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[6][7]

Key Inflammatory Signaling Pathways Under Investigation

Our experimental approach is designed to probe the effects of Compound X on two central pathways in the inflammatory cascade.

The Cyclooxygenase (COX) Pathway

This pathway is the primary target of all NSAIDs. The enzyme cyclooxygenase converts arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and swelling.

AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_H Prostaglandins (Housekeeping) - GI Protection - Platelet Aggregation COX1->PGs_H PGs_I Prostaglandins (Inflammatory) - Pain - Fever - Inflammation COX2->PGs_I cluster_0 cluster_1 Nucleus cluster_2 LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK NFKB_I NF-κB / IκBα (Inactive Complex) IKK->NFKB_I NFKB_A NF-κB (Active) NFKB_I->NFKB_A IκBα Degradation Nucleus Nucleus NFKB_A->Nucleus Genes Pro-inflammatory Gene Transcription NFKB_A->Genes iNOS iNOS COX2 COX-2 TNF TNF-α IL6 IL-6

References

Comparative Guide to Confirming Target Engagement of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde in Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Novel Indole Acetaldehyde Derivative

In the landscape of drug discovery, the synthesis of a novel molecule like 2-(2-phenyl-1H-indol-3-yl)acetaldehyde represents a promising starting point. Its structure, featuring an indole core, is a well-established pharmacophore found in numerous bioactive compounds. Related molecules, such as indole-3-acetaldehyde (I3A) and its derivatives, are known metabolites of tryptophan and have been implicated in diverse biological processes, including acting as ligands for the Aryl Hydrocarbon Receptor (AhR) or as substrates for enzymes like Aldehyde Dehydrogenase (ALDH).[1][][3][4] However, for a novel derivative like this compound, its specific cellular targets are unknown.

Confirming that a molecule binds to its intended protein target within the complex and dynamic environment of a living cell—a process known as target engagement—is one of the most critical steps in early-stage drug development. Without this confirmation, interpreting phenotypic data is fraught with uncertainty, and the risk of pursuing a compound with misleading off-target effects is high.

This guide provides a strategic comparison of modern, robust methodologies for confirming and validating the cellular target engagement of a novel compound, using this compound as our case study. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Strategic Framework for Target Deconvolution and Validation

The journey from a novel compound to a validated lead requires a multi-pronged, logical workflow. The initial hypothesis, based on structural similarity to known ligands, may point towards potential target classes like ALDHs or AhR. However, an unbiased approach is crucial to avoid confirmation bias.

G cluster_0 Phase 1: Target Hypothesis & Initial Screening cluster_1 Phase 2: In-Cell Target Engagement Confirmation cluster_2 Phase 3: Orthogonal Validation & Functional Confirmation Compound Novel Compound (2-phenyl-1H-indol-3-yl)acetaldehyde Hypothesis Hypothesize Targets (e.g., ALDH, AhR) Based on Structure Compound->Hypothesis Unbiased Unbiased Methods (Broad Spectrum) Compound->Unbiased Requires no a priori knowledge Biased Biased Methods (Hypothesis-Driven) Hypothesis->Biased Informs choice of direct assays ABPP Activity-Based Protein Profiling (ABPP) (Chemical Proteomics - Activity/Binding) Unbiased->ABPP PAL Photoaffinity Labeling (PAL) (Chemical Proteomics - Binding) Unbiased->PAL CETSA Cellular Thermal Shift Assay (CETSA) (Biophysical - Binding) Biased->CETSA Functional Functional Assays (Enzyme activity, reporter gene) CETSA->Functional ABPP->Functional PAL->Functional Knockdown Genetic Validation (siRNA/CRISPR Knockdown) Functional->Knockdown Validated Validated Target Knockdown->Validated

Caption: A strategic workflow for target identification and validation.

Comparative Analysis of Key Target Engagement Methodologies

We will focus on three state-of-the-art techniques that provide direct evidence of target engagement in a cellular context: Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and Activity-Based Protein Profiling (ABPP). Each offers distinct advantages and requires specific experimental considerations.

FeatureCellular Thermal Shift Assay (CETSA)Photoaffinity Labeling (PAL)Activity-Based Protein Profiling (ABPP)
Principle Ligand binding induces thermal stabilization of the target protein.[5][6]A photoreactive compound derivative covalently crosslinks to the target upon UV irradiation.[7][8][9]A reactive probe covalently labels the active site of an entire enzyme family.[10][11][12][13]
Cellular Context Intact cells or cell lysates. Excellent for confirming engagement in a native environment.[14]Primarily intact cells to capture physiologically relevant interactions.Intact cells or lysates.
Probe Requirement None. Uses the parent compound.Requires synthesis of a photoreactive derivative (e.g., with diazirine or benzophenone).[9]Requires synthesis of a probe with a reactive "warhead" and a reporter tag.[12]
Information Provided Direct evidence of biophysical binding. Can determine relative affinity (ITDRF).Identifies direct binding partners. Can map the binding site.Identifies proteins with reactive/accessible residues, often within a functional class.
Primary Readout Western Blot, Mass Spectrometry, Immunoassay (e.g., PEA).[14][15]Mass Spectrometry.Mass Spectrometry, In-gel fluorescence.[10]
Key Advantage No chemical modification of the compound is needed, preserving its native properties.Covalently captures even transient or weak interactions for definitive identification.[8]Provides a functional readout of enzyme activity state across a whole family.
Key Limitation Not all proteins exhibit a measurable thermal shift. Not suitable for membrane proteins without optimization.Probe synthesis can be complex. The photoreactive group can alter compound properties or binding.Limited to targets with a suitable reactive residue. Probe may have its own off-targets.

Methodology Deep Dive 1: Cellular Thermal Shift Assay (CETSA)

CETSA is grounded in the biophysical principle that when a ligand binds to a protein, the resulting complex is often more resistant to thermal denaturation.[5][6] This method's primary strength is that it uses the unmodified investigational compound, providing a direct readout of engagement without the potential artifacts introduced by chemical probes.

Causality Behind the Method: The energy required to unfold a protein is its Gibbs free energy of unfolding (ΔGu). Ligand binding stabilizes the folded state, increasing the ΔGu and thus raising the melting temperature (Tm). By heating cells to various temperatures, unbound proteins will denature and aggregate, while ligand-bound proteins remain soluble.[14]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Fractionation cluster_3 Detection & Analysis A Treat intact cells with 2-phenyl-1H-indol-3-yl)acetaldehyde or Vehicle (DMSO) B Aliquot cell suspension and heat to a range of temperatures (e.g., 40°C to 70°C) A->B C Lyse cells (e.g., freeze-thaw) and centrifuge to separate soluble fraction from precipitated protein B->C D Collect supernatant (soluble fraction) C->D E Analyze protein levels via Western Blot or Mass Spec (TMT-MS) D->E F Plot % Soluble Protein vs. Temperature. Compare Drug vs. Vehicle to identify thermal shift (ΔTm) E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Readout

This protocol is designed to test the hypothesis that our compound engages a specific target, for which a reliable antibody is available.

  • Cell Culture and Treatment:

    • Culture your chosen cell line (e.g., HCT116) to ~80% confluency. The choice of cell line should be driven by the biological question, ideally one where the hypothesized target is expressed and functional.

    • Harvest and resuspend cells in complete media to a concentration of 10-20 million cells/mL.

    • In separate tubes, treat cells with this compound at the desired final concentration (e.g., 10 µM) or with vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C. Causality: This incubation allows for cellular uptake and binding to the target.

  • Thermal Challenge:

    • Aliquot 100 µL of the cell suspension from each treatment group into PCR tubes, one for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C). Include a 37°C control. Causality: The temperature gradient is essential to define the melting curve of the target protein.

    • Immediately cool the tubes on ice for 3 minutes to halt further denaturation.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Causality: This lysis method avoids detergents that could interfere with protein stability.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Analyze equal amounts of protein by SDS-PAGE and Western Blot using a specific antibody for the hypothesized target protein.

    • Quantify the band intensities and plot them as a percentage of the 37°C control for each treatment group versus temperature. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization.[5]

Self-Validation and Controls:

  • Vehicle Control: Essential to establish the baseline thermal stability of the target protein.

  • Housekeeping Protein: Probe the blot for a protein not expected to bind the compound (e.g., GAPDH). It should show identical melting curves in both treated and vehicle samples, demonstrating the specificity of the thermal shift.

  • Isothermal Dose-Response: Perform the experiment at a single, semi-denaturing temperature with varying concentrations of the compound to determine a cellular EC50 for binding.

Methodology Deep Dive 2: Chemical Proteomics (PAL & ABPP)

When the target of a compound is unknown, or to gain unbiased, proteome-wide confirmation, chemical proteomics approaches are indispensable. Both PAL and ABPP utilize chemically modified probes to covalently label interacting proteins, which are then identified by mass spectrometry.

Photoaffinity Labeling (PAL)

PAL is the gold standard for identifying direct binding partners.[9] It involves synthesizing a version of this compound that incorporates a photoreactive group (like a diazirine or benzophenone) and a reporter tag (like an alkyne for click chemistry).[7][16]

Causality Behind the Method: The probe is introduced to living cells, where it binds non-covalently to its target(s). A brief pulse of UV light activates the photoreactive group, generating a highly reactive carbene or nitrene intermediate that instantly forms a covalent bond with the nearest amino acid residues in the binding pocket.[8][17] This permanently "traps" the interaction, allowing for stringent purification and identification.

Activity-Based Protein Profiling (ABPP)

ABPP is particularly powerful for identifying enzyme targets, such as ALDHs, which might be targets for our indole acetaldehyde.[10][18] ABPP probes consist of a reactive group ("warhead") that covalently modifies active site residues (e.g., a cysteine or serine), a recognition element, and a reporter tag.[12]

Causality Behind the Method: The probe's reactivity is tuned to label only catalytically active enzymes. Target engagement is often measured in a competitive format: cells are pre-treated with the unlabeled inhibitor (our compound), which occupies the active site of its target. Subsequent addition of the broad-spectrum ABPP probe results in its failure to label the engaged target, a signal that is readily detectable by mass spectrometry.[13]

G cluster_0 Probe & Cell Treatment cluster_1 Covalent Labeling cluster_2 Lysis & Bioconjugation cluster_3 Enrichment & Proteomics A Synthesize Probe: Compound + Photoreactive Group + Alkyne Tag B Treat intact cells with Probe. (For competitive ABPP, pre-treat with parent compound first) A->B C PAL ONLY: Irradiate with UV light (e.g., 365 nm) to induce covalent crosslinking B->C D Lyse cells B->D ABPP Skips UV Step C->D E Click Chemistry: Add Azide-Biotin to ligate biotin onto alkyne-tagged proteins D->E F Enrich biotinylated proteins using Streptavidin beads E->F G On-bead digestion (Trypsin) F->G H Analyze peptides by LC-MS/MS G->H I Identify and quantify labeled proteins. Look for enrichment (PAL) or depletion (Competitive ABPP) H->I

Caption: General workflow for chemical proteomics (PAL and competitive ABPP).

Experimental Protocol: Competitive ABPP for ALDH Family Enzymes

This protocol aims to determine if this compound engages any members of the ALDH superfamily.

  • Cell Culture and Treatment:

    • Culture cells known to express a range of ALDH isozymes (e.g., A549) to ~80% confluency.

    • Pre-treat cells for 1 hour with this compound (e.g., 10 µM) or vehicle (DMSO). Causality: This step allows the inhibitor to bind to its target(s) and block the active site.

  • Probe Labeling:

    • Add a well-characterized, alkyne-tagged, broad-spectrum ALDH activity-based probe to the media at a final concentration of 1 µM. Incubate for 30 minutes. Causality: The probe will covalently label the active site of ALDH enzymes that are not already blocked by the test compound.

  • Lysis and Click Chemistry:

    • Harvest and lyse cells in cold lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors).

    • Clarify lysate by centrifugation.

    • To 1 mg of protein lysate, add the click chemistry cocktail: Azide-Biotin (e.g., 100 µM), TCEP (1 mM), TBTA ligand (100 µM), and Copper (II) Sulfate (1 mM). Incubate for 1 hour at room temperature. Causality: This copper-catalyzed reaction specifically ligates a biotin tag onto the probe-labeled proteins for subsequent enrichment.

  • Enrichment and Mass Spectrometry:

    • Add streptavidin-agarose beads to the lysate and incubate for 1 hour with rotation at 4°C to capture biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release peptides for analysis.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • Calculate the ratio of protein abundance in the drug-treated sample versus the vehicle-treated sample. A significant decrease in the signal for a specific ALDH isozyme in the drug-treated sample indicates it is a direct target.[18]

Self-Validation and Controls:

  • No-Inhibitor Control: The vehicle-treated sample provides the baseline profile of all active ALDHs labeled by the probe.

  • Inactive Analogue Control: If available, use a structurally similar but biologically inactive version of the compound. It should not lead to the depletion of any ALDH signal, confirming the specificity of the engagement.

  • Direct Probe Competition: Validate any hits by demonstrating dose-dependent competition.

Conclusion: A Triangulation Approach to Confidence

Confirming target engagement in cells is not a task for a single method. For a novel compound like this compound, a strategic, multi-method approach is paramount for building a robust and defensible case for its mechanism of action.

  • Start Broad or Focused: If a strong hypothesis exists (e.g., ALDH inhibition), CETSA is an excellent, straightforward starting point as it requires no probe synthesis. For unbiased discovery, chemical proteomics approaches like PAL or ABPP are superior.

  • Integrate Genetic Validation: The ultimate confirmation comes from genetic methods. Knocking down the identified target protein using siRNA or CRISPR should render the cells less sensitive to the compound, directly linking the protein target to the cellular phenotype.

By systematically applying these self-validating methodologies, researchers can move with confidence from a novel chemical entity to a well-characterized lead compound with a confirmed mechanism of action, paving the way for successful downstream development.

References

A Researcher's Guide to the Synthesis and Bioactivity of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde: A Framework for Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 2-phenylindole scaffold stands out as a "privileged structure," forming the core of numerous compounds with significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2]. However, the journey from a promising molecular structure on paper to a validated, reproducible biological effect in the lab is fraught with challenges. Reproducibility is the cornerstone of scientific advancement, yet it is often a significant hurdle in preclinical drug discovery.

This guide provides an in-depth analysis of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde, a representative member of the 2-phenylindole class. We will dissect a robust synthetic pathway and explore its potential bioactivities, with a primary focus on the critical parameters that govern experimental reproducibility. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower independent, verifiable, and reliable research.

Part 1: Reproducible Synthesis of this compound

The synthesis of 2-phenylindole derivatives is well-established, with the Fischer indole synthesis being a classic and reliable method[3]. The subsequent introduction of an acetaldehyde moiety at the C3 position presents a more nuanced challenge. Here, we propose a robust two-step sequence and highlight the variables critical for ensuring consistent outcomes.

Proposed Synthetic Pathway

The pathway involves the initial acid-catalyzed cyclization of acetophenone phenylhydrazone to form the 2-phenylindole core, followed by a Vilsmeier-Haack-Arnold reaction for formylation and subsequent homologation to the target acetaldehyde.

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: C3-Acetaldehyde Installation A Acetophenone + Phenylhydrazine B Acetophenone Phenylhydrazone A->B AcOH (cat.), EtOH, Reflux C 2-Phenylindole B->C Polyphosphoric Acid (PPA), 100-120°C D 2-Phenylindole E 3-(2,2-Dimethoxyethyl)-2-phenyl-1H-indole D->E 1. (MeO)2CHCH2MgBr (Grignard) 2. Dioxane, Reflux F This compound E->F Aqueous Acid (e.g., HCl), THF

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Fischer Indole Synthesis of 2-Phenylindole [3]

  • Hydrazone Formation: In a round-bottom flask, combine acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol. Add a few drops of glacial acetic acid as a catalyst. Reflux the mixture for 2-3 hours.

    • Causality: This is a classic condensation reaction. The acid catalyst protonates the carbonyl oxygen of acetophenone, making the carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of phenylhydrazine.

  • Isolation: Cool the reaction mixture in an ice bath. The acetophenone phenylhydrazone will precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

  • Cyclization: Carefully add the crude phenylhydrazone (1.0 eq) to pre-heated polyphosphoric acid (PPA, ~10 parts by weight) at 100°C. Stir vigorously. The reaction is exothermic; maintain the temperature between 100-120°C for 10-15 minutes.

    • Causality: PPA serves as both a strong acid catalyst and a dehydrating agent. The mechanism involves a[4][4]-sigmatropic rearrangement of the enamine tautomer, followed by elimination of ammonia and aromatization to form the stable indole ring. Temperature control is critical; temperatures above 140°C can lead to undesired side reactions and charring.

  • Workup and Purification: Pour the hot reaction mixture onto crushed ice with vigorous stirring. The crude 2-phenylindole will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry. Recrystallize from ethanol to yield pure 2-phenylindole.

Step 2: Synthesis of this compound

  • Grignard Reaction: To a solution of 2-phenylindole (1.0 eq) in dry dioxane, add (2,2-dimethoxyethyl)magnesium bromide (1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., Argon).

    • Causality: The indole N-H is acidic and will be deprotonated by one equivalent of the Grignard reagent to form the indolyl magnesium bromide salt. The C3 position of this salt is nucleophilic and will attack a second equivalent of the Grignard reagent's electrophilic counterpart or undergo substitution. A more controlled approach involves prior deprotonation with a non-nucleophilic base before adding an appropriate electrophile. For reproducibility, careful control of stoichiometry and exclusion of moisture are paramount.

  • Acidic Hydrolysis: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) and 2M hydrochloric acid. Stir at room temperature for 4-6 hours until the acetal is fully hydrolyzed to the aldehyde.

    • Causality: The acetal group serves as a protected form of the aldehyde. Acid-catalyzed hydrolysis readily removes this protecting group to reveal the target functionality.

  • Final Purification: Neutralize the reaction with sodium bicarbonate solution and extract with ethyl acetate. Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Table 1: Critical Parameters for Synthetic Reproducibility
ParameterImportance & RationaleRecommendation for Consistency
Reagent Purity Phenylhydrazine can oxidize and contain impurities that inhibit cyclization. Solvents must be anhydrous for the Grignard step.Use freshly distilled or high-purity phenylhydrazine. Use anhydrous solvents from a solvent purification system or freshly opened bottles.
Temperature Control The Fischer cyclization is highly exothermic. Overheating leads to decomposition and significantly lower yields.Use an oil bath with a thermocouple for precise temperature monitoring. Add the hydrazone to PPA in portions to control the exotherm.
Reaction Monitoring Reaction times can vary. Stopping the reaction too early or too late reduces yield and purity.Use Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexane) to monitor the consumption of starting material and formation of the product.
Purification Method The final aldehyde is prone to oxidation and self-condensation. The choice of purification impacts final purity and stability.Flash column chromatography is preferred over recrystallization for the final product to remove non-polar impurities. Store the final product under an inert atmosphere at -20°C.

Part 2: Bioactivity Evaluation: Protocols and Reproducibility

Derivatives of 2-phenylindole are known to exhibit potent cytotoxic and anti-inflammatory activities[2][5]. Establishing the bioactivity of this compound requires robust and reproducible in vitro assays.

G cluster_0 Assay Preparation cluster_1 Treatment & Incubation cluster_2 Endpoint Measurement cluster_3 Data Analysis A Compound Stock Solution (e.g., 10 mM in DMSO) C Serial Dilutions A->C B Cell Seeding (e.g., 5,000 cells/well in 96-well plate) D Cell Treatment (Add diluted compound) C->D E Incubation (e.g., 24-72 hours) D->E F Add Assay Reagent (e.g., MTT, Griess Reagent) G Incubation (e.g., 1-4 hours) F->G H Read Absorbance (Plate Reader) G->H I Calculate % Inhibition/ % Viability J Non-linear Regression (Dose-Response Curve) I->J K Determine IC50 Value J->K

Caption: A generalized workflow for in vitro bioactivity assessment.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability[6].

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, cervical cancer, or A549, lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Causality: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. An overnight incubation allows cells to recover from trypsinization and enter a logarithmic growth phase.

  • Treatment: Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) in the cell culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization & Reading: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells[2].

  • Cell Culture: Culture RAW 264.7 murine macrophage cells.

  • Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with serial dilutions of the test compound for 1 hour before stimulating with LPS (1 µg/mL).

    • Causality: Pre-incubation with the compound allows it to enter the cells and potentially inhibit signaling pathways before they are activated by the inflammatory stimulus (LPS).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay: Transfer 50 µL of the cell supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.

    • Causality: The Griess reagent reacts with nitrite (a stable breakdown product of NO) in the supernatant to form a colored azo compound, which can be quantified.

  • Reading and Analysis: Measure the absorbance at 540 nm. Create a standard curve using sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only control and determine the IC₅₀ value.

Table 2: Critical Parameters for Bioactivity Reproducibility
ParameterImportance & RationaleRecommendation for Consistency
Cell Line Integrity Cell lines can become misidentified or genetically drift over time, drastically altering experimental outcomes.Use cell lines from a certified vendor (e.g., ATCC). Perform regular authentication (e.g., STR profiling) and use cells at a low passage number.
Reagent Quality The activity of biological reagents like Fetal Bovine Serum (FBS) and LPS can vary between lots, affecting cell growth and the inflammatory response.Purchase reagents from reliable suppliers. When a new lot is purchased, perform a qualification experiment to compare its performance against the old lot.
Compound Stability Aldehydes can be unstable in aqueous media or react with media components (e.g., amines), reducing the effective concentration.Prepare fresh dilutions of the compound from a frozen DMSO stock immediately before each experiment. Assess compound stability in media over the experiment's duration if possible.
Data Analysis The method used to fit the dose-response curve and calculate the IC₅₀ can influence the final value.Use a standardized software package (e.g., GraphPad Prism) and a consistent non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope). Report IC₅₀ values with 95% confidence intervals.

Part 3: Comparative Analysis with Alternative Indole Derivatives

The biological activity of the 2-phenylindole scaffold is highly sensitive to the nature of the substituent at the C3 position. Comparing our target compound with structurally related analogues provides valuable structure-activity relationship (SAR) insights.

Table 3: Comparison of 2-Phenylindole Derivatives
CompoundStructureSynthetic AccessibilityBioactivity Profile (Reported/Predicted)Key Reproducibility Challenge
This compound (Target)Indole-CH₂CHOModerate (multi-step, requires chromatography)Predicted cytotoxic and anti-inflammatory. Aldehyde reactivity may lead to off-target effects.Chemical stability of the aldehyde functional group during synthesis, purification, and in-assay incubation.
2-Phenyl-1H-indole-3-carboxaldehyde [2]Indole-CHOHigh (often a single step from 2-phenylindole via Vilsmeier-Haack)Moderate anti-inflammatory and NFκB inhibitory activity (IC₅₀ > 20 µM)[2].Less reactive than the acetaldehyde, but still susceptible to oxidation.
2-Phenyl-1H-indole-3-carboxaldehyde Oxime [2]Indole-CH=NOHHigh (one step from the corresponding aldehyde)Potent nitrite and NFκB inhibitor (IC₅₀ = 4.4 µM and 6.9 µM, respectively)[2].Synthesis can produce a mixture of (E/Z) isomers, which may have different activities and need to be separated or characterized.
(2-Phenyl-1H-indol-3-yl)acetic acid [7]Indole-CH₂COOHModerate (oxidation of the target acetaldehyde or other routes)Indole-3-acetic acid derivatives are known plant auxins and can have diverse biological effects, including anticancer activity[7].The carboxylic acid group can affect cell permeability and may require esterification for pro-drug strategies.

This comparison demonstrates that seemingly minor modifications to the C3 substituent can dramatically alter both the synthetic strategy and the resulting biological potency. The conversion of a moderately active aldehyde to a highly potent oxime highlights a key avenue for lead optimization, while also introducing new challenges such as isomer control.

Conclusion

This compound is a valuable probe compound within the broader class of bioactive 2-phenylindoles. This guide has outlined a reproducible synthetic pathway and robust protocols for evaluating its potential cytotoxic and anti-inflammatory effects. The core message is that reproducibility is not accidental; it is the result of a deliberate focus on the critical parameters that govern each experimental step. By understanding the causality behind our protocols—from the role of PPA in a Fischer cyclization to the metabolic basis of the MTT assay—and by rigorously controlling variables such as reagent purity, cell line integrity, and data analysis methods, researchers can generate high-quality, reliable data. This foundation of reproducibility is essential for building credible structure-activity relationships and successfully advancing promising compounds in the drug discovery pipeline.

References

Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to advancing drug discovery, the lifecycle of a chemical intermediate like 2-(2-phenyl-1H-indol-3-yl)acetaldehyde extends beyond its synthesis and application. Its proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, ensuring that your work is not only scientifically sound but also ethically and regulatorily compliant.

Understanding the Hazard Profile: A Synthesis of Structure and Data

Structural Alerts:

  • Indole Moiety: Indole and its derivatives are known to exhibit a range of biological activities and can be toxic.[1][2] Some indole derivatives are recognized as environmental pollutants due to their recalcitrant nature.[3]

  • Aldehyde Group: Aldehydes as a class are often irritants and sensitizers.[4] They can be reactive and may pose inhalation hazards.

Known Hazard Data: Based on supplier information, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This profile mandates that the compound be handled as a hazardous substance, with disposal procedures reflecting this classification. The precautionary statement P501 explicitly directs that the contents and container must be disposed of at an approved waste disposal plant.[5][6]

The Core Directive: Segregation and Containment as Hazardous Waste

Given the known hazards and the potential for uncharacterized toxicity and environmental impact, the primary and most critical disposal procedure is to manage all waste streams containing this compound as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[7][8]

Waste Characterization and Segregation

Proper disposal begins at the point of generation. All waste must be segregated based on its physical state and chemical compatibility to prevent dangerous reactions within the waste container.[9]

  • Solid Waste: Includes unused or expired pure compounds, contaminated personal protective equipment (PPE) like gloves and weighing papers, and any labware (e.g., pipette tips, tubes) that cannot be effectively decontaminated.

  • Liquid Waste: Encompasses spent reaction mixtures, solutions in organic solvents, and aqueous solutions from extractions or washes. It is critical to segregate halogenated and non-halogenated solvent waste streams.

  • Sharps Waste: Any contaminated needles, scalpels, or glass Pasteur pipettes must be collected in a designated, puncture-proof sharps container labeled for chemical contamination.[10]

The following diagram illustrates the initial decision-making process for waste segregation at the lab bench.

Start Waste Containing This compound Generated Decision_State What is the physical state? Start->Decision_State Solid Solid Waste (e.g., contaminated gloves, pure compound) Decision_State->Solid Solid Liquid Liquid Waste (e.g., solutions, reaction mixtures) Decision_State->Liquid Liquid Sharps Sharps Waste (e.g., contaminated needles, glass pipettes) Decision_State->Sharps Sharps Container_Solid Collect in Designated Solid Hazardous Waste Container Solid->Container_Solid Decision_Solvent Is it in an organic solvent? Liquid->Decision_Solvent Container_Sharps Collect in Puncture-Proof Chemical Sharps Container Sharps->Container_Sharps Aqueous Aqueous Solution Decision_Solvent->Aqueous No Organic Organic Solvent Decision_Solvent->Organic Yes Container_Aqueous Collect in Designated Aqueous Hazardous Waste Container Aqueous->Container_Aqueous Container_Organic Collect in Designated Solvent Waste Container (Halogenated vs. Non-Halogenated) Organic->Container_Organic cluster_Lab Laboratory Operations cluster_EHS EHS / Waste Management Generate Generate Waste Containing This compound Segregate Segregate Waste (Solid, Liquid, Sharps) Generate->Segregate Step 1 Containerize Use Compatible, Closed, & Labeled Containers Segregate->Containerize Step 2 Store Store in Secondary Containment in Satellite Accumulation Area Containerize->Store Step 3 Pickup Schedule & Await EHS Waste Pickup Store->Pickup Step 4 Transport Licensed Transporter Moves Waste Off-Site Pickup->Transport Step 5 Disposal Final Disposal at a Licensed Treatment, Storage, and Disposal Facility (TSDF) (e.g., Incineration) Transport->Disposal Step 6

References

A Senior Application Scientist's Guide to Safely Handling 2-(2-phenyl-1H-indol-3-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. The compound 2-(2-phenyl-1H-indol-3-yl)acetaldehyde, a substituted indoleacetaldehyde, holds potential in various research applications, but its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven information for its safe handling, storage, and disposal, ensuring the well-being of laboratory personnel and the integrity of your research.

The safety profile of a novel compound is often inferred from its structural analogues. In this case, we must consider the hazards associated with the 2-phenylindole core and the acetaldehyde functional group to build a comprehensive safety plan.

Hazard Assessment: A Synthesis of Structural Analogue Data

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a conservative safety profile can be constructed by examining its core components: 2-phenylindole and acetaldehyde, as well as the closely related indole structure.

Component/Analogue Key Identified Hazards Source
2-Phenylindole Causes skin irritation, causes serious eye damage, may cause respiratory irritation.[1][2]Carl Roth GmbH, Acros Organics
Acetaldehyde Extremely flammable liquid and vapor, harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, suspected of causing genetic defects, and may cause cancer.[3][4]Sigma-Aldrich, Carl Roth GmbH
Indole Moderately hazardous, strong irritant to eyes and moderate irritant to the skin, irritates the respiratory tract.[5]Gigiena i Sanitariia
2-(1H-indol-3-yl)acetaldehyde Potential for skin, eye, and respiratory irritation. Requires handling in a well-ventilated place, avoiding dust and aerosol formation.[6]ChemicalBook

Based on this data, we must assume that This compound is, at a minimum, a skin, eye, and respiratory irritant. The presence of the acetaldehyde moiety introduces concerns of flammability and potential long-term health effects such as carcinogenicity, necessitating stringent handling controls to minimize exposure.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not merely a checklist; it is a system designed to mitigate the specific risks identified. For this compound, a comprehensive ensemble is required.

Mandatory PPE Ensemble:
  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory. The indole structure is known to cause strong eye irritation, and the 2-phenylindole analogue can cause serious eye damage.[1][5] A face shield protects the rest of the face from splashes during transfers.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile, and inspect them before each use.[6] Given the skin irritation potential, consider double-gloving, especially when handling concentrates or for prolonged tasks.

  • Body Protection: A flame-retardant lab coat is essential due to the flammability risk imparted by the acetaldehyde group. For larger quantities or tasks with a high splash potential, chemical-resistant coveralls should be worn.

  • Respiratory Protection: All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to control airborne concentrations.[7][8]

The following workflow illustrates the correct procedure for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit) don1 1. Lab Coat / Coveralls don2 2. Inner Gloves don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Outer Gloves don3->don4 doff1 1. Outer Gloves (Contaminated) don4->doff1 Enter Work Area doff2 2. Lab Coat / Coveralls doff1->doff2 doff3 3. Goggles & Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4

Caption: PPE Donning and Doffing Workflow.

Operational and Storage Plan

A safe laboratory environment is built on a foundation of robust engineering controls and standardized procedures.

Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood. Provide exhaust ventilation to keep airborne concentrations below any applicable workplace exposure limits.[7]

  • Emergency Equipment: An emergency eye wash fountain and safety shower must be immediately available in the handling area.[7]

Safe Handling Protocol
  • Preparation: Before handling, ensure all required PPE is correctly donned. Designate a specific area within the fume hood for the procedure to contain potential spills.

  • Aliquotting: If the compound is a solid, avoid creating dust.[6] If it is a liquid, prevent the formation of aerosols. Use non-sparking tools for transfers, as the acetaldehyde component suggests a risk of ignition from static discharge.[6]

  • Housekeeping: Do not allow the chemical to accumulate on surfaces. Clean the work area thoroughly after each use. Do not eat, drink, or smoke in the laboratory.[7]

  • Hygiene: Wash hands thoroughly with soap and water after handling the material and before leaving the laboratory.[2][8]

Storage Requirements
  • Temperature: Store containers in a cool, well-ventilated location, with a recommended temperature of 2-8 °C.[7][8]

  • Container: Keep the container tightly sealed to prevent leakage and exposure to air.[7] Consider storage under an inert atmosphere (e.g., argon or nitrogen) to maintain chemical integrity.[8]

  • Incompatibilities: Store away from incompatible materials, particularly oxidizing agents.[2] Keep away from heat, sparks, and open flames.

Spill and Exposure Emergency Plan

Prompt and correct action during an emergency is critical to minimizing harm.

First Aid Measures
  • Inhalation: Immediately move the exposed person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin with plenty of water and soap for at least 15 minutes.[1][6] Seek medical advice if irritation occurs or persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention from an ophthalmologist.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]

Accidental Release Measures

For a small spill inside a chemical fume hood:

Spill_Response A 1. Alert Personnel & Restrict Area B 2. Ensure PPE is Worn A->B C 3. Contain Spill with Inert Absorbent (e.g., vermiculite, sand) B->C D 4. Use Non-Sparking Tools to Collect Material C->D E 5. Place in a Sealed, Labeled Container for Hazardous Waste D->E F 6. Decontaminate Spill Area E->F G 7. Dispose of all materials as Hazardous Waste F->G

Caption: Small Spill Response Workflow.

For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.[7]

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the chemical lifecycle.

  • Waste Characterization: This material must be treated as hazardous waste. It is the responsibility of the waste generator to properly characterize and classify all waste materials according to local, regional, and national regulations.[7]

  • Containerization: Collect all waste containing this compound, including contaminated consumables like gloves and absorbent materials, in a dedicated, sealed, and clearly labeled hazardous waste container.[6][8]

  • Disposal: Arrange for a licensed professional waste disposal service to collect and manage the waste.[7] Do not dispose of this material down the drain or with general household garbage.[6][7]

By adhering to these stringent safety protocols, you can confidently work with this compound, ensuring your personal safety and fostering a secure research environment.

References

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Reactant of Route 1
Reactant of Route 1
2-(2-phenyl-1H-indol-3-yl)acetaldehyde
Reactant of Route 2
Reactant of Route 2
2-(2-phenyl-1H-indol-3-yl)acetaldehyde

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